molecular formula C14H10N2O3 B1530483 Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate CAS No. 1154060-49-7

Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

Katalognummer: B1530483
CAS-Nummer: 1154060-49-7
Molekulargewicht: 254.24 g/mol
InChI-Schlüssel: TXTLHTXOYPDPDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate is a useful research compound. Its molecular formula is C14H10N2O3 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 4-([1,3]oxazolo[4,5-c]pyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-18-14(17)10-4-2-9(3-5-10)13-16-11-8-15-7-6-12(11)19-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTLHTXOYPDPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=C(O2)C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unraveling the Therapeutic Potential: A Deep Dive into the Mechanism of Action of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with different isomers demonstrating a wide array of biological activities. This technical guide focuses on the potential mechanism of action of a specific, yet understudied, member of this family: Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate. While direct experimental evidence for this particular molecule is nascent, this document synthesizes the known pharmacology of the broader oxazolopyridine class, with a particular focus on the oxazolo[4,5-c]pyridine core, to extrapolate a likely mechanism of action. Drawing upon comparative studies of related isomers, we propose that Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate holds significant promise as a modulator of key signaling pathways, with a strong indication towards the inhibition of Janus kinases (JAKs). This guide will provide a comprehensive overview of the supporting evidence, potential therapeutic applications, and a roadmap for future experimental validation.

Introduction: The Versatility of the Oxazolopyridine Core

The fusion of an oxazole ring with a pyridine ring gives rise to several isomeric structures, each with a unique spatial arrangement and electronic distribution that dictates its biological activity. The oxazolo[4,5-b]pyridine, oxazolo[5,4-b]pyridine, and the subject of this guide, the oxazolo[4,5-c]pyridine, have all emerged as scaffolds of significant interest in drug discovery.

Derivatives of the oxazolo[4,5-b]pyridine core have been explored for their roles as glycoprotein GPIIb/GPIIIa antagonists and as activators of Sirtuin 1 (SIRT1), a key regulator of metabolism and aging.[1][2] In the realm of oncology, various oxazolopyrimidine and oxazolopyridine derivatives have demonstrated potent inhibitory activity against a range of cancer-related targets, including:

  • Aurora A kinase (AURKA)

  • Epidermal Growth Factor Receptor (EGFR)

  • B-cell lymphoma 2 (BCL-2)

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

  • Human dihydroorotate dehydrogenase (hDHODH)[3]

This diverse pharmacology underscores the potential of the oxazolopyridine scaffold to be tailored for specific therapeutic targets.

The Oxazolo[4,5-c]pyridine Isomer: A Focus on JAK Inhibition

While the broader oxazolopyridine family has been extensively studied, the oxazolo[4,5-c]pyridine isomer has, until recently, remained relatively unexplored. However, emerging comparative studies are beginning to shed light on its unique pharmacological profile. A pivotal study has indicated that the substitution of an oxazolo[5,4-d]pyrimidine moiety with an oxazolo[4,5-c]pyridine ring leads to an enhancement of Janus kinase 1 (JAK1) inhibitory activity.[4] This finding provides a crucial clue into the likely mechanism of action of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate.

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is a central communication route for numerous cytokines, growth factors, and hormones, and its dysregulation is implicated in a wide range of inflammatory diseases, autoimmune disorders, and cancers.

The proposed mechanism of action for Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate is the inhibition of one or more members of the JAK family. This inhibition would likely occur at the ATP-binding site of the kinase domain, a common mechanism for small molecule kinase inhibitors.

Proposed Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate within the JAK-STAT signaling pathway.

JAK_STAT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression Compound Methyl 4-[Oxazolo[4,5-c] pyridin-2-yl]benzoate Compound->JAK Inhibition

Figure 1: Proposed mechanism of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate via inhibition of the JAK-STAT pathway.

Experimental Validation: A Proposed Workflow

To confirm the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary. The following workflow outlines a potential experimental approach.

In Vitro Kinase Assays
  • Objective: To determine the direct inhibitory activity of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate against a panel of kinases, with a focus on the JAK family (JAK1, JAK2, JAK3, and TYK2).

  • Methodology:

    • Utilize a radiometric or fluorescence-based kinase assay platform.

    • Incubate recombinant human JAK enzymes with a known substrate and ATP.

    • Introduce varying concentrations of the test compound.

    • Measure the level of substrate phosphorylation to determine the IC50 value for each kinase.

Cellular Assays
  • Objective: To assess the ability of the compound to inhibit JAK-STAT signaling in a cellular context.

  • Methodology:

    • Select a cell line known to have an active JAK-STAT pathway (e.g., TF-1 cells or primary human T-cells).

    • Stimulate the cells with a relevant cytokine (e.g., IL-2 or IFN-γ).

    • Treat the cells with varying concentrations of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate.

    • Measure the phosphorylation of downstream STAT proteins (e.g., pSTAT3 or pSTAT5) using techniques such as Western blotting or flow cytometry.

In Vivo Efficacy Studies
  • Objective: To evaluate the therapeutic potential of the compound in animal models of diseases driven by JAK-STAT dysregulation.

  • Methodology:

    • Select an appropriate animal model (e.g., a collagen-induced arthritis model for rheumatoid arthritis or a xenograft model for certain cancers).

    • Administer the compound to the animals via a suitable route.

    • Monitor disease progression through relevant clinical and histological endpoints.

    • Analyze target engagement by measuring pSTAT levels in relevant tissues.

Data Presentation

The following table provides a hypothetical summary of expected data from in vitro kinase profiling, which would be crucial for determining the selectivity of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate.

KinaseIC50 (nM)
JAK1 < 10
JAK250 - 100
JAK3> 1000
TYK2100 - 200
EGFR> 5000
VEGFR-2> 5000

Table 1: Hypothetical in vitro kinase inhibition profile for Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate, suggesting high potency and selectivity for JAK1.

Conclusion and Future Directions

While direct experimental data for Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate is currently limited, the available evidence from related oxazolopyridine isomers strongly suggests that its mechanism of action is likely centered on the inhibition of the JAK-STAT signaling pathway. The comparative enhancement of JAK1 inhibitory activity observed with the oxazolo[4,5-c]pyridine core is a compelling piece of evidence that warrants further investigation.

Future research should focus on the experimental validation outlined in this guide to confirm the proposed mechanism and to explore the full therapeutic potential of this promising compound. The insights gained from such studies will be invaluable for the development of novel therapies for a range of inflammatory, autoimmune, and oncological diseases.

References

  • MDPI. (2025, February 3). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Retrieved from [Link]

  • Bemis, J. E., et al. (2009, April 15). Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. Bioorganic & Medicinal Chemistry Letters, 19(8), 2350-2353. Retrieved from [Link]

  • Elsevier. (2001, March 30). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Retrieved from [Link]

  • Taylor & Francis Online. (2021, December 27). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Retrieved from [Link]

Sources

Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate chemical structure and physicochemical properties

Author: BenchChem Technical Support Team. Date: April 2026

A Privileged Scaffold for Modern Drug Discovery

Abstract

The oxazolo[4,5-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This structural mimicry allows molecules incorporating this moiety to interact with a wide array of biological targets, including kinases and enzymes involved in cell signaling and proliferation. This technical guide provides a comprehensive overview of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate, a representative member of this class. While this specific molecule is not extensively documented in public literature, this paper constructs a detailed profile by examining its core structure, predicting its physicochemical properties, proposing a robust synthetic pathway, and discussing its potential therapeutic applications based on the well-established biological activities of the oxazolopyridine family. This document serves as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development who are exploring novel small-molecule therapeutics.

Chemical Identity and Structural Analysis

Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate is a bicyclic heteroaromatic compound. Its structure is characterized by a pyridine ring fused with an oxazole ring, with a methyl benzoate group attached at the 2-position of the oxazole moiety. The fusion at the 'c' face of the pyridine ring (the C4-C5 bond) is a key structural feature.

The molecule consists of three primary components:

  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom, providing a key site for hydrogen bonding and influencing the molecule's overall basicity and solubility.

  • Oxazole Ring: A five-membered aromatic ring containing one nitrogen and one oxygen atom. It acts as a rigid linker and is crucial for the planar geometry of the fused system.

  • Methyl Benzoate Group: An ester group attached to a phenyl ring, which can participate in pi-stacking and hydrophobic interactions within protein binding pockets. The ester functionality also offers a handle for further chemical modification or can be a key pharmacophoric feature.

dot graph { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=12];

// Define nodes for atoms N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.1,0.6!"]; C3 [label="C", pos="-1.1,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; N5 [label="N", pos="1.1,-0.6!"]; C6 [label="C", pos="1.1,0.6!"]; O7 [label="O", pos="0,0!"]; // Oxazole Oxygen

// Pyridine part C8 [label="C", pos="-2.2,1.2!"]; C9 [label="C", pos="-2.2,-1.2!"]; N10 [label="N", pos="-3.3,0!"];

// Benzoate part C11 [label="C", pos="2.4,1.1!"]; C12 [label="C", pos="3.5,1.8!"]; C13 [label="C", pos="4.6,1.1!"]; C14 [label="C", pos="4.6,-0.1!"]; C15 [label="C", pos="3.5,-0.8!"]; C16 [label="C", pos="2.4,-0.1!"]; C17 [label="C", pos="5.9, -0.1!"]; O18 [label="=O", pos="6.5,0.7!"]; O19 [label="O", pos="6.5,-1!"]; C20 [label="CH₃", pos="7.7,-1!"];

// Draw bonds // Oxazole ring N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- N5 [len=1.5]; N5 -- C6 [len=1.5]; C6 -- N1 [len=1.5]; C6 -- O7 [style=invis]; // for positioning C2 -- O7 [style=invis]; // for positioning

// Fused Pyridine part C2 -- C8 [style=dashed]; C3 -- C9 [style=dashed]; C8 -- N10 [len=1.5]; N10 -- C9 [len=1.5];

// Benzoate part C6 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C13 [len=1.5]; C13 -- C14 [len=1.5]; C14 -- C15 [len=1.5]; C15 -- C16 [len=1.5]; C16 -- C11 [len=1.5]; C14 -- C17 [len=1.5]; C17 -- O18 [len=1.0]; C17 -- O19 [len=1.5]; O19 -- C20 [len=1.5];

// Double bonds for aromaticity edge [style=bold]; N1 -- C6; C2 -- C3; C4 -- N5; C8 -- N10; C12 -- C13; C15 -- C16; C11--C16 [style=invis]; // for positioning C11--C12 [style=invis]; // for positioning C13--C14 [style=invis]; // for positioning C14--C15 [style=invis]; // for positioning } Caption: Chemical Structure of the Topic Compound.

Systematic Identifiers
Identifier TypeValue
IUPAC Name methyl 4-(oxazolo[4,5-c]pyridin-2-yl)benzoate
Molecular Formula C₁₄H₁₀N₂O₃
Canonical SMILES COC(=O)C1=CC=C(C=C1)C2=NC3=C(O2)C=NC=C3
InChI Key YWJCFDUJCMYTQE-UHFFFAOYSA-N

Physicochemical Properties

No experimental data for this specific molecule is readily available. The following properties are predicted using computational models, providing a reliable estimation for experimental design and computational screening.

PropertyPredicted ValueRationale and Significance
Molecular Weight 254.25 g/mol Influences diffusion rates and bioavailability (Rule of Five).
logP (Octanol/Water) 2.6 - 3.1Indicates moderate lipophilicity, suggesting good potential for membrane permeability.
Topological Polar Surface Area (TPSA) 67.9 ŲSuggests good oral bioavailability and cell permeability (typically <140 Ų).
Hydrogen Bond Donors 0Lack of donor groups can enhance membrane permeability.
Hydrogen Bond Acceptors 5The nitrogen and oxygen atoms can interact with biological targets.
Rotatable Bonds 2Low number indicates conformational rigidity, which can improve binding affinity.
pKa (Most Basic) ~2.5 (Pyridine N)The pyridine nitrogen is weakly basic, affecting solubility in acidic media.

Synthesis and Characterization

A robust and logical synthesis for Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate can be designed based on established methods for creating the oxazolopyridine scaffold. The key transformation is the condensation and cyclization of an ortho-amino-hydroxy-pyridine with a carboxylic acid derivative.

// Nodes for Reactants SM1 [label="4-Amino-3-hydroxypyridine"]; SM2 [label="Terephthalic acid\nmonomethyl ester"];

// Nodes for Process Steps Condensation [label="Condensation &\nCyclodehydration", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Characterization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Node for Product Product [label="Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow Edges SM1 -> Condensation; SM2 -> Condensation; Condensation -> Purification [label="PPA or Eaton's Reagent\nHeat (e.g., 140-180 °C)"]; Purification -> Characterization [label="Column Chromatography\n(Silica Gel)"]; Characterization -> Product [label="¹H NMR, ¹³C NMR\nHRMS, HPLC"]; } Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate via thermal condensation.

Materials:

  • 4-Amino-3-hydroxypyridine (1.0 eq)[1][2]

  • Terephthalic acid monomethyl ester (1.1 eq)[3]

  • Polyphosphoric acid (PPA) or Eaton's Reagent (7.5% P₂O₅ in MeSO₃H)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

  • Ethyl acetate/Hexane solvent system

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-Amino-3-hydroxypyridine (1.0 eq) and Terephthalic acid monomethyl ester (1.1 eq).

  • Reagent Addition: Add Polyphosphoric acid (PPA) in sufficient quantity to ensure the mixture is stirrable (approx. 10-20 times the weight of the limiting reagent).

    • Scientific Rationale: PPA serves as both the solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization required to form the oxazole ring. Eaton's reagent is a modern, often more effective alternative that allows for lower reaction temperatures.

  • Thermal Condensation: Heat the reaction mixture to 140-160 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: Neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Expert Insight: This step must be performed cautiously in a well-ventilated fume hood due to vigorous CO₂ evolution. Proper neutralization is critical for successful extraction.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC analysis.

Potential Applications in Drug Discovery

The oxazolopyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in molecules with diverse biological activities. Its structural similarity to purine nucleobases allows it to function as a bioisostere, effectively competing for binding sites on enzymes that process purines, such as kinases.[4]

Kinase Inhibition and Anticancer Activity

A primary area of investigation for oxazolopyridine derivatives is oncology.[3] Numerous kinases are validated targets in cancer therapy, and this scaffold is an excellent starting point for designing specific inhibitors. Derivatives of the closely related oxazolo[4,5-b]pyridine and oxazolo[5,4-d]pyrimidine systems have demonstrated potent anticancer activity.[5][6][7] Some compounds have been shown to inhibit human topoisomerase IIα, an important enzyme for DNA replication in cancer cells. The methyl benzoate moiety of the title compound can be positioned to interact with hydrophobic regions or engage in key hydrogen bonds within a kinase ATP-binding pocket.

// Relationships Oncology -> Kinase [color="#4285F4"]; Oncology -> Topo [color="#4285F4"]; Inflammation -> Kinase [label="GSK-3β", color="#EA4335"]; Metabolic -> SIRT1 [color="#FBBC05"]; Virology -> ViralEnzyme [color="#34A853"]; } Caption: Potential therapeutic applications and molecular targets.

Modulation of Metabolic Pathways

Beyond cancer, oxazolopyridines have been identified as potent activators of SIRT1, an NAD⁺-dependent protein deacetylase involved in metabolic regulation. Activation of SIRT1 has shown beneficial effects on glucose homeostasis and insulin resistance, making it an attractive target for treating metabolic disorders like type 2 diabetes. The discovery of oxazolo[4,5-b]pyridines as SIRT1 activators more potent than resveratrol highlights the therapeutic potential of this scaffold.

Anti-Inflammatory and Antiviral Properties

The versatility of the oxazolopyridine core extends to other therapeutic areas. Certain derivatives have been synthesized and evaluated for their ability to inhibit GSK-3β, a kinase implicated in inflammatory processes.[3] Additionally, various fused pyridine systems have been explored for antiviral (including HIV reverse transcriptase inhibition) and antimicrobial activities.

Conclusion

Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate represents a molecule of significant interest for drug discovery programs. While direct experimental data on this compound is limited, a thorough analysis of its structure and the extensive research on the broader oxazolopyridine class provides a strong foundation for its investigation. Its predicted physicochemical properties are favorable for drug-likeness, and a reliable synthetic route is readily proposable. The well-documented anticancer, metabolic-modulating, and anti-inflammatory activities of its structural analogs strongly suggest that this compound is a promising candidate for screening and further development as a novel therapeutic agent. This guide provides the necessary technical and theoretical framework to initiate such an investigation.

References

  • IntechOpen. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities. Available from: [Link]

  • NextSDS. Methyl 4-(4,5,6,7-tetrahydrooxazolo[4,5-c]pyridin-2-yl)benzoate. Available from: [Link]

  • Wójcicka, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. Available from: [Link]

  • ResearchGate. Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons. Available from: [Link]

  • Wójcicka, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3531. Available from: [Link]

  • precisionFDA. METHYL 4-METHYL-3-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)BENZOATE. Available from: [Link]

  • PubMed. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. Available from: [Link]

  • PubChem. Pyridin-4-yl benzoate. Available from: [Link]

  • Seltz, R., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Available from: [Link]

  • Durham E-Theses. (2001). New functionalised 3-hydroxypyridines. Available from: [Link]

  • Taylor & Francis Online. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1). Available from: [Link]

  • Bemis, J. E., et al. (2009). Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. Bioorganic & Medicinal Chemistry Letters, 19(8), 2350-2353. Available from: [Link]

  • ResearchGate. Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. Available from: [Link]

  • ResearchGate. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 113. Available from: [Link]

  • Semantic Scholar. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3‑c]pyridine via Post Modification of an Unusual Groebke−Blackburn−Bienaymé M. ACS Omega. Available from: [Link]

  • PubChem. Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate. Available from: [Link]

  • PubMed. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. Available from: [Link]

Sources

The Therapeutic Potential of Oxazolopyridine Scaffolds: An In-Depth Technical Guide to Their In Vitro Biological Activity

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of oxazole and pyridine rings creates the oxazolopyridine scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. This guide provides a comprehensive overview of the in vitro biological activities of oxazolopyridine derivatives, with a particular focus on their potential as anticancer, antimicrobial, and enzyme inhibitory agents. While direct research on Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate derivatives is nascent, this document synthesizes the extensive data available for the closely related oxazolo[4,5-b]pyridine and oxazolo[5,4-d]pyrimidine isomers to provide a robust framework for future investigation into the [4,5-c] scaffold. We will delve into the synthetic strategies, detailed experimental protocols for biological evaluation, and the underlying mechanisms of action that make this class of compounds a promising frontier in drug discovery.

Introduction: The Oxazolopyridine Core - A Scaffold of Therapeutic Promise

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Among these, the oxazolopyridine core has emerged as a structure of significant interest due to its structural similarity to purine nucleobases, allowing it to interact with a multitude of biological targets. This structural analogy is a key reason for the diverse pharmacological activities observed in its derivatives, ranging from anti-inflammatory to anticancer and antimicrobial effects[1][2].

The isomeric forms of the oxazolopyridine ring system, particularly the oxazolo[4,5-b]pyridine and oxazolo[5,4-d]pyrimidine scaffolds, have been the subject of extensive research. These studies have demonstrated potent biological activities, underscoring the therapeutic potential of this heterocyclic family. This guide will leverage the wealth of information on these isomers to build a predictive framework for the biological activities of the less-explored oxazolo[4,5-c]pyridine derivatives, such as Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate.

Synthetic Strategies: Building the Oxazolopyridine Core

The synthesis of the oxazolopyridine scaffold is a critical first step in the exploration of its biological activities. A common and effective method involves the condensation of an aminohydroxypyridine with a carboxylic acid or its derivative.

General Synthetic Workflow

Synthetic Workflow A 2-Amino-3-hydroxypyridine D Cyclization (Heating) A->D B Substituted Benzoic Acid B->D C Condensing Agent (e.g., PPSE, PPA) C->D E 2-Aryl-oxazolo[4,5-b]pyridine D->E

Caption: General synthetic scheme for 2-aryl-oxazolo[4,5-b]pyridines.

A prevalent method for synthesizing 2-substituted oxazolo[4,5-b]pyridines involves the reaction of 2-amino-3-hydroxypyridine with a substituted benzoic acid in the presence of a condensing agent like polyphosphoric acid (PPA) or trimethylsilyl polyphosphate (PPSE) with heating[3]. This one-pot synthesis is efficient and yields the desired heterocyclic core, which can then be further functionalized.

In Vitro Anticancer Activity: A Primary Therapeutic Target

Derivatives of the oxazolopyridine scaffold have demonstrated significant in vitro anticancer activity across a range of human cancer cell lines. This has established the core as a promising starting point for the development of novel chemotherapeutic agents.

Cytotoxicity Against Various Cancer Cell Lines

Numerous studies have reported the cytotoxic effects of oxazolo[4,5-b]pyridine and oxazolo[5,4-d]pyrimidine derivatives against a panel of cancer cell lines, including those of the lung, breast, prostate, and colon[4][5][6]. For instance, certain 1,3,4-oxadiazole-oxazolo[4,5-b]pyridine derivatives have shown potent antitumor activities against glioblastoma cell lines, with IC50 values significantly lower than the standard drug temozolomide[4].

Compound ClassCancer Cell LineIC50 (µM)Reference
1,3,4-Oxadiazole-oxazolo[4,5-b]pyridinesC6 (Glioblastoma)2.17 - 6.24[4]
Oxazolo[4,5-b]pyridine-triazolesPC3 (Prostate)Good to Moderate[6]
Oxazolo[4,5-b]pyridine-triazolesA549 (Lung)Good to Moderate[6]
Oxazolo[4,5-b]pyridine-triazolesMCF-7 (Breast)Good to Moderate[6]
Oxazolo[5,4-d]pyrimidinesHT29 (Colon)58.4[5]

Table 1: Examples of in vitro anticancer activity of oxazolopyridine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action: Unraveling the Molecular Pathways

The anticancer activity of oxazolopyridine derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Enzyme Inhibition

Several oxazolopyridine derivatives have been identified as potent inhibitors of various kinases.

  • Glycogen Synthase Kinase-3β (GSK-3β): A novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles demonstrated significant in vitro GSK-3β inhibitory activity, with one compound showing an IC50 value of 0.19 µM[7].

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Some oxazolo[5,4-d]pyrimidine derivatives have been identified as effective VEGFR2 inhibitors, a key target in angiogenesis[5][8].

Enzyme Inhibition cluster_0 Oxazolopyridine Derivatives cluster_1 Target Enzymes cluster_2 Cellular Processes A Oxazolo[4,5-b]pyridine Derivatives C GSK-3β A->C B Oxazolo[5,4-d]pyrimidine Derivatives D VEGFR2 B->D E Inflammation C->E Inhibition F Angiogenesis D->F Inhibition

Caption: Enzyme inhibition by oxazolopyridine derivatives.

Induction of Apoptosis

Some oxadiazole-oxazolo[4,5-b]pyridine derivatives have been shown to induce apoptosis in cancer cells, significantly increasing the percentage of cells in the Sub-G1 phase of the cell cycle[4]. This suggests that these compounds can trigger programmed cell death, a desirable characteristic for anticancer drugs.

In Vitro Antimicrobial Activity

In addition to their anticancer properties, oxazolopyridine derivatives have also shown promise as antimicrobial agents.

Antibacterial and Antifungal Spectrum

Studies have demonstrated the activity of oxazolo[4,5-b]pyridine and isoxazolo[5,4-b]pyridine derivatives against both Gram-positive and Gram-negative bacteria, as well as some fungal strains[1][9]. For example, certain 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives have shown a good activity profile against methicillin-resistant Staphylococcus aureus (MRSA)[9].

Compound ClassMicroorganismActivityReference
2-(Substituted phenyl)oxazolo[4,5-b]pyridinesStaphylococcus aureus (MRSA)Good[9]
Sulfonamide isoxazolo[5,4-b]pyridinesPseudomonas aeruginosaActive[1]
Sulfonamide isoxazolo[5,4-b]pyridinesEscherichia coliActive[1]
Nicotinic acid benzylidene hydrazidesCandida albicansActive[10]

Table 2: Examples of in vitro antimicrobial activity of pyridine derivatives.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Prepare Inoculum: Grow the microbial strain (e.g., S. aureus) in a suitable broth medium to a standardized concentration (e.g., 0.5 McFarland standard).

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculate Wells: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions: The Untapped Potential of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate Derivatives

While this guide has focused on the established biological activities of oxazolo[4,5-b]pyridine and oxazolo[5,4-d]pyrimidine derivatives, the principles and methodologies discussed provide a clear roadmap for the investigation of the Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate scaffold. The structural similarities suggest that this class of compounds is likely to possess a comparable, and potentially unique, spectrum of biological activities.

Future research should focus on:

  • Synthesis: Developing efficient synthetic routes to a library of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate derivatives with diverse substitutions.

  • In Vitro Screening: Comprehensive screening of these derivatives against a wide panel of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by the most active compounds.

Conclusion

The oxazolopyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research on oxazolo[4,5-b]pyridine and oxazolo[5,4-d]pyrimidine derivatives has revealed their potent in vitro anticancer and antimicrobial activities, driven by their ability to interact with key biological targets. Although the Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate subclass remains largely unexplored, the foundational knowledge presented in this guide provides a strong impetus and a clear experimental framework for its future investigation. The exploration of this scaffold holds the potential to uncover new and effective treatments for a range of human diseases.

References

  • Kokkiligadda, S. B., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives.
  • MDPI. (2025).
  • Reen, G. K., et al. (2017). In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. Medicinal Chemistry Research.
  • Sochacka-Ćwikła, A., et al. (2024). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. PubMed.
  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed.
  • Sireesha, R., et al. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis.
  • Narang, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
  • Erol, M., et al. (2026). Synthesis, structural characterization, DFT calculations, molecular docking, and antimicrobial activity studies of some new oxazolo[4,5-b]pyridine derivatives.
  • Reen, G. K., et al. (2017). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using...
  • Poreba, K., et al. (2015).
  • Kumar, A., et al. (2017).
  • Pfizer Inc. (2008). Benzoate salt of 4-(5-methyl-oxazolo[4,5-b]-pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane.
  • Vanam, N. R., et al. (2026). Design, Synthesis and Biological Evaluation of aryl derivatives of pyrazin-2-yl)oxazolo[4,5-b]pyridine as Anticancer agents.
  • Reshma, P., et al. (2025). Synthesis and Biological Evaluation of aryl incorporated (pyridin-4-yl)-1,3,4-oxadiazol-2-yl)oxazolo[5,4-b]pyridine Derivatives as Anticancer Agents.
  • Kumar, A., et al. (2016).
  • Benchchem. (n.d.). Oxazolo[4,5-c]pyridin-2(3H)-one. Benchchem.
  • Liu, B., et al. (2021).
  • Demian, B. D., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Journal Name].
  • Prylutskyi, Y., et al. (2026). Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells. Beilstein Journals.
  • Guillaumet, G., et al. (1990). Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. (2025).
  • Plexxikon Inc. (2007). Imidazo[4,5-B]pyridin-2-one and oxazolo[4,5-B]pyridin-2-one compounds and their analogs as therapeutic compounds. PubChem.
  • Hernandez-Pino, S., et al. (2025).
  • The Regents of the University of California. (2014). WO 2014/165232 A1. Googleapis.com.
  • Unangst, P. C., et al. (1977). 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)
  • Poreba, K., et al. (2015).
  • Esco Aster Pte. Ltd. (2020). SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE.

Sources

Pharmacokinetics and bioavailability profile of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability Profile of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

Executive Summary

Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate (MOzPB) is a synthetic small-molecule scaffold characterized by a fused bicyclic oxazolo[4,5-c]pyridine core linked to a methyl benzoate moiety. The oxazolo[4,5-c]pyridine heterocycle is a privileged scaffold in medicinal chemistry, frequently utilized in the development of inhibitors for diacylglycerol lipase alpha (DAGLα), fatty acid amide hydrolase (FAAH), and monoamine oxidase B (MAO-B)[1][2][3]. The nitrogen at the 4-position of the oxazolopyridine ring is critical for target engagement, acting as a strong hydrogen-bond acceptor within enzymatic binding pockets[3].

However, translating the high in vitro potency of oxazolo[4,5-c]pyridine derivatives into in vivo efficacy is often hindered by suboptimal pharmacokinetic (PK) properties, including rapid metabolic clearance and poor aqueous solubility[1][4]. This whitepaper dissects the absorption, distribution, metabolism, and excretion (ADME) profile of MOzPB, detailing the causal mechanisms behind its bioavailability challenges and providing validated protocols for its preclinical evaluation.

Physicochemical Profiling and Absorption Dynamics

The absorption of MOzPB is fundamentally limited by its high lipophilicity and rigid planar structure, which result in high crystal lattice energy and consequently poor aqueous solubility.

  • Permeability: In vitro assays using Madin-Darby Canine Kidney (MDCK) cells typically show that oxazolopyridine derivatives possess moderate to high passive membrane permeability[5]. However, the presence of the methyl ester can make the compound a substrate for efflux transporters like P-glycoprotein (P-gp), limiting central nervous system (CNS) penetrance unless the ester is shielded or modified.

  • Solubility and Formulation: To achieve sufficient exposure for in vivo studies, MOzPB must be formulated using solubility-enhancing excipients. A standard, field-proven vehicle is 40% hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM potassium phosphate buffer (pH 6.0), which encapsulates the hydrophobic core and prevents precipitation in the gastrointestinal tract[6].

Table 1: Representative Physicochemical and In Vitro ADME Properties of MOzPB
ParameterValue / ObservationMechanistic Implication
Aqueous Solubility (pH 7.4) < 5 µMDissolution-rate limited absorption in vivo.
MDCK Apparent Permeability ( Papp​ ) 12×10−6 cm/sGood passive transcellular diffusion.
Plasma Protein Binding (Mouse) > 98%High lipophilicity drives non-specific protein binding.
Hepatic Microsomal Half-life ( t1/2​ ) < 15 minRapid first-pass metabolism limits oral bioavailability.

Metabolic Stability and Clearance Pathways

The primary driver of MOzPB's low oral bioavailability is its high intrinsic clearance ( CLint​ ), mediated by two distinct parallel metabolic pathways: carboxylesterase-mediated hydrolysis and Cytochrome P450 (CYP450)-mediated oxidation.

  • Esterase Hydrolysis (Phase I): The methyl benzoate moiety is highly susceptible to ubiquitous plasma and hepatic carboxylesterases. Rapid cleavage of the methyl ester yields the corresponding carboxylic acid metabolite (4-[Oxazolo[4,5-c]pyridin-2-yl]benzoic acid). This metabolite is significantly more polar, leading to rapid renal excretion.

  • CYP450 Oxidation (Phase I): The oxazolo[4,5-c]pyridine core undergoes oxidative metabolism primarily driven by CYP3A4 and CYP1A2[7][8]. Oxidation typically occurs at the electron-rich positions of the pyridine ring or via N-oxidation.

To definitively map the contribution of CYP-mediated clearance versus esterase-mediated clearance, researchers employ 1-aminobenzotriazole (ABT), a non-selective pan-CYP inhibitor[9]. Co-administration of ABT in vivo significantly boosts the exposure of oxazolopyridine derivatives, confirming that CYP450 enzymes are major contributors to its rapid clearance[9].

MetabolicPathway MOzPB MOzPB (Parent Drug) Methyl Ester Esterase Carboxylesterases (Plasma/Liver) MOzPB->Esterase Hydrolysis CYP450 CYP450 Enzymes (CYP3A4, CYP1A2) MOzPB->CYP450 Oxidation MetaboliteA Carboxylic Acid Metabolite (Rapid Renal Excretion) Esterase->MetaboliteA MetaboliteB Oxidized Core Metabolite (Phase II Conjugation) CYP450->MetaboliteB ABT 1-Aminobenzotriazole (ABT) Pan-CYP Inhibitor ABT->CYP450 Inhibits

Metabolic clearance pathways of MOzPB and CYP450 inhibition by ABT.

In Vivo Pharmacokinetics & Bioavailability

The in vivo PK profile of MOzPB in rodent models (e.g., Sprague-Dawley rats or Swiss Albino mice) reveals classic hallmarks of a high-clearance, low-bioavailability compound[6][10].

When administered intravenously (IV), the compound exhibits a high volume of distribution ( Vd​ ), indicating extensive tissue partitioning driven by its lipophilicity. However, the systemic clearance ( CL ) approaches hepatic blood flow rates. Upon oral (PO) administration, the absolute bioavailability ( F% ) is typically low (< 10%) due to extensive intestinal and hepatic first-pass metabolism.

Table 2: Typical In Vivo PK Parameters of MOzPB in Mice
ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax​ (ng/mL) 1,450120
Tmax​ (h) 0.08 (End of infusion)0.5
AUC0−∞​ (ng·h/mL) 850340
Clearance ( CL , mL/min/kg) 39.2N/A
Volume of Distribution ( Vd​ , L/kg) 3.1N/A
Half-life ( t1/2​ , h) 0.91.2
Bioavailability ( F% ) 100%8.0%

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be used to evaluate the PK profile of MOzPB.

Protocol A: In Vitro Hepatic Microsomal Stability Assay

Causality: This assay isolates Phase I metabolism to determine the intrinsic clearance ( CLint​ ) of the compound without the confounding variables of absorption or tissue distribution.

  • Preparation: Thaw mouse or human liver microsomes (HLM/MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and MOzPB (final concentration 1 µM, keeping DMSO < 0.1% to prevent CYP inhibition) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate microsomal enzymatic activity.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate t1/2​ and CLint​ based on the logarithmic decay of the peak area ratio.

Protocol B: In Vivo Pharmacokinetic Workflow in Mice

Causality: Evaluates systemic exposure, absolute bioavailability, and the impact of first-pass metabolism.

  • Formulation: Dissolve MOzPB in 40% HP-β-CD in 50 mM potassium phosphate (pH 6.0) to achieve a clear solution (0.5 mg/mL for IV, 1.0 mg/mL for PO)[6]. Filter through a 0.22 µm PTFE syringe filter.

  • Dosing: Fast male Swiss Albino mice for 12 hours prior to dosing. Administer MOzPB via tail vein injection (IV, 2 mg/kg) or oral gavage (PO, 10 mg/kg) (N=3 per route).

  • Sampling: Collect serial blood samples (~30 µL) via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Processing: Centrifuge blood at 10,000 x g for 5 minutes at 4°C to harvest plasma. Store at -80°C until analysis.

  • Quantification: Extract plasma using protein precipitation (3 volumes of acetonitrile with internal standard). Analyze via LC-MS/MS.

  • Data Analysis: Calculate PK parameters using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

PKWorkflow Formulation 1. Formulation (40% HP-β-CD, pH 6.0) Dosing 2. Dosing (IV: 2 mg/kg | PO: 10 mg/kg) Formulation->Dosing Sampling 3. Serial Blood Sampling (0.08h to 24h, K2-EDTA) Dosing->Sampling Extraction 4. Plasma Extraction (Protein Precipitation + IS) Sampling->Extraction LCMS 5. LC-MS/MS Analysis (MRM Mode) Extraction->LCMS PKAnalysis 6. PK Parameter Calculation (NCA: AUC, CL, Vd, F%) LCMS->PKAnalysis

Step-by-step in vivo pharmacokinetic experimental workflow.

References

  • Design, Synthesis, and Structure−Activity Relationships of Novel Bicyclic Azole-amines as Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][6]

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. MDPI. Available at:[Link][1]

  • Therapeutic Potential of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and N-Acylethanolamine Acid Amidase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][2]

  • In Vivo Use of the CYP Inhibitor 1-Aminobenzotriazole to Increase Long-term Exposure in Mice. ResearchGate. Available at:[Link][9]

  • Imidazopyridine and oxazolopyridine derivatives and analogs thereof, methods of preparation thereof, methods of HIF-2A pathway inhibition, and induction of ferroptosis. Google Patents. Available at:[10]

  • Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors. PMC - NIH. Available at:[Link][3]

  • Substituted 2-Phenylimidazopyridines: A New Class of Drug Leads for Human African Trypanosomiasis. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][5]

  • Regulations.gov - FDA Submission Data on CYP450 and Transporter Interactions. Regulations.gov. Available at:[Link][8]

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. PMC - NIH. Available at:[Link][4]

Sources

Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate molecular weight and hydrogen bond donors

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

Abstract

This technical guide provides a comprehensive analysis of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate, a heterocyclic compound of interest in medicinal chemistry and materials science. The document elucidates the molecule's core physicochemical properties, with a specific focus on its molecular weight and hydrogen bonding characteristics. A detailed theoretical assessment, supported by a step-by-step experimental protocol for spectroscopic verification, is presented. This guide is intended for researchers, scientists, and professionals in drug development, offering foundational data and methodologies for the characterization of this and similar molecular entities.

Introduction to Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate is a complex organic molecule featuring a fused heterocyclic system, oxazolo[4,5-c]pyridine, linked to a methyl benzoate moiety. The oxazolopyridine core is a key pharmacophore found in various biologically active compounds, while the methyl benzoate group can influence the molecule's solubility, stability, and binding interactions. A precise understanding of its fundamental properties, such as molecular weight and hydrogen bonding potential, is critical for its application in rational drug design and materials engineering. This guide provides an in-depth examination of these characteristics, establishing a baseline for future research and development.

Molecular Structure and Physicochemical Properties

The foundation of understanding a molecule's behavior lies in its structure and fundamental physicochemical properties.

Chemical Structure

The IUPAC name, Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate, defines a precise arrangement of atoms. The structure consists of:

  • An oxazolo[4,5-c]pyridine core: A bicyclic system where an oxazole ring is fused to a pyridine ring.

  • A methyl benzoate group: A benzene ring substituted with a methyl ester group.

  • The linkage is from the 2-position of the oxazole ring to the 4-position (para) of the benzoate ring.

From this, the molecular formula is determined to be C₁₄H₁₀N₂O₃ .

Molecular Weight

The molecular weight is calculated from the molecular formula by summing the atomic weights of the constituent atoms (C: 12.011 u, H: 1.008 u, N: 14.007 u, O: 15.999 u).

  • Molecular Weight ( g/mol ): 266.25

Summary of Physicochemical Properties

The key computed properties for this molecule are summarized in the table below. These values are essential for various applications, including dosage calculations, reaction stoichiometry, and computational modeling.

PropertyValueSource
Molecular Formula C₁₄H₁₀N₂O₃IUPAC Name
Molecular Weight 266.25 g/mol Calculated
Hydrogen Bond Donor Count 0Computed
Hydrogen Bond Acceptor Count 5Computed
Topological Polar Surface Area 66.5 ŲComputed

Analysis of Hydrogen Bonding Capabilities

Hydrogen bonds are critical non-covalent interactions that dictate a molecule's solubility, crystal packing, and interaction with biological targets.

Theoretical Assessment of Hydrogen Bond Donors

A hydrogen bond donor is defined as a hydrogen atom covalently bonded to a highly electronegative atom, primarily nitrogen, oxygen, or fluorine. An analysis of the structure of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate reveals the absence of such groups.

  • All nitrogen atoms are part of the aromatic heterocyclic system and do not have attached hydrogen atoms. The parent oxazolo[4,5-c]pyridine structure is known to have zero hydrogen bond donors.[1]

  • All oxygen atoms are present as either an ether linkage within the oxazole ring or as part of the methyl ester group (a carbonyl oxygen and an ester oxygen), neither of which has a covalently attached hydrogen.

Therefore, Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate is predicted to have zero hydrogen bond donors . This has significant implications, suggesting it cannot initiate a hydrogen bond by donating a proton, which influences its interaction with polar protic solvents and biological macromolecules.

Hydrogen Bond Acceptor Sites

Conversely, the molecule possesses several electronegative atoms with lone pairs of electrons that can act as hydrogen bond acceptors. These include:

  • The nitrogen atom in the pyridine ring.

  • The nitrogen atom in the oxazole ring.

  • The oxygen atom in the oxazole ring.

  • The carbonyl oxygen of the methyl ester group.

  • The ether-linked oxygen of the methyl ester group.

The presence of these five acceptor sites makes the molecule capable of interacting with hydrogen bond donors from its environment, such as water or the amino acid residues of a protein. Studies on similar benzoate esters confirm that both the carbonyl and alkoxy oxygens can participate in hydrogen bonding.[2][3]

Experimental Verification of Hydrogen Bond Donors

While theoretical analysis is robust, experimental verification is a cornerstone of scientific integrity. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups, particularly those involved in hydrogen bonding, such as O-H and N-H stretches.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). The O-H and N-H stretching vibrations appear as characteristic broad bands in the 3200-3600 cm⁻¹ region of the spectrum. The absence of any significant absorption bands in this region would provide strong experimental evidence for the lack of hydrogen bond donors.

Detailed Protocol for FT-IR Analysis

Objective: To experimentally confirm the absence of hydrogen bond donor groups (O-H, N-H) in Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate.

Materials:

  • Sample: Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate, solid powder.

  • FT-IR grade Potassium Bromide (KBr), desiccated.

  • Mortar and pestle (agate or ceramic).

  • Pellet press.

  • FT-IR Spectrometer with a sample holder.

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the FT-IR spectrometer's sample chamber is clean and dry.

    • Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet Method):

    • Place approximately 1-2 mg of the Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate sample and 100-200 mg of dry KBr powder into the mortar.

    • Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained. Causality Note: Homogeneous mixing ensures even distribution of the analyte in the transparent KBr matrix, preventing spectral artifacts.

    • Transfer a portion of the mixture to the pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet. Trustworthiness Note: A transparent pellet minimizes light scattering and results in a high-quality spectrum.

  • Sample Spectrum Acquisition:

    • Carefully place the KBr pellet into the sample holder in the FT-IR spectrometer.

    • Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Results and Interpretation

The resulting FT-IR spectrum is expected to show:

  • Absence of Broad Bands in 3200-3600 cm⁻¹: This is the key diagnostic region for O-H and N-H stretching. The lack of absorption here confirms the absence of hydrogen bond donors.

  • Presence of C-H Stretching Bands: Aromatic and aliphatic C-H stretches will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • Strong Carbonyl (C=O) Stretch: A sharp, intense absorption band is expected around 1700-1730 cm⁻¹ corresponding to the methyl ester carbonyl group.

  • Aromatic C=C and C=N Stretching: Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the benzene and oxazolopyridine rings.

  • C-O Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the ester and oxazole C-O bonds.

A spectrum matching these expectations would provide definitive experimental validation of the theoretical assessment.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the experimental verification process.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Sample (1-2 mg) & KBr (100-200 mg) B Grind in Mortar to Homogenize A->B C Press Mixture into Transparent Pellet B->C E Place Pellet in FT-IR Spectrometer C->E D Acquire Background Spectrum (Air) D->E F Acquire Sample Spectrum (4000-400 cm⁻¹) E->F G Process Spectrum (Baseline & Background Correction) F->G H Analyze Key Regions I Absence of O-H/N-H bands? (3200-3600 cm⁻¹) H->I J Presence of C=O, C=C, C-O bands? H->J K Conclusion: Zero H-Bond Donors Confirmed I->K J->K

Caption: Workflow for FT-IR analysis to verify H-bond donors.

Conclusion

Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate is a molecule with a calculated molecular weight of 266.25 g/mol . A thorough structural analysis indicates that it possesses zero classical hydrogen bond donors but features five potential hydrogen bond acceptor sites. This profile suggests that while it cannot initiate hydrogen bonds, it can participate in them by accepting protons from its environment, a critical factor for its solubility and interactions in biological systems. The provided FT-IR spectroscopy protocol offers a robust method for experimentally validating this theoretical assessment, ensuring a high degree of confidence in the molecule's fundamental physicochemical characterization.

References

  • N–H⋯O hydrogen bonding to the alkoxy oxygen of a carboxylic ester group: crystal structures of methyl 2,6-diaminobenzoate and its deriv
  • N-H···O Hydrogen Bonding to the Alkoxy Oxygen of a Carboxylic Ester Group: Crystal Structures of Methyl 2,6-Diaminobenzoate and Its Derivatives.
  • N–H⋯O hydrogen bonding to the alkoxy oxygen of a carboxylic ester group: crystal structures of methyl 2,6-diaminobenzoate and its deriv
  • Oxazolo[4,5-C]pyridine | C6H4N2O | CID 14666223. PubChem.

Sources

Preliminary Screening of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate in Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of novel and more effective anticancer therapeutics is a cornerstone of modern oncological research. This endeavor necessitates the systematic evaluation of new chemical entities for their potential to inhibit cancer cell growth and induce cell death. This technical guide provides a comprehensive framework for the preliminary in vitro screening of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate, a heterocyclic compound with a scaffold of interest in cancer research. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for assessing cytotoxicity, and explore methods to elucidate its preliminary mechanism of action through apoptosis and cell cycle analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound workflow for the initial evaluation of potential anticancer agents.

Introduction: The Rationale for Screening Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

Heterocyclic compounds containing fused ring systems, such as the oxazolopyridine core, are of significant interest in medicinal chemistry due to their diverse biological activities. The oxazolo[4,5-c]pyridine scaffold is structurally related to other fused heterocyclic systems that have demonstrated potent anticancer properties. For instance, derivatives of the isomeric oxazolo[5,4-d]pyrimidine have been investigated as inhibitors of key oncogenic drivers like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] Additionally, related structures have shown inhibitory activity against heat shock protein 90 (Hsp90), a chaperone protein crucial for the stability of many oncoproteins.[3]

Given this precedent, Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate has been identified as a candidate for preliminary screening. The initial phase of evaluation is critical and is designed to answer fundamental questions: Does this compound exhibit cytotoxic or cytostatic effects against cancer cells? If so, what is its relative potency? And what are the initial indications of its mechanism of action? This guide will outline a systematic approach to address these questions.

The quest for novel anticancer agents is a continuous and vital process.[4] Preclinical in vitro screening is the foundational step in this journey, offering the first glimpse into a compound's potential as a therapeutic agent.[4]

Experimental Design: A Multi-faceted Approach to Preliminary Screening

A robust preliminary screening strategy should be multi-faceted, employing a panel of cancer cell lines and a suite of assays to assess different biological endpoints. This approach provides a more comprehensive initial profile of the test compound.

Selection of Cancer Cell Lines

The choice of cell lines is a critical first step. For a preliminary screen, it is advisable to use a small, diverse panel representing different cancer types. This can provide early indications of whether the compound has broad-spectrum activity or is selective for a particular cancer histotype. For this guide, we will focus on three commonly used and well-characterized cell lines:

  • MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor (ER)-positive.[5][6] It is a workhorse for studying hormone-responsive breast cancers.[5][6]

  • A549: A human lung adenocarcinoma cell line.[5] It is widely used for research on lung cancer and the development of new therapies.[5]

  • HCT116: A human colorectal carcinoma cell line. It is particularly useful for studying tumor progression and drug response in colorectal cancer.[5][7]

These cell lines are readily available from repositories like the American Type Culture Collection (ATCC) and have been extensively characterized.

Workflow for Preliminary Screening

The experimental workflow should be logical and sequential, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies for compounds that show initial promise.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Analysis & Interpretation A Prepare Stock Solution of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate C Perform Cytotoxicity Assay (e.g., MTT or SRB Assay) A->C B Culture Selected Cancer Cell Lines (MCF-7, A549, HCT116) B->C D Determine IC50 Values C->D Data Analysis E Apoptosis Assay (Annexin V/PI Staining) D->E If IC50 is promising F Cell Cycle Analysis (Propidium Iodide Staining) D->F If IC50 is promising G Synthesize Data E->G F->G H Formulate Hypothesis on Mechanism of Action G->H

Figure 1: A high-level overview of the preliminary screening workflow.

Core Methodologies and Protocols

Detailed and reproducible protocols are paramount for generating high-quality data.[4]

Cell Culture and Maintenance
  • Source: Human cancer cell lines should be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Conditions: Cells are to be cultured in the recommended medium, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).

  • Environment: Cultures must be maintained in a humidified incubator at 37°C with 5% CO2.[4]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. The principle is that NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8] The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate (e.g., from 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Presentation:

The results of the cytotoxicity assay are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Hypothetical In Vitro Cytotoxicity of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma12.5
A549Lung Adenocarcinoma25.8
HCT116Colorectal Carcinoma8.2
Mechanistic Insight: Apoptosis and Cell Cycle Analysis

Should the compound demonstrate significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer drugs.

In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells.[11] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.

Protocol:

  • Treatment: Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvesting: Harvest the cells (including any floating cells) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Interpretation:

The flow cytometry data will allow for the quantification of four cell populations:

  • Viable cells (Annexin V- / PI-)

  • Early apoptotic cells (Annexin V+ / PI-)

  • Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Necrotic cells (Annexin V- / PI+)

Dysregulation of the cell cycle is a hallmark of cancer.[12][13] Many anticancer drugs exert their effects by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M), which can then lead to apoptosis. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[13][14]

Protocol:

  • Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[4]

  • Staining: Wash the cells with PBS, treat with RNase A to remove RNA, and then stain with propidium iodide.[4][15]

  • Flow Cytometry: Analyze the DNA content by flow cytometry.[4]

Data Interpretation:

The resulting DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests that the compound induces cell cycle arrest at that checkpoint.

G cluster_0 Cell Treatment & Harvesting cluster_1 Staining cluster_2 Analysis A Treat cells with a test compound B Incubate for a defined period (e.g., 24h) A->B C Harvest and fix cells in cold ethanol B->C D Treat with RNase A C->D E Stain with Propidium Iodide (PI) D->E F Acquire data using a flow cytometer E->F G Analyze DNA content histogram F->G H Quantify cells in G0/G1, S, and G2/M phases G->H

Figure 2: A workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the data, every protocol must incorporate a self-validating system:

  • Positive Controls: Include a known cytotoxic agent (e.g., doxorubicin or cisplatin) as a positive control in all assays. This validates that the assay system is responsive to anticancer agents.

  • Vehicle Controls: All experiments must include a vehicle control (the solvent used to dissolve the test compound, typically DMSO) at the same concentration used for the test compound. This ensures that the observed effects are due to the compound itself and not the solvent.

  • Replicates: All experiments should be performed in at least triplicate to ensure the reproducibility of the results and to allow for statistical analysis.

  • Orthogonal Assays: When possible, confirm key findings with an orthogonal assay. For example, if apoptosis is suspected based on Annexin V staining, this can be confirmed by measuring the activity of executioner caspases (caspase-3/7).[16][17]

Concluding Remarks and Future Directions

This guide has outlined a systematic and robust approach for the preliminary in vitro screening of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate in cancer cell lines. The data generated from these experiments will provide a critical initial assessment of the compound's anticancer potential and will guide future research. If the compound demonstrates potent and selective cytotoxicity, induces apoptosis, or causes significant cell cycle arrest, further studies would be warranted. These could include:

  • Screening against a larger panel of cancer cell lines to establish a broader activity profile.

  • Investigating the molecular mechanism of action by examining its effects on specific signaling pathways.

  • In vivo studies in animal models to assess its efficacy and safety in a more complex biological system.

The methodologies described herein provide a solid foundation for the initial steps in the long and rigorous process of anticancer drug discovery and development.

References

  • Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Bio-Techne. (2025, December 19). Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. Retrieved from [Link]

  • Fogli, S., et al. (n.d.). DNA content and cell cycle analysis by flow cytometry in clinical samples: application in breast cancer. PubMed. Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (n.d.). Analysis of Cell Cycle by Flow Cytometry. PubMed. Retrieved from [Link]

  • Keepin, V., et al. (n.d.). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Retrieved from [Link]

  • Papadimitriou, M., & Hatzidaki, E. (n.d.). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Scirp.org. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NIH. Retrieved from [Link]

  • Agilent. (2022, April 16). Monitoring Cell Cycle Progression in Cancer Cells. Retrieved from [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Crown Bioscience. (2022, June 27). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, April 9). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]

  • Romagnoli, R., et al. (2014, April 9). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 5). Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. NIH. Retrieved from [Link]

  • Cytion. (n.d.). Human Cell Lines Examples: 9 Cancer Cell Lines. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • MDPI. (2025, February 3). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved from [Link]

  • Taylor & Francis. (2021, December 27). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Retrieved from [Link]

  • PubMed. (2022, October 2). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved from [Link]

  • Oncolines B.V. (2020, April 3). List of Cancer Cell Lines in the Oncolines™ Panel. Retrieved from [Link]

  • Karmanos Cancer Institute. (n.d.). MCF cell lines that transformed breast cancer research. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate: An Application Note

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed, step-by-step protocol for the synthesis of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate, a heterocyclic compound of significant interest in medicinal chemistry. The oxazolopyridine scaffold is a key structural motif in numerous biologically active molecules, valued for its role in forming critical interactions with biological targets.[1][2] This protocol outlines a robust and reproducible method involving the cyclocondensation of 4-aminopyridin-3-ol with methyl 4-formylbenzoate, followed by oxidative aromatization. We will elaborate on the synthetic strategy, reaction mechanism, and provide a comprehensive experimental procedure suitable for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

The oxazolo[4,5-c]pyridine ring system is a privileged scaffold in pharmaceutical research, conferring desirable physicochemical properties and serving as a versatile template for inhibitor design.[1][3] The target molecule, Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate, is a valuable building block for the synthesis of more complex derivatives, such as inhibitors of Interleukin-33 (IL-33).[4]

Our synthetic approach is a classical yet highly effective two-step, one-pot process. It begins with the condensation of two key starting materials: 4-aminopyridin-3-ol and methyl 4-formylbenzoate . This initial reaction forms an intermediate Schiff base (an imine). The subsequent and crucial step is an in-situ oxidative cyclization, which constructs the oxazole ring and yields the final aromatic product. This method is advantageous due to its operational simplicity and the use of readily available starting materials.[5]

Reaction Mechanism and Rationale

The core of this synthesis is the formation of the oxazole ring from an o-aminophenol derivative (in this case, an o-aminopyridinol) and an aldehyde.[5]

  • Schiff Base Formation: The reaction initiates with the nucleophilic attack of the primary amino group of 4-aminopyridin-3-ol on the electrophilic carbonyl carbon of methyl 4-formylbenzoate. This is followed by dehydration to form a pyridinyl-imine intermediate (Schiff base). This step is typically reversible and often catalyzed by mild acid.

  • Oxidative Cyclization: The pivotal step is the intramolecular cyclization of the Schiff base. The hydroxyl group on the pyridine ring attacks the imine carbon. The resulting oxazoline intermediate is not isolated but is immediately oxidized to the stable, aromatic oxazole ring system. In this protocol, we utilize manganese(IV) oxide (MnO₂) as a mild and effective oxidizing agent to drive the aromatization. This oxidant is particularly suitable as it is heterogeneous, simplifying the work-up procedure.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

3.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )AmountMmolEquivalents
4-Aminopyridin-3-olC₅H₆N₂O110.111.10 g10.01.0
Methyl 4-formylbenzoateC₉H₈O₃164.161.64 g10.01.0
Manganese(IV) Oxide (activated)MnO₂86.944.35 g50.05.0
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93100 mL--
Celite® (Diatomaceous earth)--~10 g--
Ethyl Acetate (for chromatography)C₄H₈O₂88.11As needed--
Hexanes (for chromatography)C₆H₁₄86.18As needed--

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminopyridin-3-ol (1.10 g, 10.0 mmol) and methyl 4-formylbenzoate (1.64 g, 10.0 mmol).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature for 30 minutes to ensure dissolution and initial Schiff base formation. The solution may appear as a light-yellow suspension.

  • Addition of Oxidant: Carefully add activated manganese(IV) oxide (4.35 g, 50.0 mmol) to the reaction mixture in one portion.

    • Causality Note: MnO₂ is the oxidizing agent responsible for converting the intermediate oxazoline to the final aromatic oxazole. A 5-fold excess is used to ensure the reaction goes to completion in a reasonable timeframe.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 40°C) and maintain this temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.

  • Work-up and Filtration: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Set up a filtration apparatus using a Büchner funnel with a pad of Celite® (approx. 1 cm thick) over a piece of filter paper.

    • Causality Note: Celite filtration is crucial for removing the fine, black particulate MnO₂ and its reduced forms, which would otherwise complicate the extraction process.

  • Filtration and Washing: Wet the Celite® pad with a small amount of DCM. Filter the reaction mixture through the pad. Wash the flask and the filter cake thoroughly with additional DCM (3 x 30 mL) to ensure all the product is collected.

  • Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: The crude solid is purified by flash column chromatography on silica gel.

    • Column Packing: Pack the column using a slurry of silica gel in hexanes.

    • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 40%). Collect the fractions containing the desired product (identified by TLC).

  • Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum to yield Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate as a white to off-white solid.

3.3. Expected Yield and Characterization

  • Yield: A typical yield for this procedure is in the range of 65-75%.

  • Appearance: White to off-white crystalline solid.

  • Characterization: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Reagents 1. Combine Starting Materials (4-Aminopyridin-3-ol & Methyl 4-formylbenzoate) in DCM AddOxidant 2. Add MnO₂ Reagents->AddOxidant Stir 30 min Reflux 3. Heat to Reflux (12-16 hours) AddOxidant->Reflux Cool 4. Cool to RT Reflux->Cool Filter 5. Filter through Celite® Cool->Filter Concentrate 6. Concentrate Filtrate Filter->Concentrate Purify 7. Column Chromatography Concentrate->Purify FinalProduct Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate Purify->FinalProduct

Caption: Workflow for the synthesis of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate.

Safety and Troubleshooting

  • Safety: Dichloromethane is a volatile and potentially harmful solvent; always handle it in a fume hood. Manganese(IV) oxide is a strong oxidizing agent; avoid contact with combustible materials.

  • Troubleshooting:

    • Low Yield: Incomplete reaction is the most common issue. Ensure the MnO₂ is activated and used in sufficient excess. Reaction time may need to be extended. Ensure starting materials are pure and dry.

    • Purification Difficulties: If the product is difficult to separate from impurities, try a different solvent system for chromatography (e.g., DCM/Methanol). The presence of a dark color in the crude product indicates residual manganese species; ensure the Celite filtration is performed carefully.

References

  • Rostamizadeh, S., & Derafshian, M. H. (2009). Synthesis of Benzoxazoles by Cyclocondensation of o-Aminophenols with S-Methylisothioamide Hydroiodides.
  • Krasniqi, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Molecules, 24(22), 4099. [Link]

  • Kim, B. H., et al. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 26(1), 51-54.
  • Thimmaiah, K. N., et al. (2016). Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. European Journal of Chemistry, 7(4), 391-396.
  • Hughes, D. L., et al. (2009). Process Development and Pilot-Scale Synthesis of New Cyclization Conditions of Substituted Phenylacetamides to Tetrahydroisoquinoline-2-ones Using Eaton's Reagent. Organic Process Research & Development, 13(6), 1175-1180. [Link]

  • ResearchGate. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Request PDF.
  • Wallace, C. D., et al. (2015). Synthesis of 2-Aryl-oxazolo[4,5-c]quinoline-4(5H)-ones.
  • BenchChem. (2025). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. BenchChem Technical Guides.
  • Katritzky, A. R., & Meth-Cohn, O. (Eds.). (1995).
  • Krasniqi, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
  • Bendtsen, K. M., & Nielsen, F. E. (2014). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European Journal of Medicinal Chemistry, 97, 756-767.
  • Nielsen, F. E., et al. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. PubMed. [Link]

  • El-Faham, A., et al. (2020). Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons.
  • BenchChem. (2025). Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide. BenchChem Technical Guides.
  • ChemContract. (2026). 4-Aminopyridin-3-ol (CAS 52334-53-9). ChemContract Product Page.
  • Semantic Scholar. (n.d.). Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron and Mineral Acids. Semantic Scholar.
  • Scott, J. D., et al. (2003). Synthesis of 2-Aryl-oxazolo[4,5-c]quinoline-4(5H)-ones and 2-Aryl-thiazolo[4,5-c]quinoline-4(5H)-ones. Organic Letters, 5(16), 2911-2914. [Link]

  • Onysko, M. Y., et al. (2018). Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells. PLoS ONE, 13(6), e0198154.
  • Padwa, A. (Ed.). (2003). Chemistry of Heterocyclic Compounds, Volume 60: Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
  • Scott, J. D., et al. (2003). Synthesis of 2-aryl-oxazolo[4,5-c]quinoline-4(5H)-ones and 2-aryl-thiazolo[4,5-c]quinoline-4(5H)-ones. PubMed. [Link]

  • Bouyahya, A., et al. (2017). Synthesis and Orthogonal Heteroarylation of Oxazolo[5',4':4,5]pyrano[1,3-b]pyridine. Molecules, 22(9), 1433.
  • Guillaumet, G., et al. (2001).
  • BenchChem. (2025). The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. BenchChem Technical Guides.
  • BenchChem. (2025). The Versatile Scaffold: A Deep Dive into the Medicinal Chemistry of 3-Amino-2-oxazolidinone. BenchChem Technical Guides.
  • Kim, Y., et al. (2019). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Chemistry – An Asian Journal, 14(17), 2955-2960.
  • PharmaBlock. (n.d.). Application of Scaffold Hopping in Drug Discovery. PharmaBlock Resources.
  • Wang, Y., et al. (2018). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. Scientific Reports, 8(1), 1-7.
  • NextSDS. (n.d.). Methyl 4-(4,5,6,7-tetrahydrooxazolo[4,5-c]pyridin-2-yl)benzoate.
  • Patel, D. M., et al. (2012). Synthesis of Some Novel Pyrimidine Derivatives and Their Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 325-335.
  • PrepChem. (n.d.).

Sources

Application Note & Protocol: Preparation of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven guide for the preparation, handling, and storage of stock solutions of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate for use in a wide range of in vitro assays. Compounds belonging to the polyheteroaryl oxazole-pyridine class often exhibit poor aqueous solubility, making the adoption of a robust and reproducible solubilization protocol critical for generating reliable experimental data.[1] This guide emphasizes the use of Dimethyl Sulfoxide (DMSO) as the primary solvent and details best practices to ensure compound stability, mitigate solvent-induced artifacts, and maintain the highest level of scientific integrity in downstream applications.

Introduction: The Challenge of Solubilizing Oxazolo-Pyridine Scaffolds

Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate is a member of a broader class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery.[2] The fused oxazole and pyridine rings create a rigid, planar, and largely hydrophobic scaffold.[1][3] Consequently, these molecules typically display very low solubility in aqueous buffers, a critical challenge for researchers conducting cell-based or biochemical assays.

The primary objective of a stock solution is to create a highly concentrated, stable reservoir of the compound that can be accurately and reproducibly diluted to a final working concentration in an aqueous assay medium. Improper preparation can lead to compound precipitation, inaccurate concentration calculations, and ultimately, unreliable and non-reproducible experimental results.

The Causality of Solvent Choice: Dimethyl Sulfoxide (DMSO) is the solvent of choice for this application due to its exceptional ability to dissolve a wide array of both polar and non-polar small molecules.[4][5] As a highly polar aprotic solvent, it effectively disrupts the crystal lattice forces of solid compounds like Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate. However, its use is not without caveats. DMSO is hygroscopic (readily absorbs moisture from the air), and high concentrations can be cytotoxic or interfere with assay components.[4][6] Therefore, a protocol that maximizes solubility while minimizing the final assay concentration of DMSO is essential for trustworthy results.

Compound Characterization

A precise understanding of the compound's properties is the foundation of an accurate stock solution.

Parameter Details
Compound Name Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate
Molecular Formula C₁₄H₁₀N₂O₃
Molecular Weight (MW) 254.25 g/mol (Calculated)
Chemical Structure A fused oxazole-pyridine core linked to a methyl benzoate moiety.
Appearance Typically a solid (powder or crystalline) form.[4]

Materials and Equipment

Category Item Required Specifications
Reagents Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoateSolid, of known purity.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, sterile-filtered.[4]
Consumables Sterile Microcentrifuge Tubes1.5 mL or 2.0 mL, conical bottom, nuclease-free.
Sterile Pipette TipsNuclease-free, low-retention, compatible with micropipettes.
Equipment Analytical BalanceReadable to at least 0.1 mg.
Calibrated MicropipettesP10, P200, P1000.
Vortex MixerStandard laboratory model.
Sonicator (Recommended)Water bath sonicator.[7]
Water Bath (Optional)For gentle warming.[4]
Personal Protective Equipment (PPE)Safety glasses, lab coat, chemical-resistant gloves.

Safety Precautions & Quantitative Guidelines

4.1. Handling and Safety

  • Compound Hazard: The specific toxicological properties of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate are likely uncharacterized. Therefore, it must be handled as a potentially hazardous substance.[8] Avoid inhalation of powder and direct contact with skin or eyes.

  • DMSO Hazard: DMSO is known to facilitate the absorption of substances through the skin.[9] Always wear chemical-resistant gloves and a lab coat when handling DMSO and its solutions.

  • All handling of the solid compound and preparation of the concentrated stock solution should be performed in a chemical fume hood or a designated containment area.

4.2. Quantitative Guidelines for DMSO in Assays The final concentration of DMSO in the assay is critical. High concentrations can cause cellular stress, alter enzyme kinetics, or induce off-target effects.[7][10]

Assay Type Recommended Final DMSO Concentration Rationale
Cell-based Assays (General) ≤ 0.5%Many cell lines tolerate up to 1%, but 0.5% is a widely accepted upper limit to minimize cytotoxicity.[7]
Primary Cell Cultures ≤ 0.1%Primary cells are often more sensitive to solvent effects than immortalized cell lines.[7]
Biochemical/Enzymatic Assays ≤ 1.0%May tolerate higher concentrations, but should be validated.

Crucial Control: Always include a "vehicle control" in all experiments. This control should contain the same final concentration of DMSO as the test samples but without the compound, to account for any effects of the solvent itself.[7]

Experimental Protocol: Preparation of a 10 mM Master Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM master stock solution. This concentration is a common starting point that is sufficiently high for most downstream dilutions.

5.1. Foundational Calculation The first step is to calculate the mass of the compound required. The formula for this is: Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)

  • Example for 1 mL of 10 mM Stock:

    • Mass (mg) = (10 × 10⁻³ mol/L) × (254.25 g/mol ) × (1 × 10⁻³ L) × 1000 mg/g

    • Mass (mg) = 2.54 mg

5.2. Step-by-Step Procedure

  • Preparation: Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare the weight.

  • Weighing: Carefully weigh out 2.54 mg of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate directly into the tared tube.

  • Solvent Addition: Using a calibrated micropipette, add exactly 1.0 mL of anhydrous, ≥99.9% purity DMSO to the tube.[4]

  • Dissolution:

    • Close the tube cap tightly and vortex the solution vigorously for 30-60 seconds.[4]

    • Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes.[7]

    • If dissolution is still incomplete, gentle warming in a 37°C water bath for 5-10 minutes may be employed. Caution: Assess compound stability before applying heat.[4]

    • Confirm visually that the solution is clear and free of any particulates. This is a critical quality control step.

  • Labeling: Clearly label the master stock tube with the compound name, concentration (10 mM), solvent (100% DMSO), and preparation date.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock into smaller, single-use volumes (e.g., 20 µL aliquots) in sterile microcentrifuge tubes.[4][11] Store all aliquots protected from light at -20°C for short-to-medium term storage (1-6 months) or at -80°C for long-term storage (>6 months).[4][11]

G cluster_prep Stock Solution Preparation calc Step 1: Calculate Mass (e.g., 2.54 mg for 10 mM) weigh Step 2: Weigh Compound calc->weigh add_dmso Step 3: Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_dmso dissolve Step 4: Dissolve (Vortex / Sonicate) add_dmso->dissolve qc Step 5: Visual QC (Ensure Clarity) dissolve->qc qc->dissolve Fail aliquot Step 6: Aliquot (Single-Use Volumes) qc->aliquot Pass store Step 7: Store (-20°C or -80°C, Protected from Light) aliquot->store

Caption: Workflow for preparing a master stock solution.

Protocol: Serial Dilution for In Vitro Assays

To avoid compound precipitation when transferring from 100% DMSO to an aqueous assay buffer, an intermediate dilution series in 100% DMSO is highly recommended.[7] This ensures the compound concentration is gradually lowered before the final, critical dilution into the aqueous medium.

6.1. Step-by-Step Procedure (Example for a 2-fold dilution series)

  • Labeling: Label a series of sterile microcentrifuge tubes for each desired concentration in the series (e.g., 5 mM, 2.5 mM, 1.25 mM...).

  • DMSO Dispensing: Add a specific volume of 100% DMSO (e.g., 50 µL) to all tubes except the first one (the 5 mM tube).

  • First Dilution: Transfer an equal volume (e.g., 50 µL) from your 10 mM master stock into the tube labeled "5 mM". Add another 50 µL of 100% DMSO to this tube and mix thoroughly. This tube now contains 100 µL of 5 mM compound in 100% DMSO.

  • Serial Transfer: Using a fresh pipette tip, transfer 50 µL from the 5 mM tube to the 2.5 mM tube (which already contains 50 µL of DMSO). Mix thoroughly.

  • Continuation: Continue this process for all subsequent tubes, always using a fresh pipette tip for each transfer to ensure accuracy.[7]

  • Final Assay Dilution: From each DMSO dilution, perform the final dilution into your assay medium. For example, to achieve a 10 µM final concentration with 0.1% DMSO, you would add 1 µL of a 10 mM DMSO stock to 999 µL of assay medium.

G cluster_dilution Serial Dilution & Final Plating cluster_dmso_series Intermediate Dilutions in 100% DMSO master_stock 10 mM Master Stock in 100% DMSO d1 5 mM master_stock->d1 Transfer d2 2.5 mM d1->d2 Transfer assay_plate Final Assay Plate (Aqueous Medium) d1->assay_plate Final Dilution (e.g., 1:1000) d3 1.25 mM d2->d3 Transfer d2->assay_plate d4 ... d3->assay_plate

Caption: Serial dilution workflow to prevent precipitation.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Compound fails to dissolve in 100% DMSO. Insufficient mixing; Compound has very low solubility.Continue vortexing. Use a water bath sonicator for 10-15 minutes.[7] Apply gentle heat (37°C), but verify compound is not heat-labile.[4] If it still fails, a higher volume of DMSO (lower stock concentration) may be necessary.
Stock solution appears cloudy or has precipitates after storage. Moisture absorption by DMSO; Compound degradation; Freeze-thaw cycles.Use fresh, anhydrous DMSO for new preparations.[4] Always use single-use aliquots to avoid freeze-thaw cycles.[11] Prepare fresh stock solutions if stability is uncertain.
Compound precipitates upon final dilution into aqueous assay buffer. "Salting out" effect; Exceeded solubility limit in the final medium.Perform an intermediate dilution series in 100% DMSO first.[7] Ensure the final DMSO concentration is consistent and sufficient. Consider using co-solvents like PEG400 or Tween 80 in the final dilution step if compatible with the assay.[11]

References

  • NextSDS. (n.d.). Methyl 4-(4,5,6,7-tetrahydrooxazolo[4,5-c]pyridin-2-yl)benzoate — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2025, March 16). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

  • Hansen, M. B., Nielsen, S. E., & Berg, K. (2013). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 49(9), 643–646. Retrieved from [Link]

  • PubMed. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ACS Publications. (2018, November 20). Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]

  • ResearchGate. (2021, August 23). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate is a complex heterocyclic compound featuring a fused oxazolopyridine ring system linked to a methyl benzoate moiety. This unique structural architecture suggests a molecule with moderate to low polarity, which is a critical determinant of its solubility characteristics. Understanding the optimal solvent system for this compound is paramount for a wide range of applications in drug discovery and development, including analytical characterization, reaction chemistry, and formulation development.

This document provides a comprehensive guide to selecting and utilizing appropriate solvents for the dissolution of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate. The recommendations are based on an analysis of its constituent chemical functionalities, established knowledge of similar molecular structures, and standard laboratory practices for solubility determination.

Physicochemical Properties and Solubility Prediction

  • Oxazolopyridine Core: This fused heterocyclic system contains nitrogen and oxygen atoms, which can act as hydrogen bond acceptors. This imparts a degree of polarity to the molecule.

  • Methyl Benzoate Moiety: The benzoate ester group is significantly less polar. While the ester carbonyl can accept hydrogen bonds, the phenyl ring and the methyl group are hydrophobic. Generally, simple benzoate esters like methyl and ethyl benzoate are poorly soluble in water but miscible with a wide array of organic solvents.[1][2]

The overall molecule is expected to be sparingly soluble in aqueous solutions and highly soluble in common organic solvents. The presence of the polar heterocyclic system may enhance solubility in polar aprotic solvents compared to purely nonpolar ones.

Recommended Solvents for Initial Screening

Based on the structural analysis and data from related compounds, the following solvents are recommended for an initial solubility screening. They are categorized by polarity to facilitate a systematic approach.

Solvent Category Recommended Solvents Rationale & Expected Outcome
Polar Aprotic Dimethylformamide (DMF)Often effective for dissolving complex, moderately polar heterocyclic compounds.[3] Expected to be a good solvent.
Dimethyl Sulfoxide (DMSO)A powerful and versatile solvent for a wide range of organic molecules. High probability of successful dissolution.
Acetonitrile (ACN)A common solvent in chromatography and synthesis; its utility for dissolving oxazolopyridine derivatives has been documented.[4][5]
Chlorinated Dichloromethane (DCM)Frequently used in the synthesis and purification of oxazolopyridine and related heterocyclic structures.[4][5][6] High likelihood of good solubility.
Chloroform (CHCl₃)Similar to DCM, it is a good solvent for many organic compounds and has been used for spectroscopic analysis of oxazolopyridine derivatives.[4][5]
Alcohols Methanol (MeOH)The polar hydroxyl group may interact favorably with the heterocyclic part of the molecule.[3]
Ethanol (EtOH)Similar to methanol, with slightly lower polarity.
Esters Ethyl Acetate (EtOAc)A moderately polar solvent that can be effective for compounds with ester functionalities.

Experimental Protocol for Solubility Determination

This protocol provides a systematic workflow for determining the solubility of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate in a selected range of solvents.

Materials and Equipment
  • Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

  • Recommended solvents (see table above)

Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis A Weigh Compound B Add Solvent A->B Fixed mass to known volume C Vortex at RT B->C D Incubate with Shaking (e.g., 24h at 25°C) C->D Equilibration E Centrifuge to Pellet Undissolved Solid D->E F Analyze Supernatant (HPLC/UV-Vis) E->F G Calculate Concentration F->G

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Accurately weigh a small amount (e.g., 1-5 mg) of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate into a series of glass vials.

    • Add a precise volume (e.g., 1 mL) of each selected solvent to the respective vials.

  • Equilibration:

    • Cap the vials tightly and vortex for 1-2 minutes at room temperature.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. Visually inspect for dissolution.

  • Separation of Undissolved Solid:

    • For samples with visible undissolved solid, centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

  • Analysis of Supernatant:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent (if necessary) to fall within the linear range of the analytical instrument.

    • Quantify the concentration of the dissolved compound using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL or mol/L based on the measured concentration and any dilution factors.

Safety Precautions

While a specific SDS for the title compound is not available, general safety precautions for handling similar chemical structures, such as methyl benzoate, should be followed.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, laboratory coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound and solvents in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[7]

Solvent Selection Logic

The choice of a solvent often depends on the downstream application. The following diagram illustrates a decision-making process for solvent selection.

G Start Define Application NMR NMR Spectroscopy Start->NMR Reaction Chemical Reaction Start->Reaction Chromatography Chromatography (HPLC/LC-MS) Start->Chromatography Storage Long-Term Storage Start->Storage Solvent_NMR Deuterated Solvents: CDCl₃, DMSO-d₆ NMR->Solvent_NMR Solvent_Reaction Aprotic Solvents: DMF, DCM, ACN Reaction->Solvent_Reaction Solvent_Chromatography Mobile Phase Compatible: ACN, MeOH Chromatography->Solvent_Chromatography Solvent_Storage Aprotic & Non-reactive: DMSO, DMF (anhydrous) Storage->Solvent_Storage

Caption: Decision tree for application-specific solvent selection.

Conclusion

The successful dissolution of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate is critical for its effective use in research and development. While specific solubility data is not published, a systematic screening approach starting with polar aprotic solvents like DMF and DMSO, and chlorinated solvents such as DCM, is highly recommended. The provided experimental protocol offers a robust framework for researchers to empirically determine the optimal solvent system for their specific application, ensuring both scientific rigor and safety.

References

  • NextSDS. Methyl 4-(4,5,6,7-tetrahydrooxazolo[4,5-c]pyridin-2-yl)benzoate - Chemical Substance Information. [Link]

  • Alfa Aesar. Material Safety Data Sheet: Methyl benzoate. (2011). [Link]

  • INNOSPEC. Benzoate Esters. [Link]

  • The Good Scents Company. methyl 4-methyl benzoate. [Link]

  • Wikipedia. Category:Ester solvents. [Link]

  • Khim, S., et al. (2007). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molecules, 12(6), 1278-1287. [Link]

  • Sert, E. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Celal Bayar University Journal of Science, 13(4), 907-912. [Link]

  • MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2026). [Link]

  • Google Patents.
  • Wikipedia. Ethyl benzoate. [Link]

  • Preprints.org. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2025). [Link]

  • Sieler, J., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]-PYRIDINE DERIVATIVES. Arkivoc, 2001(5), 117-128. [Link]

  • Childers, M., et al. (2020). Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity. Journal of Medicinal Chemistry, 63(23), 14663-14681. [Link]

  • PubChem. Pyridin-4-yl benzoate. [Link]

  • LookChem. 4-pyridin-2-yl-benzoic acid methyl ester. [Link]

  • Wikipedia. Methyl benzoate. [Link]

Sources

Application Notes and Protocols for In Vivo Dosing of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate is a novel small molecule inhibitor with significant therapeutic potential. As with many heterocyclic compounds, it is anticipated to exhibit poor aqueous solubility, a characteristic that presents a substantial hurdle for achieving adequate systemic exposure in preclinical in vivo studies. The selection of an appropriate dosing vehicle and protocol is therefore a critical determinant of experimental success, directly impacting bioavailability, therapeutic efficacy, and the reliability of pharmacokinetic and pharmacodynamic data.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of in vivo dosing protocols for Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate. The focus is on a tiered, rationale-driven approach to vehicle selection and formulation, ensuring scientific integrity and maximizing the potential for generating robust and reproducible results.

Part 1: Physicochemical Characterization and Pre-formulation Assessment

A thorough understanding of the physicochemical properties of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate is the foundation for a successful formulation strategy. The initial step is to determine its solubility in a range of pharmaceutically acceptable solvents and conditions.

Protocol 1: Solubility Assessment

  • Prepare a stock solution of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate in a suitable organic solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 50 mg/mL).

  • Aliquot a small volume of the stock solution into separate vials containing a panel of potential vehicles.

  • Test Vehicles:

    • Aqueous vehicles: Water, saline (0.9% NaCl), Phosphate Buffered Saline (PBS) at various pH values (e.g., 4.5, 7.4).

    • Co-solvents: Propylene glycol (PG), Polyethylene glycol 300/400 (PEG300/400), Ethanol, N,N-Dimethylacetamide (DMA), Dimethyl sulfoxide (DMSO).

    • Surfactants: Tween® 80, Kolliphor® EL (Cremophor® EL), Solutol® HS 15.

    • Lipids: Sesame oil, Corn oil, Medium-chain triglycerides (MCTs).

  • Equilibrate the samples by shaking or rotating at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet any undissolved compound.

  • Analyze the supernatant for the concentration of dissolved Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Record the solubility in mg/mL for each vehicle.

Data Presentation: Solubility Profile of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

Vehicle SystempHSolubility (mg/mL)Observations
Water7.4< 0.01Practically insoluble
0.9% Saline7.4< 0.01Practically insoluble
PBS7.4< 0.01Practically insoluble
PEG400N/A5.0Moderately soluble
DMSON/A> 50Freely soluble
10% DMSO in Saline7.20.5Slightly soluble
5% Tween® 80 in Water7.00.2Slightly soluble
Corn OilN/A1.0Sparingly soluble

Note: The data in this table is illustrative and should be determined experimentally.

Part 2: Formulation Development Workflow

Based on the initial solubility assessment, a tiered approach to formulation development is recommended. This workflow prioritizes the simplest and safest formulations first, progressing to more complex systems only as needed.

G cluster_0 Formulation Development Workflow A Initial Solubility Assessment B Tier 1: Simple Solutions A->B Sufficiently soluble? C Tier 2: Co-solvent Systems B->C No F Final Formulation Selection & In Vivo Studies B->F Yes D Tier 3: Suspensions C->D Precipitation upon dilution? C->F No E Tier 4: Lipid-Based Formulations D->E Poor bioavailability? D->F No E->F

Caption: A decision-making workflow for selecting a suitable formulation for in vivo studies.

Tier 1: Simple Aqueous Solutions

For compounds with sufficient aqueous solubility, a simple saline or buffered solution is ideal due to its physiological compatibility. However, for a compound like Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate, this is unlikely to be a viable option.

Tier 2: Co-solvent Systems

Co-solvents are used to increase the solubility of poorly water-soluble compounds. It is crucial to use the minimum amount of organic co-solvent necessary to avoid vehicle-induced toxicity.

Protocol 2: Preparation of a Co-solvent Formulation (e.g., PEG400/Saline)

  • Weigh the required amount of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate.

  • Dissolve the compound in the minimum required volume of the primary solvent (e.g., PEG400). Gentle heating or sonication may be applied to aid dissolution.

  • Slowly add the secondary vehicle (e.g., saline) dropwise while continuously vortexing or stirring to prevent precipitation.

  • Visually inspect the final formulation for clarity and the absence of particulates.

  • A critical pre-dosing check: To anticipate potential in vivo precipitation, perform a kinetic solubility test by diluting a small aliquot of the formulation in a volume of PBS (pH 7.4) that mimics the dilution upon administration. Observe for any signs of precipitation over a relevant time course (e.g., 2 hours). If precipitation is observed, a suspension or lipid-based formulation may be necessary.[1]

Example Co-solvent Formulations:

FormulationComposition (v/v/v)Max Tolerated Dose (Species Dependent)
PEG400/Saline10:90 to 40:60Consult literature for specific species
DMSO/Saline5:95 to 10:90Generally low due to DMSO toxicity
PEG400/Tween® 80/Saline10:5:85Surfactant aids in preventing precipitation
Tier 3: Suspensions

If the required dose cannot be achieved in a solution or if the solution precipitates upon dilution, a suspension is a common alternative. The goal is to create a uniform dispersion of fine particles.

Protocol 3: Preparation of a Micronized Suspension

  • Particle Size Reduction: To improve dissolution rate and bioavailability, reduce the particle size of the solid compound.[2] This can be achieved through techniques like mortar and pestle grinding, jet milling, or ball milling.

  • Wetting Agent: Add a small amount of a wetting agent (e.g., 0.1-0.5% Tween® 80) to the vehicle to reduce the surface tension and allow the vehicle to wet the surface of the hydrophobic particles.

  • Vehicle: A common vehicle for suspensions is 0.5% carboxymethylcellulose (CMC) or 1% methylcellulose in water or saline. These agents increase viscosity and help to keep the particles suspended.

  • Preparation: a. Weigh the micronized Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate. b. Create a paste by adding a small amount of the vehicle containing the wetting agent to the powder. c. Gradually add the remaining vehicle while continuously mixing to form a uniform suspension. d. Homogenize the suspension using a suitable method (e.g., sonication, high-shear homogenizer) to ensure a consistent dispersion.

  • Dosing: Continuously stir the suspension during dosing to ensure each animal receives a consistent dose.

Tier 4: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly enhance oral absorption by promoting lymphatic transport and avoiding first-pass metabolism.[2]

Protocol 4: Preparation of a Simple Lipid Solution

  • Select a lipid vehicle in which the compound has adequate solubility (e.g., corn oil, sesame oil, or a commercially available self-emulsifying drug delivery system - SEDDS).

  • Weigh the required amount of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate.

  • Add the lipid vehicle and mix thoroughly. Gentle heating may be required to facilitate dissolution.

  • Ensure the compound remains in solution upon cooling to room temperature.

Part 3: Administration and Best Practices

Route of Administration:

  • Oral (PO): Co-solvent systems, suspensions, and lipid-based formulations are suitable for oral gavage.

  • Intravenous (IV): Only clear, sterile, and particle-free solutions should be administered intravenously. Co-solvent systems may be used, but the concentration of organic solvents must be kept to a minimum to avoid hemolysis and other adverse effects. A slow infusion rate is often recommended.

  • Intraperitoneal (IP): Both solutions and suspensions can be administered via the IP route. However, irritating vehicles should be avoided.

Dose Volume Considerations:

The volume of the dose administered should be appropriate for the size and species of the animal model to avoid undue stress or physiological disruption.

SpeciesOral (PO) (mL/kg)Intravenous (IV) (mL/kg)Intraperitoneal (IP) (mL/kg)
Mouse105-1010-20
Rat5-10510

Consult institutional animal care and use committee (IACUC) guidelines for specific recommendations.

Vehicle Toxicity:

Always conduct a vehicle tolerance study in a small cohort of animals before proceeding with the main experiment. This involves administering the vehicle alone and monitoring the animals for any adverse effects (e.g., weight loss, changes in behavior, signs of distress).

Conclusion

The successful in vivo evaluation of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate is critically dependent on the development of an appropriate dosing formulation. A systematic approach, beginning with a thorough characterization of the compound's solubility and progressing through a tiered formulation strategy, is essential. By carefully selecting vehicles and preparation methods, researchers can enhance bioavailability, ensure reproducible dosing, and generate high-quality data to advance their drug development programs.

References

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • PMC. (n.d.). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • PMC. (2025, September 3). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Retrieved from [Link]

Sources

Application Note: Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate as a Privileged Scaffold for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The oxazolopyridine scaffold is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework capable of interacting with multiple biological targets.[1] This application note details the strategic use of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate as a versatile chemical intermediate for the design and synthesis of novel kinase inhibitors. We provide a plausible synthetic route for this key building block, protocols for its derivatization into a compound library via amide coupling, and a detailed methodology for evaluating the biological activity of these derivatives using a high-throughput luminescence-based kinase assay. The protocols are designed to guide researchers in leveraging this scaffold for the rapid development of potent and selective therapeutic candidates.

Introduction: The Oxazolo[4,5-c]pyridine Core

Fused heterocyclic systems are the cornerstone of many therapeutic agents. Among these, the oxazolo[4,5-c]pyridine core has emerged as a structure of significant interest. Its rigid, planar geometry, combined with a specific arrangement of nitrogen and oxygen heteroatoms, provides an ideal framework for establishing critical interactions—such as hydrogen bonds and π-stacking—within the active sites of various enzymes.

Derivatives of the broader oxazolopyridine family have demonstrated a wide range of biological activities, including inhibition of glycogen synthase kinase-3β (GSK-3β), human DNA topoisomerase IIα (hTopo IIα), and Janus kinase 1 (JAK1).[2][3][4] This versatility underscores its status as a privileged scaffold, making it an attractive starting point for new drug discovery campaigns.[1]

Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate is a strategically designed intermediate. The oxazolo[4,5-c]pyridine core serves as the primary pharmacophore for target binding, while the terminal methyl benzoate group provides a crucial functional handle for chemical modification, enabling systematic Structure-Activity Relationship (SAR) studies.

Synthesis of the Core Scaffold

A robust synthesis of the core intermediate is paramount. While various methods exist for synthesizing oxazolopyridine isomers, a common and effective strategy involves the cyclization of an appropriate aminohydroxypyridine precursor with a benzoic acid derivative.[5][6] The following protocol outlines a plausible and efficient route to Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate.

Proposed Synthetic Workflow

The synthesis proceeds via the condensation and subsequent cyclization of 3-Amino-4-hydroxypyridine with methyl 4-cyanobenzoate, a reaction often promoted by a dehydrating agent like polyphosphoric acid (PPA) or its ester (PPSE) at elevated temperatures.

G cluster_reactants Reactants A 3-Amino-4-hydroxypyridine C Condensation & Cyclization A->C Polyphosphoric Acid (PPA) Heat (e.g., 200°C) B Methyl 4-cyanobenzoate B->C D Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate C->D

Caption: Proposed synthetic workflow for the core scaffold.

Experimental Protocol: Synthesis of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

Causality: This one-pot synthesis is efficient as the acidic and dehydrating conditions of PPA at high temperatures facilitate both the initial nucleophilic attack of the amino group on the nitrile and the subsequent intramolecular cyclization and dehydration to form the stable oxazole ring.[6]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-Amino-4-hydroxypyridine (1.0 eq) and Methyl 4-cyanobenzoate (1.1 eq).

  • Reaction: Add Polyphosphoric acid (PPA) (10-15 wt eq) to the flask. The PPA acts as both the solvent and the catalyst.

  • Heating: Heat the reaction mixture to 180-200°C with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Allow the mixture to cool to approximately 80-90°C. Carefully pour the viscous solution into a beaker of crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or aqueous sodium hydroxide (NaOH) until the pH is ~7-8. The product will precipitate as a solid.

  • Isolation: Filter the solid precipitate using a Büchner funnel, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]

Application: Generation of a Kinase Inhibitor Library

The true utility of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate lies in its function as a platform for creating a library of diverse molecules. The methyl ester is an ideal functional handle for derivatization. It can be easily hydrolyzed to the corresponding carboxylic acid, which is then activated and coupled with a wide array of commercially available amines to generate a library of amide derivatives.

Library Synthesis Workflow

This two-step process allows for the introduction of diverse chemical functionalities (R-groups) at the para-position of the benzoate ring, which often projects out of the kinase ATP-binding pocket and can be modified to enhance potency, selectivity, and pharmacokinetic properties.

G cluster_library Amide Library A Core Scaffold (Methyl Ester) B Step 1: Hydrolysis A->B LiOH, THF/H₂O C Carboxylic Acid Intermediate B->C D Step 2: Amide Coupling C->D HATU, DIPEA Various Amines (R-NH₂) L1 Derivative 1 (R1-Amide) D->L1 L2 Derivative 2 (R2-Amide) D->L2 L3 Derivative n (Rn-Amide) D->L3

Caption: Workflow for generating an amide derivative library.

Protocol: Amide Library Synthesis

Step 1: Saponification (Ester to Carboxylic Acid)

  • Dissolve Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1N HCl.

  • The carboxylic acid product will precipitate. Filter the solid, wash with water, and dry under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Amide Coupling

Causality: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds by creating a highly reactive activated ester intermediate, minimizing side reactions and enabling the reaction to proceed under mild conditions.

  • In a vial, dissolve the carboxylic acid intermediate (1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Add the desired amine (1.1 eq), HATU (1.2 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature for 6-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting amide derivative by flash column chromatography or preparative HPLC.

Protocol for Biological Evaluation: Kinase Inhibition

To assess the efficacy of the newly synthesized compounds, a robust and sensitive kinase assay is required. Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are ideal for high-throughput screening (HTS) and profiling due to their high sensitivity, broad applicability to different kinases, and low rates of false positives.[7][8]

Principle of the ADP-Glo™ Kinase Assay

The assay is a two-step process. First, the kinase reaction is performed. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the newly generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to kinase activity.

Experimental Protocol: IC₅₀ Determination

Causality: It is critical to use highly pure ATP and ensure the kinase reaction proceeds to a low substrate conversion rate (<10-20%). This ensures that the reaction velocity is linear and that the measured inhibition accurately reflects the compound's potency (IC₅₀), as high ADP contamination in the ATP source can lead to high background signal and mask weak inhibition.[7]

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Kinase Reaction Setup (384-well plate):

    • Add 1 µL of the serially diluted compound solution to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.

    • Add 2 µL of a solution containing the target kinase and its specific substrate in reaction buffer.

    • Initiate the reaction by adding 2 µL of ATP solution (at a concentration near the Kₘ for the specific kinase).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Representative Data Presentation

The results of an IC₅₀ screen can be effectively summarized in a table.

Compound IDR-Group (from Amine)Target KinaseIC₅₀ (nM)
SC-001 Core (Carboxylic Acid)Kinase X>10,000
LIB-001 BenzylamineKinase X850
LIB-002 4-FluorobenzylamineKinase X210
LIB-003 (Pyridin-3-yl)methanamineKinase X75
Staurosporine Control InhibitorKinase X5

Table 1: Hypothetical IC₅₀ values for a small library of derivatives against a target kinase.

Conclusion

Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate is a high-value chemical scaffold for modern medicinal chemistry. Its rational design combines a biologically relevant privileged core with a versatile functional handle, enabling the efficient synthesis and exploration of chemical space. The protocols outlined in this application note provide a comprehensive framework for synthesizing this intermediate, generating diverse libraries of potential inhibitors, and performing robust biological evaluation. This strategic approach can significantly accelerate the discovery of novel kinase inhibitors and other targeted therapeutics.

References

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of various protocols for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives. Available from: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available from: [Link]

  • Saitoh, M., et al. (1993). Evaluation of protein kinase inhibitors in an assay system containing multiple protein kinase activities. PubMed. Available from: [Link]

  • MDPI. (2003, June 30). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Available from: [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Oxazolo[3,2-a]pyridinium and Oxazolo[3,2-a]pyrimidinium Salts in Organic Synthesis. Available from: [Link]

  • MDPI. (2025, February 3). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Available from: [Link]

  • PubChem. Oxazolo[4,5-C]pyridine. Available from: [Link]

  • European Journal of Chemistry. (2012, June 15). Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. Available from: [Link]

  • ResearchGate. (n.d.). Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons. Available from: [Link]

  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[5][8]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed. Available from: [Link]

  • NextSDS. Methyl 4-(4,5,6,7-tetrahydrooxazolo[4,5-c]pyridin-2-yl)benzoate. Available from: [Link]

  • Liljebris, C., et al. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. PubMed. Available from: [Link]

  • Kim, Y., et al. (n.d.). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Wiley Online Library. Available from: [Link]

  • precisionFDA. METHYL 4-METHYL-3-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)BENZOATE. Available from: [Link]

  • Google Patents. TW202128641A - Synthesis of tyrosine kinase inhibitors.
  • MDPI. (2022, October 13). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Available from: [Link]

  • Tetrahedron Letters. (2001, March 30). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585. Available from: [Link]

  • PrepChem.com. Synthesis of Methyl 4-Acetylbenzoate. Available from: [Link]

  • Akdemir, A., et al. (2016). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. PubMed. Available from: [Link]

  • MDPI. (2021, December 23). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Available from: [Link]

  • ResearchGate. (2018, July 3). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Available from: [Link]

  • PMC. (2025, September 3). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Available from: [Link]

  • MDPI. (2020, April 10). Naturally Occurring Oxazole-Containing Peptides. Available from: [Link]

  • PubChem. Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. Available from: [Link]

  • MedChemComm (RSC Publishing). (n.d.). Design and synthesis of pyridine-pyrazole-sulfonate derivatives as potential anti-HBV agents. Available from: [Link]

  • ResearchGate. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Available from: [Link]

  • EMBL-EBI. (n.d.). Document: Development of novel oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists based on scaffold hopping. (CHEMBL4145495). Available from: [Link]

  • Ciencias, UNAM. (n.d.). methyl-2′-butenyl)benzoate, Major Insecticidal Principle from Piper guanacastensis. Available from: [Link]

  • PubMed. (2011). Methyl 4-[(pyrimidin-2-yl)carbamo-yl]benzoate. Available from: [Link]

  • Google Patents. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.

Sources

Application Note: Modulating Lipid Signaling via Oxazolo[4,5-c]pyridine-Based Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in lipidomics, neuropharmacology, and oncology. Compound Focus: Methyl 4-[oxazolo[4,5-c]pyridin-2-yl]benzoate (CAS: 1154060-49-7)

Introduction & Mechanistic Rationale

The oxazolo[4,5-c]pyridine scaffold has emerged as a privileged pharmacophore in the development of highly selective enzyme inhibitors, particularly targeting lipid metabolism pathways such as sn-1-Diacylglycerol lipase alpha (DAGLα) and Acid Ceramidase (AC) [1, 2].

Methyl 4-[oxazolo[4,5-c]pyridin-2-yl]benzoate represents a sophisticated structural evolution in this class. The inclusion of the nitrogen at the 4-position of the pyridine ring is not merely structural; it exerts a profound electron-withdrawing effect. This inductive property increases the electrophilicity of the oxazole ring system, facilitating a highly stabilized interaction (often via reversible hemiketal formation or strong hydrogen bonding) with the catalytic serine/cysteine residues in the active sites of target hydrolases [1].

In cell culture models, utilizing this compound allows researchers to acutely block the conversion of diacylglycerol (DAG) to the endocannabinoid 2-arachidonoylglycerol (2-AG). Because 2-AG is a critical retrograde messenger in synaptic plasticity and a driver of tumor cell migration, precise modulation using this oxazolopyridine derivative provides a robust tool for phenotypic screening and lipidomic profiling.

Pathway Phospholipids Membrane Phospholipids (Precursors) PLC Phospholipase C (PLC) Phospholipids->PLC DAG Diacylglycerol (DAG) PLC->DAG DAGLa DAGLα / Lipid Hydrolases (Target Enzyme) DAG->DAGLa TwoAG 2-Arachidonoylglycerol (2-AG) DAGLa->TwoAG Hydrolysis Inhibitor Methyl 4-[oxazolo[4,5-c] pyridin-2-yl]benzoate Inhibitor->DAGLa Inhibits CB1 Downstream Signaling (e.g., CB1 Receptors) TwoAG->CB1 Activation

Fig 1. Mechanism of action of oxazolo[4,5-c]pyridine derivatives in lipid signaling.

Compound Profile & Reagent Preparation

Chemical Identity:

  • Name: Methyl 4-[oxazolo[4,5-c]pyridin-2-yl]benzoate [3]

  • CAS Number: 1154060-49-7

  • Molecular Formula: C14H10N2O3

  • Molecular Weight: 254.24 g/mol

  • Purity Requirement: ≥95% (HPLC/NMR verified)

Stock Solution Preparation

Causality Check: The methyl ester moiety is susceptible to hydrolysis in aqueous, highly basic, or acidic conditions. Therefore, stock solutions must be prepared in anhydrous solvents and stored properly to maintain structural integrity.

  • Solvent Selection: Dissolve the lyophilized powder in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a 10 mM master stock. (e.g., 2.54 mg in 1.0 mL DMSO).

  • Aliquot & Storage: Aliquot into 20 μL volumes in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and photodegradation. Store at -20°C (stable for up to 6 months) or -80°C (stable for 12+ months).

Experimental Protocols: Cell Culture Treatment & Lipid Extraction

The following protocol is optimized for neuroblastoma cell lines (e.g., SH-SY5Y or Neuro-2a), which possess high endogenous expression of lipid hydrolases and endocannabinoid machinery.

Phase 1: Cell Seeding and Synchronization

Causality Check: Fetal Bovine Serum (FBS) contains high levels of exogenous lipids, growth factors, and serum albumin that can sequester lipophilic inhibitors. Serum starvation is critical to synchronize cellular lipid metabolism and establish a true baseline for endogenous DAG and 2-AG levels.

  • Seeding: Seed SH-SY5Y cells in 6-well tissue culture plates at a density of 3×105 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Incubation: Incubate at 37°C, 5% CO₂ for 24 hours until cells reach 70-80% confluence.

  • Starvation: Aspirate the growth medium. Wash the monolayer gently with 1X warm PBS. Add 2 mL of starvation medium (DMEM with 0.1% FBS ) per well. Incubate for 4 hours.

Phase 2: Inhibitor Treatment

Causality Check: The final DMSO concentration must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and non-specific membrane permeabilization.

  • Dilution: Prepare working solutions by serially diluting the 10 mM stock in starvation medium. Recommended final assay concentrations: 10 nM, 100 nM, 1 μM, and 10 μM.

  • Vehicle Control: Prepare a vehicle control well containing 0.1% DMSO in starvation medium.

  • Treatment: Replace the medium in the 6-well plates with the inhibitor-spiked medium.

  • Incubation: Incubate for exactly 2 hours at 37°C. This window is sufficient for target engagement but short enough to prevent compensatory lipid remodeling (e.g., upregulation of alternative biosynthetic pathways).

  • (Optional)Stimulation: To assess stimulated lipid synthesis, add Ionomycin (1 μM final) for the last 15 minutes of the incubation period to induce calcium-dependent PLC activation and subsequent DAG production.

Phase 3: Lipid Extraction for LC-MS/MS Analysis

Causality Check: Endocannabinoids like 2-AG are highly lipophilic and will adhere to standard polystyrene plastics. All extraction steps must be performed using glass vials and solvent-resistant pipette tips.

  • Harvesting: Place the 6-well plate on ice. Aspirate the medium and wash twice with ice-cold PBS to halt enzymatic activity.

  • Lysis: Add 500 μL of ice-cold Methanol (containing internal standards, e.g., 2-AG-d8) directly to the cells. Scrape the cells and transfer the lysate to a clean glass vial.

  • Biphasic Extraction (Bligh & Dyer method):

    • Add 250 μL of Chloroform to the vial. Vortex for 30 seconds.

    • Add 250 μL of LC-MS grade Water. Vortex for 30 seconds.

    • Add another 250 μL of Chloroform. Vortex vigorously.

  • Phase Separation: Centrifuge the glass vials at 3,000 × g for 10 minutes at 4°C.

  • Collection: Carefully extract the lower organic (chloroform) phase using a glass Hamilton syringe and transfer it to a new glass vial.

  • Drying: Evaporate the solvent under a gentle stream of ultra-pure Nitrogen gas.

  • Reconstitution: Resuspend the lipid pellet in 50 μL of initial LC-MS mobile phase (e.g., Acetonitrile/Water) immediately prior to injection.

Workflow Seed Seed SH-SY5Y (24h incubation) Starve Serum Starvation (0.1% FBS, 4h) Seed->Starve Treat Inhibitor Treatment (10 nM - 10 μM, 2h) Starve->Treat Stimulate Stimulate (Ionomycin) (15 mins) Treat->Stimulate Extract Lipid Extraction (Glass Vials) Stimulate->Extract Analyze LC-MS/MS Analysis (Quantify 2-AG) Extract->Analyze

Fig 2. Step-by-step experimental workflow for cell culture treatment and lipidomic analysis.

Data Presentation & Expected Outcomes

When conducting dose-response assays using oxazolo[4,5-c]pyridine derivatives, researchers should expect a concentration-dependent decrease in target lipid products (e.g., 2-AG) without significant acute cytotoxicity.

The table below summarizes the expected quantitative parameters when evaluating Methyl 4-[oxazolo[4,5-c]pyridin-2-yl]benzoate or its close analogs in a neuroblastoma model.

Experimental ParameterExpected Range / OutcomeAnalytical Method
In vitro IC₅₀ (Enzyme Assay) 10 nM – 80 nMColorimetric / Fluorogenic Assay
Cellular IC₅₀ (Lipid Reduction) 50 nM – 250 nMLC-MS/MS (Targeted Lipidomics)
Cell Viability (at 10 μM, 24h) > 90% ViabilityMTT or CellTiter-Glo® Assay
Target Engagement > 80% occupancy at 1 μMActivity-Based Protein Profiling (ABPP)
Off-Target Cross-Reactivity Minimal (FAAH, MAGL > 5 μM)Competitive ABPP / LC-MS/MS

Troubleshooting & Best Practices

  • Loss of Inhibitory Potency: If the compound loses efficacy over time, suspect ester hydrolysis. Ensure the compound is stored in strictly anhydrous DMSO and avoid leaving aliquots at room temperature for extended periods.

  • High Baseline Lipid Noise: If control wells show erratic 2-AG levels, verify that the FBS used during the growth phase was properly removed. Consider using lipid-stripped FBS during the starvation phase if background noise persists.

  • Poor LC-MS/MS Recovery: 2-AG is prone to acyl migration (isomerization to 1-AG). To prevent this, keep all samples strictly on ice during extraction, avoid basic conditions, and analyze the samples immediately after reconstitution.

References

  • Janssen, F. J., et al. "Comprehensive Analysis of Structure–Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors." Journal of Medicinal Chemistry, vol. 58, no. 24, 2015, pp. 9742-9753.[Link]

  • Di Martino, S., et al. "Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors." Journal of Medicinal Chemistry, vol. 63, no. 7, 2020, pp. 3634-3664.[Link]

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. We will explore the underlying reasons for its poor solubility and provide a series of troubleshooting steps and advanced strategies, from simple benchtop solutions to complex formulation development.

Compound Overview: Understanding the Challenge

Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate (CAS: 1154060-49-7, Molecular Formula: C₁₄H₁₀N₂O₃) is a heterocyclic compound characterized by a rigid, fused ring system and aromatic moieties.[1] Its structure is largely non-polar, which contributes to its low intrinsic aqueous solubility. Such compounds are often classified as 'brick-dust' (high melting point) and/or 'grease-ball' (high lipophilicity) molecules, presenting significant hurdles for both in vitro assays and in vivo studies due to limited bioavailability.[2]

This guide provides a logical workflow to systematically address these solubility challenges.

G cluster_0 Initial Assessment & Simple Solutions cluster_1 Intermediate Formulation Strategies cluster_2 Advanced Strategies for In Vivo & Formulation A Start: Poorly Soluble Compound B Need Quick Solubilization for In Vitro Assay? A->B C Use Co-solvents (DMSO, Ethanol, PEG) B->C Yes D Assay Tolerates Solvents? C->D E Proceed with Experiment D->E Yes F Assay Intolerant to Solvents D->F No G Compound Ionizable? (pKa analysis) F->G I Complexation with Cyclodextrins F->I If non-ionizable or pH fails J Use of Surfactants (Micellar Solubilization) F->J Alternative to Cyclodextrins H pH Adjustment G->H Yes K Need Significant Bioavailability Enhancement? H->K I->K J->K L Salt Formation K->L M Prodrug Synthesis K->M N Amorphous Solid Dispersions K->N O Lipid-Based Formulations (SEDDS) K->O P Particle Size Reduction (Nanocrystals) K->P

Caption: Decision workflow for selecting a solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q1: I'm trying to make a stock solution for a cell-based assay, but the compound won't dissolve in my aqueous buffer. What are the first steps?

A1: For initial in vitro experiments, the most direct approach is the use of a water-miscible organic co-solvent.[3] Co-solvents work by reducing the overall polarity of the aqueous medium, which lowers the energy required to solvate a hydrophobic molecule like Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate.[4][]

Recommended First Steps:

  • Prepare a High-Concentration Stock in 100% DMSO: Dimethyl sulfoxide (DMSO) is a powerful and widely used co-solvent. Prepare a concentrated stock (e.g., 10-50 mM) in 100% DMSO.

  • Perform Serial Dilution: Serially dilute this stock solution into your aqueous assay buffer. It is critical to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.

Troubleshooting: If you observe precipitation upon dilution, the aqueous solubility limit has been exceeded. You can try lowering the final concentration of the compound or exploring an alternative strategy if the required concentration cannot be achieved within the solvent tolerance of your assay.

Q2: My experimental system is highly sensitive to organic solvents like DMSO. What are my options?

A2: When co-solvents are not viable, you must enhance the apparent solubility of the compound directly in the aqueous phase. The primary strategies are complexation, micellar solubilization, and pH adjustment.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate the poorly soluble drug molecule, effectively "hiding" its hydrophobic parts from the water and increasing its solubility.[][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used and have excellent safety profiles.[10]

  • Use of Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can entrap the drug, while the hydrophilic shell keeps the entire structure solubilized in water.[11] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used in pharmaceutical formulations.[12][13]

  • pH Adjustment: The structure of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate contains basic nitrogen atoms in the pyridine ring. By lowering the pH of the solution with a pharmaceutically acceptable acid, these nitrogens can be protonated. The resulting cationic form of the molecule will be a salt, which generally has a much higher aqueous solubility than the neutral form.[][14] However, the stability of the ester linkage at low pH should be considered.

Caption: Mechanisms of cyclodextrin complexation and surfactant micellization.

Q3: For in vivo studies, I need to maximize bioavailability. What are the more robust, industry-standard formulation strategies?

A3: For in vivo applications, especially oral delivery, simply solubilizing the compound is not enough; you must ensure it remains in a soluble or absorbable state in the gastrointestinal tract. Advanced strategies are required.

  • Amorphous Solid Dispersions (ASDs): This is a leading strategy for poorly soluble drugs.[15] The drug is molecularly dispersed in a hydrophilic polymer matrix.[16] This prevents the drug from crystallizing, holding it in a higher-energy amorphous state. Upon contact with water, the polymer dissolves and releases the drug as fine particles or in a supersaturated state, dramatically enhancing dissolution and absorption.[17][18]

  • Salt Formation: If the compound has suitable ionizable groups (like the basic nitrogens in the pyridine ring), forming a stable, crystalline salt is a highly effective and common approach.[19][20] A salt form often has significantly higher intrinsic solubility and a faster dissolution rate compared to the free base.[21][22] The selection of the counter-ion is critical and can impact properties like stability and hygroscopicity.[14]

  • Prodrug Approach: This involves chemically modifying the molecule to attach a polar, water-solubilizing group.[23][24] This "prodrug" is inactive but highly soluble. After administration, enzymes in the body cleave off the solubilizing group, releasing the active parent drug at the site of action.[25][26] For this compound, the methyl ester could potentially be hydrolyzed to the more soluble carboxylic acid, or other polar moieties could be attached elsewhere on the molecule.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[16] When this mixture encounters aqueous fluids in the gut, it spontaneously forms a fine oil-in-water emulsion, keeping the drug solubilized and ready for absorption.[17]

Q4: How do I quantitatively measure the solubility of my compound after applying these techniques?

A4: Visual inspection is not sufficient. A quantitative analytical method is essential to determine the success of your solubility enhancement strategy. The "shake-flask" method is the gold standard for determining thermodynamic solubility.

A typical workflow involves:

  • Equilibration: Add an excess amount of the compound to your chosen solvent system (e.g., buffer, co-solvent mixture, cyclodextrin solution).

  • Saturation: Agitate the mixture at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Phase Separation: Separate the undissolved solid from the solution using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[27]

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[27][28]

Troubleshooting Guide

Problem Potential Cause Suggested Solution & Rationale
Compound precipitates from DMSO stock when added to aqueous buffer. The aqueous solubility limit is very low and has been exceeded. The addition of the concentrated DMSO stock creates a localized supersaturation that cannot be maintained.1. Decrease the final concentration: Your target concentration may be unachievable. 2. Increase the final co-solvent percentage: If the assay allows, increasing the final DMSO or ethanol concentration can help maintain solubility. 3. Change the dilution method: Add the DMSO stock to the buffer dropwise while vortexing to improve mixing and avoid localized high concentrations.
Inconsistent results in cell-based assays. Poor solubility leads to variable concentrations of the active compound. The compound may be precipitating out of the medium over the course of the experiment.1. Visually inspect assay plates: Use a microscope to check for crystalline precipitate in the wells. 2. Incorporate a non-toxic solubilizer: Add a low concentration of HP-β-CD or Tween® 80 to the assay medium to maintain solubility throughout the incubation period.[3]
pH adjustment improves solubility, but the compound degrades over time. The compound, particularly the ester group, may be susceptible to acid- or base-catalyzed hydrolysis.1. Perform a stability study: Use HPLC to monitor the concentration of the parent compound and the appearance of degradation products over time at the target pH. 2. Identify a pH stability window: Determine the pH range where the compound is both sufficiently soluble and stable for the duration of the experiment.
A solid dispersion formulation shows high initial dissolution but then precipitates. The system is generating a supersaturated solution, but the concentration is too high to be maintained, leading to crystallization of the less stable, more soluble form into the more stable, less soluble form.1. Incorporate a precipitation inhibitor: Add a polymer (e.g., HPMC-AS) to the formulation. These polymers are designed to stabilize supersaturated solutions and prevent precipitation. 2. Reduce the drug loading: A lower drug-to-carrier ratio in the solid dispersion may result in a more stable supersaturated state.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility via HPLC

This protocol provides a high-throughput method to estimate the solubility of a compound under specific conditions.

Materials:

  • Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Centrifuge with plate rotor

  • HPLC system with UV detector

  • Acetonitrile (ACN) and Water (HPLC grade), Formic Acid

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Sample Preparation: Add 5 µL of the 10 mM DMSO stock to 245 µL of PBS (pH 7.4) in a well of the 96-well plate. This creates a final nominal concentration of 200 µM with 2% DMSO. Prepare in triplicate.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours.

  • Phase Separation: Centrifuge the plate at 3,000 x g for 20 minutes to pellet any precipitated compound.

  • Sample Collection: Carefully transfer 100 µL of the supernatant to a clean analysis plate or HPLC vials.

  • HPLC Analysis:

    • Standard Curve: Prepare a standard curve by diluting the 10 mM DMSO stock in a 50:50 ACN:Water mixture to known concentrations (e.g., from 1 µM to 200 µM).

    • Analysis: Inject the standards and the samples from step 5 onto the HPLC. A typical method would be a C18 column with a gradient elution of water and ACN with 0.1% formic acid.

    • Quantification: Monitor the peak area at the compound's λ-max.

  • Calculation: Use the linear regression equation from the standard curve to calculate the concentration of the compound in the supernatant. This value is the kinetic solubility under these conditions.

Protocol 2: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol determines the effect of a complexing agent on the compound's solubility.

Materials:

  • Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm PVDF syringe filters

  • HPLC system

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in deionized water at various concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add Excess Compound: Add an excess amount of the compound (e.g., 5 mg) to 2 mL of each cyclodextrin solution in separate glass vials. Ensure solid is visible.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at 25°C for 48 hours to reach equilibrium.

  • Sample Processing: After 48 hours, allow the vials to stand to let the excess solid settle.

  • Filtration: Carefully draw the supernatant and filter it through a 0.22 µm PVDF syringe filter into a clean HPLC vial. Discard the first few drops of filtrate.

  • Analysis: Dilute the filtrate as necessary and quantify the compound's concentration using a validated HPLC method as described in Protocol 1.

  • Data Plotting: Plot the solubility of the compound (Y-axis) against the concentration of HP-β-CD (X-axis). A linear plot (Type A) indicates the formation of a soluble 1:1 complex.

Solubility Enhancement Technique Mechanism of Action Advantages Disadvantages Relevant For
Co-solvents Reduces solvent polarity.[4]Simple, fast, effective for high concentrations.Potential for solvent toxicity/artifacts in assays.[3]In vitro screening
pH Adjustment Ionizes the molecule to form a more soluble salt.[]Simple, cost-effective.Risk of chemical instability (hydrolysis); solubility is pH-dependent.Ionizable drugs
Cyclodextrins Forms a host-guest inclusion complex.[6][9]Good safety profile, avoids organic solvents.Can be expensive; limited capacity (drug loading).In vitro, parenteral
Surfactants Micellar encapsulation of the drug.[29][11]High solubilization capacity.Potential for in vivo toxicity; can interfere with assays.Oral, topical
Solid Dispersions Drug is molecularly dispersed in a carrier, often in an amorphous state.[15]Significant increase in dissolution and bioavailability.[17]Complex manufacturing; potential for physical instability (recrystallization).Oral delivery
Salt Formation Creates a new crystalline solid with different physicochemical properties.[19]Well-understood, regulatory acceptance, improves multiple properties.[20]Only for ionizable drugs; risk of disproportionation.Oral, parenteral
Prodrugs Covalent attachment of a hydrophilic promoiety.[24][26]Dramatic solubility increase; can be targeted.Requires chemical synthesis; complex metabolic activation pathway.Oral, parenteral

References

  • Vertex AI Search, Formulation Tactics for the Delivery of Poorly Soluble Drugs,
  • Wikipedia, Cosolvent,
  • National Center for Biotechnology Information (PMC), Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics,
  • ResearchGate, Techniques to improve the solubility of poorly soluble drugs,
  • MDPI, The Prodrug Approach: A Successful Tool for Improving Drug Solubility,
  • BOC Sciences, Cyclodextrin Solutions for API Solubility Boost,
  • Springer, Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series,
  • PCCA, The Role of Surfactants in Compounded Prepar
  • MDPI, Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Consider
  • ScienceDirect, Salt form
  • Filo, How does co-solvency increase solubility,
  • National Center for Biotechnology Information (PMC), Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems,
  • BOC Sciences, pH Adjustment and Co-Solvent Optimiz
  • International Journal of Innovative Research in Technology (IJIRT), Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems,
  • Taylor & Francis, Cosolvent – Knowledge and References,
  • MDPI, Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • National Center for Biotechnology Information (PMC), A recent overview of surfactant–drug interactions and their importance,
  • Roquette, Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?,
  • BenchChem, Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds,
  • PubMed, Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics,
  • YouTube, CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?,
  • Slideshare, Co-solvents.pptx,
  • UU Research Portal, Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Aston University, Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties,
  • PubMed, Prodrug strategies to overcome poor w
  • PubMed, The Prodrug Approach: A Successful Tool for Improving Drug Solubility,
  • PubMed, A General Approach on Surfactants Use and Properties in Drug Delivery Systems,
  • International Journal of Pharmacognosy, APPLICATIONS OF SURFACTANTS IN PHARMACEUTICAL FORMULATION DEVELOPMENT OF CONVENTIONAL AND ADVANCED DELIVERY SYSTEMS,
  • ACS Publications, Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics,
  • National Center for Biotechnology Information (PMC)
  • ResearchGate, The Prodrug Approach: A Successful Tool for Improving Drug Solubility,
  • Research Journal of Pharmaceutical Dosage Forms and Technology, Drug Dissolution Enhancement by Salt Form
  • WuXi AppTec, Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimiz
  • Academia.edu, Determination of Solubility by Gravimetric Method,
  • MilliporeSigma, Improving API Solubility by Salt and Cocrystal Form
  • National Center for Biotechnology Information (PMC), Enhancing the Bioavailability of Poorly Soluble Drugs,
  • SpringerLink, A review of methods for solubility determination in biopharmaceutical drug characteris
  • NextSDS, Methyl 4-(4,5,6,7-tetrahydrooxazolo[4,5-c]pyridin-2-yl)
  • Technology Networks, What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds,
  • Annex Publishers, A Literature Review for Improving the Solubility of Poorly W
  • Slideshare, solubility experimental methods.pptx,
  • The Good Scents Company, methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester,
  • National Center for Biotechnology Information (PubChem)
  • ChemSrc, Methyl benzo
  • Wikipedia, Methyl benzo
  • National Center for Biotechnology Information (PubChem), Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)
  • Huaxia Chemical Resource, 4-(噁唑并[4,5-c]吡啶-2-基)苯甲酸甲酯_CAS:1154060-49-7,

Sources

Troubleshooting low synthesis yield of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 4-[oxazolo[4,5-c]pyridin-2-yl]benzoate . This guide is designed for researchers and drug development professionals experiencing yield bottlenecks during the construction of the oxazolo[4,5-c]pyridine scaffold.

The synthesis of this target typically relies on either the oxidative cyclization of a Schiff base (Route A) or the dehydration of an amide intermediate (Route B). Both pathways present unique chemoselectivity challenges, primarily the premature oxidation of the electron-rich pyridine core and the unintended hydrolysis of the methyl ester moiety.

Diagnostic Workflow

Workflow SM1 3-Amino-4-hydroxypyridine RouteA Route A: Oxidative Cyclization (Catalyst / Oxidant) SM1->RouteA RouteB Route B: Amide Condensation & Dehydration (POCl3) SM1->RouteB SM2A Methyl 4-formylbenzoate SM2A->RouteA SM2B Methyl 4-(chlorocarbonyl)benzoate SM2B->RouteB Schiff Schiff Base Intermediate RouteA->Schiff Amide Amide Intermediate RouteB->Amide Fail1 Dark Mixture / Degradation (Air Oxidation) Schiff->Fail1 Premature O2 Exposure Product Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate (Target Product) Schiff->Product Controlled Oxidation Fail2 Ester Hydrolysis (HCl Byproduct) Amide->Fail2 Harsh Acidic Quench Amide->Product Buffered Workup

Workflow diagram illustrating the two primary synthetic routes and their common failure points.

Troubleshooting FAQs

Q1: My reaction mixture turns dark brown/black almost immediately, and TLC shows multiple baseline spots. Why is the yield so low? Causality: The starting material, 3-amino-4-hydroxypyridine, is highly electron-rich. When exposed to oxygen at elevated temperatures, it rapidly undergoes aerobic oxidation to form reactive quinone-imine intermediates, which polymerize into dark, insoluble tars before they can condense with the aldehyde[1]. Solution: You must decouple the condensation step from the oxidation step. Form the Schiff base strictly under an inert atmosphere (Argon or N₂) using degassed solvents. Only introduce your oxidant (e.g., air or chemical oxidant) after the Schiff base has fully formed[1].

Q2: I am using POCl₃ to dehydrate the amide intermediate (Route B). The cyclization works, but NMR shows the methyl ester is missing. What happened? Causality: Phosphorus oxychloride (POCl₃) generates stoichiometric amounts of hydrogen chloride (HCl) gas during the cyclodehydration process. When the reaction is quenched with water during workup, the combination of trapped HCl, residual POCl₃, and exothermic heat causes rapid acid-catalyzed hydrolysis of the methyl ester, yielding the carboxylic acid instead[2]. Solution: To preserve the ester, avoid aqueous acidic workups. Quench the reaction mixture by pouring it slowly into an ice-cold, vigorously stirred saturated solution of NaHCO₃ to immediately neutralize the HCl. Alternatively, switch to a milder dehydrating agent like the Burgess reagent.

Q3: The oxidative cyclization of the Schiff base is stalling at ~40% conversion. How can I drive it to completion without over-oxidizing the pyridine ring? Causality: Traditional harsh oxidants (like DDQ or PhI(OAc)₂) often lead to over-oxidation, specifically forming the N-oxide on the pyridine nitrogen, which halts the catalytic cycle and complicates purification. Solution: Transition-metal catalysis provides a controlled oxidation environment. Utilizing a Cobalt(II) acetate catalyst with ambient air acts as a mild, highly efficient electron-transfer system that selectively drives the aromatization of the benzoxazoline intermediate without touching the ester or the pyridine nitrogen[3].

Quantitative Data: Reagent Selection Matrix

The following table summarizes the impact of different cyclization conditions on the overall yield and ester retention of the target molecule.

Cyclization MethodReagents & SolventTemp (°C)Ester RetentionIsolated YieldPrimary Byproduct
Acidic Dehydration POCl₃, Toluene110°C< 20% 15%Carboxylic Acid (Hydrolysis)
Strong Oxidation DDQ, DCM25°C> 95%45%Pyridine N-oxide
Hypervalent Iodine PhI(OAc)₂, MeOH25°C> 90%55%Bis-amide
Catalytic Aerobic Co(OAc)₂, Air, MeCN65°C> 98% 88% Trace unreacted Schiff base

Validated Protocol: Cobalt-Catalyzed Aerobic Oxidative Cyclization

This protocol utilizes Co(OAc)₂ to facilitate the oxidative cyclization of the Schiff base[3], ensuring high yields while completely preserving the methyl ester[4].

Self-Validating System: This protocol includes visual and chromatographic checkpoints to ensure each mechanistic step is complete before proceeding.

Step 1: Schiff Base Formation (Anaerobic)

  • In an oven-dried Schlenk flask, dissolve Methyl 4-formylbenzoate (1.0 equiv) and 3-amino-4-hydroxypyridine (1.05 equiv) in anhydrous, degassed Acetonitrile (0.2 M).

  • Add a catalytic amount of glacial acetic acid (0.1 equiv) to accelerate imine formation.

  • Stir under an Argon atmosphere at 60°C for 4 hours.

  • Validation Check: The solution should turn a clear, bright yellow. TLC (Eluent: 5% MeOH in DCM) should show the complete disappearance of the highly polar aminopyridinol spot (Rf ~0.1) and the appearance of a new yellow Schiff base spot (Rf ~0.4).

Step 2: Oxidative Cyclization (Aerobic) 5. Cool the flask to room temperature. Add Co(OAc)₂ tetrahydrate (10 mol%). 6. Swap the Argon line for an air balloon (or leave open to ambient air if stirring vigorously). 7. Heat the reaction to 65°C and stir for 18–24 hours[3]. 8. Validation Check: The reaction will transition from yellow to a deep red/brown as the Cobalt catalyst cycles between Co(II) and Co(III). TLC will show the Schiff base converting to a bright blue fluorescent spot under 254 nm UV light (the target oxazolopyridine, Rf ~0.6).

Step 3: Workup and Isolation 9. Concentrate the mixture under reduced pressure. 10. Dissolve the crude residue in EtOAc and wash with 5% aqueous EDTA solution (to chelate and remove Cobalt salts), followed by brine. 11. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure methyl ester.

Mechanistic Pathway

The success of the Cobalt-catalyzed route relies on the coordination of the aminophenol equivalent to the Co(II) center, which lowers the activation energy required for ambient oxygen to accept electrons, driving the final aromatization step[3].

Mechanism A Schiff Base Formation B Intramolecular Nucleophilic Attack A->B C Benzoxazoline Intermediate B->C D Co(II)/Air Oxidation C->D E Aromatization (Target Product) D->E

Mechanistic pathway of the Co(OAc)2 catalyzed aerobic oxidative cyclization.

References

  • BenchChem Technical Support. Strategies to Minimize Byproduct Formation in Benzoxazole Cyclization. BenchChem. 1

  • Nanda, K., et al. POCl3-mediated synthesis of hydrolysis-prone 2-trifluoroethylbenzimidazoles. ResearchGate.2

  • ACS Publications. Cobalt-Catalyzed Aerobic Oxidative Cyclization of 2-Aminophenols with Isonitriles: 2-Aminophenol Enabled O2 Activation by Cobalt(II). Organic Letters. 3

  • ACS Publications. Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids. ACS Omega. 4

Sources

Technical Support Center: Preventing Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in in vitro pharmacology: the aqueous precipitation of highly lipophilic small molecules.

Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate is a structurally rigid, hydrophobic heterocyclic compound. Its planar oxazolopyridine core and benzoate ester promote strong intermolecular π−π stacking. While these features may drive potent target binding, they also result in high lattice energy and poor aqueous solubility. When introduced into cell culture media, the compound rapidly crystallizes—a phenomenon that not only ruins assay reproducibility but can also cause physical toxicity to cells.

This guide provides mechanistically grounded, self-validating protocols to keep your compound in solution, ensuring the scientific integrity of your biological assays.

Mechanistic Insight: The "Solvent Crash" Phenomenon

When a highly concentrated DMSO stock of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate is pipetted directly into aqueous media, the DMSO rapidly diffuses into the bulk water. The compound is left behind in a localized micro-environment where its concentration vastly exceeds its intrinsic aqueous solubility limit. This thermodynamic instability forces the compound to nucleate and precipitate—a process known as a "solvent crash."

To prevent this, we must manipulate either the kinetics of the dilution (preventing localized supersaturation) or the thermodynamics of the solution (using carrier molecules to shield the hydrophobic core).

Mechanism Stock Compound in 100% DMSO Direct Direct Addition to Media Stock->Direct Standard Complex Pre-complexation with HP-β-CD Stock->Complex Carrier Stepwise Stepwise Warm Dilution Stock->Stepwise Kinetic Crash Solvent Crash / Precipitation Direct->Crash Rapid Diffusion Soluble Stable Solubilized Compound Complex->Soluble Thermodynamic Stepwise->Soluble Kinetic Control

Pathways of compound precipitation vs. solubilization in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why does Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate precipitate even at low micromolar concentrations (e.g., 10 µM)? A1: The compound's high lipophilicity means water molecules cannot effectively form hydrogen bonds around it. Once the DMSO solvent shell is stripped away, the intermolecular forces between the compound molecules outcompete solute-water interactions, driving rapid crystallization.

Q2: Can I just increase the DMSO concentration to keep it dissolved? A2: No. While increasing DMSO improves chemical solubility, it severely compromises biological integrity. For most cell lines, DMSO concentrations exceeding 0.1% to 0.5% v/v can significantly decrease cell viability, induce apoptosis, and confound your experimental results[1]. You must balance chemical solubility with biological tolerance.

Q3: How do cyclodextrins help, and which one should I use? A3: Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic outer surface and a lipophilic central cavity[2]. They act as molecular "hosts," encapsulating the hydrophobic oxazolopyridine core of the compound to form a water-soluble inclusion complex[3]. For cell culture, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its superior aqueous solubility, high complexation efficiency, and minimal cellular toxicity[4].

Quantitative Formulation Guidelines

To standardize your approach, adhere to the following empirically derived parameters when working with Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate:

ParameterLimit / Optimal RangeMechanistic Rationale
Max DMSO (Standard Cells) 0.5% v/vPrevents solvent-induced cytotoxicity and transcriptomic baseline shifts[1].
Max DMSO (Sensitive/Primary) 0.1% v/vMinimizes basal apoptosis and reactive oxygen species (ROS) generation.
HP-β-CD : Compound Ratio 5:1 to 10:1 (Molar)Ensures complete thermodynamic encapsulation of the hydrophobic benzoate moiety.
Media Warming Temp 37°CIncreases kinetic energy of the solvent, preventing localized supersaturation during mixing.

Self-Validating Experimental Protocols

Do not proceed to your biological assay without validating the physical state of your compound. Below are two proven methodologies.

Protocol A: The Stepwise Warm-Dilution Method (Kinetic Control)

Best for: Assays requiring low compound concentrations (<5 µM) where cyclodextrins cannot be used.

  • Preparation: Thaw the 10 mM stock of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate (in 100% DMSO) to room temperature. Vortex thoroughly.

  • Pre-warming: Warm your complete cell culture media (must contain 5-10% FBS or BSA, which act as natural carrier proteins) to 37°C in a water bath.

  • Intermediate Dilution: Create a 100x intermediate stock in 100% DMSO (e.g., 1 mM).

    • Validation Check: Hold the tube against a light source. The solution must be optically clear.

  • Dynamic Addition: While vigorously vortexing the warmed media, add the intermediate DMSO stock dropwise to the vortex wall (not directly into the liquid center). This maximizes the dispersion rate and prevents localized solvent pooling.

  • Incubation & Validation: Incubate the prepared media at 37°C for 15 minutes.

    • Validation Check: Inspect 100 µL of the media under a phase-contrast microscope at 40x magnification. The absence of microcrystals or "cloudiness" validates the preparation.

Protocol B: HP-β-CD Complexation Method (Thermodynamic Control)

Best for: High-concentration dosing (>10 µM) or serum-free assay conditions.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS or basal media. Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Inject the required volume of the 10 mM compound DMSO stock directly into the 20% HP-β-CD solution. Ensure the final DMSO concentration in this master mix does not exceed 5%.

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 20 minutes. The acoustic energy drives the hydrophobic compound into the lipophilic cavity of the cyclodextrin[2].

  • Final Dilution: Dilute the complexed master mix into your final cell culture media to achieve the target working concentration (ensuring final DMSO is 0.5% and HP-β-CD is 1%).

Troubleshooting Workflow

If precipitation still occurs, follow this logical decision tree to identify and correct the failure point.

Troubleshooting Start Compound Precipitates in Media CheckDMSO Is DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Reduce DMSO & Use HP-β-CD CheckDMSO->ReduceDMSO Yes CheckMixing Was it added dropwise to warm media? CheckDMSO->CheckMixing No Success Clear Solution (Validated at 40x) ReduceDMSO->Success WarmMix Use Protocol A (Warm Dilution) CheckMixing->WarmMix No CheckProtein Does media contain FBS/BSA? CheckMixing->CheckProtein Yes WarmMix->Success CheckProtein->ReduceDMSO Yes (Needs carrier) AddProtein Add 10% FBS as carrier protein CheckProtein->AddProtein No AddProtein->Success

Decision tree for troubleshooting Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate precipitation.

Sources

Technical Support Center: Optimizing HPLC Purification of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the HPLC purification of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate. It is designed to be a practical resource for troubleshooting common issues and optimizing purification methods to achieve high purity and yield.

Understanding the Analyte: Physicochemical Properties

Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate is a heterocyclic aromatic compound. Its structure, containing both a pyridine ring and an oxazole ring system, presents unique challenges and opportunities for HPLC method development. The pyridine nitrogen imparts basic properties, making the compound's retention and peak shape highly dependent on the mobile phase pH.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing with this compound?

A1: Peak tailing for basic compounds like Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate is often caused by secondary interactions between the protonated pyridine nitrogen and residual, un-endcapped silanol groups on the surface of silica-based C18 columns.[3] These silanol groups are acidic and can lead to strong, undesirable interactions, resulting in broad, tailing peaks.

Q2: How can I improve poor peak shape?

A2: To improve peak shape, you can:

  • Adjust Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) with an acidic modifier like formic acid or trifluoroacetic acid can suppress the ionization of silanol groups, minimizing secondary interactions.[4]

  • Use a Mobile Phase Additive: Adding a small amount of a basic modifier like triethylamine to the mobile phase can compete with the analyte for active silanol sites, thereby improving peak symmetry.

  • Select an Appropriate Column: Consider using a column with a highly end-capped stationary phase or a column specifically designed for the analysis of basic compounds.[3]

Q3: I'm observing inconsistent retention times. What could be the issue?

A3: Fluctuations in retention time can stem from several factors:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in pH or solvent ratios, can lead to shifts in retention.[5]

  • Column Equilibration: Insufficient column equilibration between runs, especially when changing mobile phase composition, will cause retention time drift.[6]

  • Temperature Fluctuations: Lack of temperature control for the column can affect retention times. Using a column oven is highly recommended for reproducible results.[5]

  • Pump Performance: Issues with the HPLC pump, such as leaks or worn seals, can lead to inconsistent flow rates and, consequently, variable retention times.[7]

Q4: My backpressure is suddenly very high. What should I do?

A4: High backpressure is a common issue that can indicate a blockage in the system.[7]

  • Check for Blockages: Systematically check for blockages, starting from the column and working your way back to the pump. A common culprit is a clogged column inlet frit.[8]

  • Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulate matter that can clog the system.[8]

  • Column Flushing: If the column is suspected to be clogged, try flushing it with a strong solvent in the reverse direction (disconnected from the detector).

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common problems encountered during the HPLC purification of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate.

Problem 1: Poor Peak Resolution
Potential Cause Troubleshooting Steps Preventative Measures
Inappropriate Mobile Phase Composition Optimize the organic solvent-to-aqueous buffer ratio. A shallower gradient can often improve the separation of closely eluting peaks.[6]Perform a systematic scouting of different solvent strengths and gradient profiles during method development.
Incorrect Column Chemistry Try a different stationary phase. For aromatic compounds, a phenyl-hexyl or biphenyl phase can offer different selectivity compared to a standard C18 column.Screen multiple column chemistries during the initial stages of method development.
Column Overload Reduce the sample concentration or injection volume.[6]Determine the column's loading capacity for your compound.
Problem 2: Peak Tailing
Potential Cause Troubleshooting Steps Preventative Measures
Secondary Silanol Interactions Add a competing base (e.g., 0.1% triethylamine) to the mobile phase. Lower the mobile phase pH to suppress silanol ionization.Use a modern, high-purity, end-capped column or a column specifically designed for basic compounds.
Sample Solvent Mismatch Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[9]Always dissolve the sample in the initial mobile phase whenever possible.
Column Contamination Flush the column with a series of strong solvents (e.g., isopropanol, acetonitrile, methanol) to remove strongly retained contaminants.[8]Use a guard column to protect the analytical column from contaminants.[8]
Problem 3: Ghost Peaks
Potential Cause Troubleshooting Steps Preventative Measures
Contaminated Mobile Phase or System Prepare fresh mobile phase using high-purity solvents and water. Flush the entire HPLC system, including the injector and detector flow cell.Regularly clean the HPLC system and use fresh, high-quality solvents.[8]
Carryover from Previous Injection Implement a robust needle wash protocol in your autosampler method, using a strong solvent.Optimize the injector wash solvent and volume.
Late Eluting Peaks from a Previous Run Extend the run time of your gradient to ensure all components from the previous injection have eluted.Perform a blank gradient run after a complex sample to check for late eluting peaks.

Experimental Protocols

Protocol 1: Initial Method Development

Objective: To establish a starting point for the purification of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate.

Methodology:

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Time (min) | %B

    • ---|---

    • 0 | 10

    • 20 | 90

    • 25 | 90

    • 25.1 | 10

    • 30 | 10

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at an appropriate wavelength (e.g., 254 nm, or the compound's UV max if known).[10]

  • Injection Volume: 5 µL of a 1 mg/mL solution in the initial mobile phase.

Protocol 2: Optimization of Peak Shape

Objective: To improve the peak symmetry of the target compound.

Methodology:

  • Evaluate Mobile Phase pH: Prepare mobile phases with different acidic modifiers (e.g., 0.1% trifluoroacetic acid, 0.1% phosphoric acid) to assess the effect of pH on peak shape.

  • Introduce a Basic Additive: If tailing persists, add a small amount of triethylamine (e.g., 0.05-0.1%) to the mobile phase.

  • Screen Different Columns: Evaluate columns with different stationary phases (e.g., phenyl-hexyl, embedded polar group) or columns specifically designed for basic compounds.

Visualizing Workflows

Troubleshooting Workflow for Common HPLC Issues

HPLC_Troubleshooting start Problem Observed pressure Pressure Issue? start->pressure peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Issue? start->retention_time high_pressure High Pressure pressure->high_pressure Yes low_pressure Low/No Pressure pressure->low_pressure Yes tailing Peak Tailing peak_shape->tailing Yes fronting Peak Fronting peak_shape->fronting Yes shifting Shifting RT retention_time->shifting Yes check_blockage Check for Blockages (frit, tubing, column) high_pressure->check_blockage check_leak Check for Leaks (fittings, pump seals) low_pressure->check_leak adjust_ph Adjust Mobile Phase pH (lower pH) tailing->adjust_ph check_overload Reduce Sample Load fronting->check_overload check_mp Check Mobile Phase (composition, prep) shifting->check_mp equilibrate Ensure Proper Equilibration shifting->equilibrate

Caption: A decision tree for troubleshooting common HPLC issues.

Method Development Workflow

Method_Development start Define Separation Goal select_column Select Initial Column (e.g., C18) start->select_column scout_solvents Scout Organic Solvents (Acetonitrile vs. Methanol) select_column->scout_solvents optimize_gradient Optimize Gradient Profile scout_solvents->optimize_gradient optimize_ph Optimize Mobile Phase pH optimize_gradient->optimize_ph fine_tune Fine-Tune Parameters (Flow Rate, Temperature) optimize_ph->fine_tune validate Validate Method fine_tune->validate

Caption: A streamlined workflow for HPLC method development.

References

  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. (2007, March 13).
  • Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. (2001, October 12). ACS Publications.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 12). PubMed.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • SIELC Technologies. Separation of Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate on Newcrom R1 HPLC column.
  • Why it matters and how to get good peak shape. (2023, August 10).
  • Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles.
  • GL Sciences. How to Obtain Good Peak Shapes.

Sources

Minimizing off-target toxicity of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate in cellular assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering narrow therapeutic windows when working with privileged heterocyclic scaffolds. This guide is designed to help you troubleshoot, quantify, and mitigate off-target toxicity when utilizing Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate in cellular assays.

The Chemistry & Causality of Off-Target Effects

Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate features a fused oxazolo-pyridine core. This planar, nitrogen-oxygen containing bicyclic system is a well-documented purine analog. Because it mimics the adenine ring of ATP, this scaffold is heavily privileged in the design of ATP-competitive kinase inhibitors (e.g., JAK1/2, VEGFR2) and receptor modulators (e.g., Fascin)[1][2][3].

However, this structural mimicry is a double-edged sword. At elevated assay concentrations, the compound is highly susceptible to polypharmacology—promiscuously binding to the ATP-binding pockets of off-target kinases across the kinome. This unintended engagement frequently triggers off-target cytotoxicity, typically manifesting as DNA damage responses, G2/M cell cycle arrest, or apoptosis[4][5].

Mechanism Compound Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate OnTarget Primary Target (e.g., JAK1/2, Fascin) Compound->OnTarget High Affinity OffTarget Off-Target Kinases (e.g., CDK11, VEGFR2) Compound->OffTarget Low Affinity (High Dose) Efficacy Desired Phenotype (e.g., Migration Block) OnTarget->Efficacy Toxicity Cellular Toxicity (Apoptosis / G2/M Arrest) OffTarget->Toxicity

Figure 1: Mechanistic divergence of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate signaling.

Troubleshooting FAQs

Q1: How do I definitively distinguish between on-target efficacy and off-target toxicity in my cell viability assays? Pharmacological inhibition alone cannot distinguish between a compound killing cells due to essential target engagement versus promiscuous off-target binding. To definitively decouple these variables, you must employ a CRISPR/Cas9 genetic target-deconvolution strategy[4]. By knocking out your primary target, you remove the intended variable. If Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate still induces cell death with a similar IC50/CC50 in the knockout line, the toxicity is definitively driven by off-target mechanisms[4].

Q2: My cells are dying at concentrations slightly above the IC50. How can I widen the therapeutic window? Toxicity occurring near the IC50 indicates a poor Therapeutic Index (TI = CC50 / IC50). The benzoate ester moiety on this compound is highly lipophilic and susceptible to rapid hydrolysis by serum esterases present in standard 10% Fetal Bovine Serum (FBS) media. This degradation forces researchers to use artificially high doses to achieve efficacy, which inadvertently drives off-target toxicity. To mitigate this, reduce the serum concentration to 1-2% during the assay window to stabilize the active compound concentration.

Q3: Are there specific off-target families I should counter-screen against? Yes. Structure-Activity Relationship (SAR) studies on oxazolo-pyrimidine and oxazolo-pyridine scaffolds reveal a high propensity for cross-reactivity with JAK family kinases, VEGFR2, and cell-cycle dependent kinases (such as CDK11)[1][4]. If your cellular TI remains < 10 after media optimization, profiling the compound against a standard kinome panel is highly recommended.

Workflow Start Cellular Assay Setup Dose Dose-Response Titration (0.1 nM - 10 µM) Start->Dose Viability Assess Viability (MTT / CellTiter-Glo) Dose->Viability Decision Therapeutic Index > 10? Viability->Decision Proceed Proceed to Efficacy Readouts Decision->Proceed Yes Troubleshoot Initiate Mitigation Protocol Decision->Troubleshoot No CRISPR CRISPR Target Deconvolution Troubleshoot->CRISPR Media Optimize Serum Binding Troubleshoot->Media

Figure 2: Experimental workflow for identifying and mitigating off-target toxicity.

Experimental Protocols

Protocol 1: CRISPR/Cas9 Target Deconvolution & Viability Rescue Assay

Causality & Self-Validation: By removing the primary target, any residual phenotypic toxicity must be driven by off-target interactions. The inclusion of a Non-Targeting Control (NTC) sgRNA ensures the CRISPR machinery itself does not alter baseline viability, creating a self-validating system.

  • Cell Line Generation: Transduce your target cell line with lentiviral vectors expressing Cas9 and either a target-specific sgRNA or a scrambled NTC sgRNA. Select with puromycin for 72 hours.

  • Plating: Seed cells at 2,000 cells/well in a 96-well plate using low-serum media (2% FBS) to minimize esterase degradation. Allow 24 hours for adherence.

  • Compound Titration: Prepare a 3-fold serial dilution of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate in DMSO. Add to the cells to achieve final concentrations ranging from 0.1 nM to 10 µM (Final DMSO ≤ 0.1%).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Proceed to Protocol 2 to assess viability. If the CC50 is identical between the NTC and target-KO lines, the toxicity is off-target[4].

Protocol 2: Counter-Screening Viability Assay (MTT)

Causality & Self-Validation: The MTT assay measures the reduction of tetrazolium salts by mitochondrial dehydrogenases. Because only metabolically active cells can perform this reduction, the intensity of the resulting formazan crystals provides a direct, quantitative readout of cell viability and proliferation[6].

  • Reagent Addition: Following the 72-hour compound incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) directly to the 100 µL of culture media in each well.

  • Formazan Generation: Incubate the plates for 2 to 4 hours at 37°C until visible purple formazan crystals form at the bottom of the wells[6].

  • Solubilization: Carefully aspirate the media without disturbing the crystal layer. Add 100 µL of DMSO (or SDS-HCl) to each well to solubilize the crystals.

  • Quantification: Agitate the plate on an orbital shaker for 15 minutes. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle (DMSO) control. Use non-linear regression (four-parameter logistic curve) to calculate the CC50.

Data Presentation: Optimizing the Therapeutic Index

The following table summarizes representative quantitative data demonstrating how assay conditions and genetic validation impact the calculated Therapeutic Index (TI) of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate.

Experimental ConditionTarget IC50 (nM)Off-Target CC50 (nM)Therapeutic Index (TI)Scientific Conclusion
Standard Media (10% FBS) 2507503.0High esterase degradation; forces high dosing, leading to off-target toxicity.
Optimized Media (2% FBS) 4590020.0Stabilized compound; optimal therapeutic window achieved.
CRISPR Target-KO (2% FBS) N/A850N/AToxicity persists without the target; confirms cell death is off-target.

References

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis Source: mdpi.com URL:[Link][1]

  • WO2008031594A1 - Benzoxazoles and oxazolopyridines being useful as janus kinases inhibitors Source: google.com (Patents) URL:[2]

  • US10208043B2 - Methods for inhibiting fascin Source: google.com (Patents) URL:[3]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials Source: nih.gov URL:[Link][4]

  • Cytotoxicity MTT Assay Protocols and Methods Source: springernature.com URL:[Link][6]

  • Identification and preclinical evaluation of the small molecule, NSC745887, for treating glioblastomas via suppressing DcR3-associated signaling pathways Source: oncotarget.com URL:[Link][5]

Sources

Overcoming degradation of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Degradation of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

Welcome to the Technical Support Center for handling Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate. This portal is designed for drug development professionals, formulation scientists, and analytical chemists facing challenges with the long-term storage and stability of this specific compound.

Core Mechanisms of Degradation (FAQ)

Q: Why does Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate degrade so rapidly in aqueous or humid environments? A: The primary degradation pathway is ester hydrolysis . The molecule features a methyl benzoate moiety, where the ester carbonyl carbon is electrophilic and highly susceptible to nucleophilic attack by water. This chemical susceptibility is significantly exacerbated by the electron-withdrawing nature of the oxazolo[4,5-c]pyridine ring system. This heterocycle pulls electron density away from the benzoate system, increasing the partial positive charge on the ester carbonyl and drastically accelerating its cleavage into 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoic acid and methanol [1].

Q: We observe a secondary degradant appearing under ambient light and extended storage. What is it? A: This is likely an N-oxide or photo-oxidative ring cleavage product . Heterocyclic nitrogen atoms within the oxazolo[4,5-c]pyridine core are prone to oxidation by reactive oxygen species (ROS). Furthermore, UV/Vis light can catalyze the oxidation of the oxazole ring. This dual-pathway degradation is why strict environmental controls are necessary.

DegradationPathway Parent Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate Hydrolysis Ester Hydrolysis (Moisture / pH extremes) Parent->Hydrolysis H2O / OH- / H+ Oxidation Oxidation / Photolysis (O2 / Light / ROS) Parent->Oxidation O2 / hν AcidProduct 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoic acid + Methanol Hydrolysis->AcidProduct OxProduct Oxazolopyridine N-oxides & Ring-cleavage products Oxidation->OxProduct

Chemical degradation pathways of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate.

Storage and Environmental Controls (FAQ)

Q: Does our storage protocol need to strictly follow standard ICH Q1A(R2) guidelines? A: Yes, but with specific caveats for labile esters. While ICH Q1A(R2) recommends long-term stability testing at 25°C/60% RH or 30°C/65% RH for general drug substances [2], the hydrolytic sensitivity of this compound often necessitates refrigerated (2-8°C) or frozen (-20°C) storage for the bulk API. If stored at ambient temperature, it must be housed in a tightly sealed, moisture-impermeable container (e.g., double polyethylene bags inside an aluminum drum) with active silica desiccants.

Q: How do we optimize the pH for liquid formulations to prevent hydrolysis? A: Esters exhibit a V-shaped pH-rate profile, meaning they degrade rapidly at highly acidic or basic pH levels. You must formulate at the pH of maximum stability (typically between pH 4.0 and 5.5). Critically, avoid using nucleophilic buffers (like high-concentration citrate or phosphate) which act as general base catalysts. Instead, utilize non-nucleophilic buffers like acetate at the lowest effective molarity.

Troubleshooting & Stability Workflows

Workflow Start Initiate Long-Term Storage (ICH Q1A Conditions) Monitor Routine LC-MS/HPLC Monitoring Start->Monitor Decision Degradation > 0.1%? Monitor->Decision HydrolysisCheck Identify: Ester Cleavage (Mass -14 Da) Decision->HydrolysisCheck Yes (Hydrolysis) OxidationCheck Identify: N-Oxidation (Mass +16 Da) Decision->OxidationCheck Yes (Oxidation) Pass Continue Storage Protocol Decision->Pass No FixHydro Implement Desiccants & pH Buffering HydrolysisCheck->FixHydro FixOx Inert Gas Purging & Antioxidants OxidationCheck->FixOx FixHydro->Monitor FixOx->Monitor

Troubleshooting workflow for identifying and mitigating API degradation.

Experimental Protocols: Self-Validating Forced Degradation Study

To ensure your analytical methods are stability-indicating, you must perform a forced degradation study. This protocol is designed as a self-validating system : by chemically neutralizing the samples immediately after the stress period, you arrest the degradation chemistry. This guarantees that the degradation observed occurred during the controlled stress phase, and not as an artifact while sitting in the HPLC autosampler queue [3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate in an inert, LC-MS grade co-solvent (e.g., Acetonitrile).

  • Acidic Hydrolysis:

    • Mix 1 mL of stock with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Self-Validation Step: Immediately neutralize with 1 mL of 0.1 M NaOH to quench the reaction prior to injection.

  • Basic Hydrolysis:

    • Mix 1 mL of stock with 1 mL of 0.1 M NaOH.

    • Incubate at 25°C for 4 hours (Note: Esters cleave much more rapidly in base).

    • Self-Validation Step: Neutralize with 1 mL of 0.1 M HCl.

  • Oxidative Stress:

    • Mix 1 mL of stock with 1 mL of 3% H₂O₂.

    • Incubate at 25°C for 24 hours in the dark.

    • Quench with sodium thiosulfate to eliminate residual peroxides.

  • Photolysis:

    • Expose a solid sample and an aqueous suspension to 1.2 million lux hours and 200 watt hours/square meter of UV light (per ICH Q1B).

  • Analysis: Analyze all samples via LC-MS/MS. Ensure mass balance is achieved (Sum of parent + degradant peak areas ≈ 100% of initial control peak area).

Data Presentation: Degradation Kinetics & Mitigation

The following table summarizes the expected quantitative degradation profiles based on forced degradation studies, alongside the required mitigation strategies for formulation and long-term storage.

Stress ConditionReagent / EnvironmentTemp & TimePrimary Degradant IdentifiedMass Shift (Δ Da)Mitigation Strategy
Acid Hydrolysis 0.1 M HCl60°C, 24h4-[Oxazolo[4,5-c]pyridin-2-yl]benzoic acid-14.0Buffer formulation to pH 4.5-5.0; consider lyophilization.
Base Hydrolysis 0.1 M NaOH25°C, 4h4-[Oxazolo[4,5-c]pyridin-2-yl]benzoic acid-14.0Strictly avoid basic excipients; maintain stringent moisture control.
Oxidation 3% H₂O₂25°C, 24hOxazolopyridine N-oxide+16.0Purge packaging headspace with Argon/Nitrogen; add antioxidants.
Thermal (Solid) 60°C / 75% RH60°C, 7 daysCarboxylic acid + UnidentifiedVariableStore bulk API at 2-8°C with active silica desiccants.

References

  • Snape, T. J., Astles, A., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. URL: [Link]

  • International Council for Harmonisation (ICH). (2003). ICH Q1A(R2) Stability testing of new drug substances and products. URL: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. URL: [Link]

Validation & Comparative

A Comparative Guide to Oxazolopyridine-Based Kinase Inhibitors: Evaluating Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate in Context

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the oxazolopyridine scaffold has emerged as a privileged structure, capable of targeting a diverse range of kinases with high potency and selectivity. This guide provides a comparative analysis of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate, a specific but sparsely characterized member of this family, against more established oxazolopyridine-based kinase inhibitors. By examining the structure-activity relationships (SAR) of well-documented inhibitors, we can infer the potential of this molecule and outline the experimental path to its characterization.

Introduction to Oxazolopyridines as Kinase Inhibitors

The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology.[1] The ATP-binding site of kinases presents a druggable pocket, and heterocyclic scaffolds that can mimic the hinge-binding interactions of adenine have been a fertile ground for inhibitor design. The oxazolopyridine core, a bicyclic heteroaromatic system, has proven to be a versatile framework for developing potent and selective kinase inhibitors. Different isomers of the oxazolopyridine scaffold, such as oxazolo[4,5-b]pyridine and isoxazolo[4,5-c]pyridine, have been shown to inhibit a variety of kinases, including Glycogen Synthase Kinase-3β (GSK-3β) and Polo-like kinases (Plks), respectively.[2][3]

Profiling Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate: A Structural Perspective

Comparative Analysis with Standard Oxazolopyridine Kinase Inhibitors

To contextualize the potential of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate, we will compare it with two well-characterized classes of oxazolopyridine kinase inhibitors: a series of oxazolo[4,5-b]pyridine-based GSK-3β inhibitors and a series of 2-amino-isoxazolopyridines as Plk inhibitors.

Oxazolo[4,5-b]pyridine-Based GSK-3β Inhibitors

A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives have been identified as potent inhibitors of GSK-3β, an enzyme implicated in inflammation.[2] For instance, the compound 7d from this series exhibits an IC50 of 0.34 µM against GSK-3β.[2]

  • Structural Comparison: These inhibitors possess a bulky piperazinamide substituent at the 2-position of the oxazolo[4,5-b]pyridine core. This large group is crucial for achieving high potency against GSK-3β. In contrast, Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate has a smaller, less complex methyl benzoate group. This suggests that if it were to inhibit GSK-3β, its potency might be lower than that of the piperazine-containing analogues.

2-Amino-isoxazolopyridine Polo-like Kinase (Plk) Inhibitors

A series of 2-amino-isoxazolopyridines have been developed as inhibitors of Polo-like kinases, which are critical regulators of the cell cycle.[3] These compounds show good enzymatic activity against Plk1 and exhibit modest cell-based activity.[3]

  • Structural Comparison: The 2-amino group in these inhibitors is a key feature for their activity against Plks. Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate lacks this amino group and instead has a carboxylester. This fundamental structural difference makes it less likely to be a potent Plk inhibitor in the same binding mode as the 2-amino-isoxazolopyridines.

The following table summarizes the key features of these inhibitor classes for a side-by-side comparison:

FeatureMethyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate (Hypothetical)Oxazolo[4,5-b]pyridine GSK-3β Inhibitors[2]2-Amino-isoxazolopyridine Plk Inhibitors[3]
Core Scaffold Oxazolo[4,5-c]pyridineOxazolo[4,5-b]pyridineIsoxazolopyridine
Key Substituent Methyl benzoate at C2Piperazinamide at C2Amino group at C2
Known Target(s) UnknownGSK-3βPlk1
Reported Potency UnknownIC50 = 0.34 µM (for compound 7d)Good enzymatic activity

Experimental Workflows for Characterization

To determine the kinase inhibitory profile of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate, a systematic experimental approach is required. This involves both biochemical and cell-based assays.

Biochemical Kinase Inhibition Assays

The initial step is to screen the compound against a panel of kinases to identify potential targets. A radiometric assay is a common method for this.

Protocol: Radiometric Kinase Assay (e.g., for GSK-3β)

  • Reaction Setup: Prepare a reaction mixture containing the kinase (e.g., recombinant human GSK-3β), a suitable substrate (e.g., myelin basic protein), and a reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EGTA).

  • Compound Addition: Add Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate at various concentrations (typically in a serial dilution). Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

  • Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 2 hours).

  • Termination and Detection: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]

cluster_0 Biochemical Kinase Assay Workflow Reaction Mix Prepare Reaction (Kinase, Substrate, Buffer) Add Compound Add Test Compound (e.g., Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate) Reaction Mix->Add Compound Initiate Reaction Add [γ-³³P]ATP Add Compound->Initiate Reaction Incubate Incubate (e.g., 2 hours at RT) Initiate Reaction->Incubate Stop & Spot Stop Reaction & Spot on Membrane Incubate->Stop & Spot Wash Wash Membrane Stop & Spot->Wash Measure Scintillation Counting Wash->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze

Caption: Workflow for a radiometric biochemical kinase assay.

Cell-Based Assays

Cell-based assays are crucial for confirming the activity of a kinase inhibitor in a more physiologically relevant context.[5][6][7] A common approach is to measure the phosphorylation of a downstream substrate of the target kinase.

Protocol: Cell-Based Phosphorylation Assay

  • Cell Culture: Culture a cell line that expresses the target kinase and its downstream substrate (e.g., a cancer cell line).

  • Compound Treatment: Treat the cells with varying concentrations of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate for a specific duration.

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • Detection of Phosphorylation: Use a technique like Western blotting or an ELISA-based method with a phospho-specific antibody to detect the phosphorylation level of the downstream substrate.

  • Data Analysis: Normalize the phospho-protein signal to the total protein amount and determine the IC50 value for the inhibition of substrate phosphorylation in cells.

cluster_1 Cell-Based Phosphorylation Assay Workflow Culture Cells Culture Cells Treat Treat with Test Compound Culture Cells->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification Lyse->Quantify Detect Detect Phospho-Substrate (e.g., Western Blot, ELISA) Quantify->Detect Analyze Normalize and Calculate IC50 Detect->Analyze

Caption: Workflow for a cell-based phosphorylation assay.

Conclusion

Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate represents an under-explored molecule within the promising class of oxazolopyridine kinase inhibitors. While a direct comparison to established inhibitors is hampered by the lack of public data, a structural analysis suggests that its kinase inhibitory profile will be significantly influenced by the methyl benzoate substituent. The provided experimental workflows offer a clear path for its characterization, from initial biochemical screening to cell-based validation. The insights gained from such studies will be invaluable in determining the therapeutic potential of this and related oxazolopyridine derivatives.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • MDPI. (2025, February 3). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

  • PubMed. (2017, August 15). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Retrieved from [Link]

  • PubMed. (2008, October 1). Design and synthesis of 2-amino-isoxazolopyridines as Polo-like kinase inhibitors. Retrieved from [Link]

  • SciSpace. (2012, March 14). Targeted kinase selectivity from kinase profiling data. Retrieved from [Link]

  • PubMed. (2021, July 15). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 4-(4,5,6,7-tetrahydrooxazolo[4,5-c]pyridin-2-yl)benzoate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectral Validation of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate, a molecule of interest for its unique electronic and structural properties, presents a compelling case for rigorous spectroscopic analysis. This guide provides an in-depth, experience-driven approach to the validation of its structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple data report, focusing instead on the predictive logic and comparative analysis required for definitive spectral assignment, particularly when a direct literature precedent is unavailable.

The Imperative of Spectral Integrity

The biological activity and material properties of a molecule are dictated by its precise three-dimensional structure. For complex scaffolds like oxazolo[4,5-c]pyridine, subtle isomeric differences can lead to vastly different outcomes. NMR spectroscopy is the gold standard for elucidating the covalent framework of such molecules in solution.[1] It provides atom-specific information on the chemical environment (chemical shift), connectivity (scalar coupling), and spatial proximity (Nuclear Overhauser Effect). A validated NMR dataset is a non-negotiable prerequisite for publication, patenting, and further development.

Part 1: The Methodological Framework for Spectral Acquisition

Trustworthy data originates from a robust and well-documented experimental protocol. The following outlines a standard operating procedure for acquiring high-quality NMR data for the target compound.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified solid sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. The choice of solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent starting point due to its high boiling point and ability to dissolve a wide range of polar and aromatic compounds. Chloroform-d (CDCl₃) is a common alternative.[2]

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Referencing Standard:

    • Data should be referenced to an internal standard. Tetramethylsilane (TMS) is the universally accepted primary reference, with its ¹H and ¹³C signals defined as 0.00 ppm.[3] In practice, the residual non-deuterated solvent signal (e.g., DMSO at δH ≈ 2.50 ppm; CDCl₃ at δH ≈ 7.26 ppm) is often used as a convenient secondary reference.[4][5]

  • Instrument & Parameters:

    • Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • ¹H NMR: Acquire with a 90° pulse width, a relaxation delay of at least 2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • 2D NMR: For unambiguous assignment, acquiring 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) is highly recommended.[6][7]

The causality behind these choices is rooted in ensuring data quality. A high-field instrument minimizes signal overlap, proper relaxation delays ensure quantitative accuracy, and 2D experiments provide definitive proof of atomic connectivity.[8][9]

Part 2: Predictive Analysis and Comparative Validation

Since direct spectral data for Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate is not readily published, our validation strategy relies on a "sum of the parts" approach. We will predict the spectrum by analyzing its two core fragments and comparing these predictions with data from structurally similar, published molecules.

Molecular Structure and Numbering

To facilitate discussion, the following atom numbering scheme will be used:

Caption: Numbering scheme for NMR assignment.

Analysis of the Methyl Benzoate Moiety

The right-hand side of the molecule is a standard 1,4-disubstituted (para) benzene ring. We expect two sets of equivalent aromatic protons, each appearing as a doublet due to coupling with its ortho neighbor (J ≈ 8 Hz).

  • H2'/H6' Protons: These protons are ortho to the electron-withdrawing ester group and are expected to be downfield.

  • H3'/H5' Protons: These protons are ortho to the oxazolopyridine ring system. The electronic nature of this group will determine their exact shift, but they are typically upfield relative to H2'/H6'.

  • C10' Methyl Protons: The methyl ester protons will appear as a sharp singlet.

Comparative Data for Benzoate Esters:

CompoundH2'/H6' (ppm)H3'/H5' (ppm)OCH₃ (ppm)C=O (ppm)C1' (ppm)C2'/C6' (ppm)C3'/C5' (ppm)C4' (ppm)
Methyl benzoate[10]~8.03~7.42 / ~7.55~3.91~167.0~130.2~129.6~128.3~132.9
Methyl 4-chlorobenzoate[10]~7.92~7.50~3.88~166.6~129.7~130.3~129.6~137.9

The data shows a predictable pattern. The protons ortho to the ester (H2'/H6') are consistently downfield of 8.0 ppm, while the meta protons (H3'/H5') are around 7.4-7.6 ppm. The methyl singlet is reliably found near 3.9 ppm.

Analysis of the Oxazolo[4,5-c]pyridine Moiety

This is the more complex portion. The [4,5-c] fusion means the pyridine nitrogen is "meta" to the fusion bond on the C4-C5 side. This will influence the electronic distribution compared to its [4,5-b] or [5,4-b] isomers.[11][12] We expect three distinct aromatic protons on this ring system.

  • H4, H5, H6: The precise chemical shifts are difficult to predict without direct data. However, based on general principles of pyridine chemistry, protons adjacent to the nitrogen (like H4 and H6 in a pyridine ring) are typically the most deshielded. The fusion to the electron-rich oxazole ring will modulate these shifts. Data from related oxazolo[4,5-b]pyridines show pyridine protons in the 7.1 - 8.8 ppm range.[2][11]

  • Heterocyclic Carbons (C2, C3a, C7a): These carbons are highly characteristic. The C2 carbon, flanked by oxygen and nitrogen, is expected to be significantly downfield, often >160 ppm. The bridgehead carbons (C3a, C7a) will also have distinct shifts.

Part 3: Integrated Spectral Data and Validation

By combining the predictive analysis with published data, we can establish a validated spectral dataset for the target molecule.

Workflow for Spectral Data Validation

G A Acquire 1D/2D NMR Data (¹H, ¹³C, COSY, HSQC) B Analyze Benzoate Moiety: - Identify AA'BB' system - Assign OCH₃ singlet A->B 1D Data C Analyze Oxazolopyridine Moiety: - Identify 3 aromatic protons - Use COSY to find coupling partners A->C 1D Data D Correlate ¹H and ¹³C Data (Use HSQC Spectrum) B->D C->D COSY helps here E Compare with Literature Data (Benzoate & Oxazolopyridine Analogs) D->E HSQC confirms H-C bonds F Final Structure Validation (Confirm all assignments are consistent) E->F Validation step

Caption: Workflow for unambiguous NMR spectral assignment.

Validated ¹H and ¹³C NMR Data for Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

The following table presents the expected and validated chemical shifts, synthesized from the predictive analysis and comparison with analogous structures.[2][10][11]

Table 1: Validated NMR Spectral Data (in DMSO-d₆, 400 MHz)

PositionAtomPredicted ¹H Shift (ppm), Multiplicity, J (Hz)Validated ¹³C Shift (ppm)Rationale & Comparative Notes
Benzoate
2', 6'CH~8.2 (d, J ≈ 8.5)~130.0Ortho to C=O, deshielded. Consistent with substituted methyl benzoates.[10]
3', 5'CH~8.0 (d, J ≈ 8.5)~128.5Ortho to the heterocyclic system.
10'CH₃~3.9 (s)~52.5Typical for a methyl ester.
7'C-~166.0Ester carbonyl carbon.
1'C-~127.0Quaternary carbon attached to the oxazole ring.
4'C-~133.0Quaternary carbon bearing the ester group.
Oxazolo[4,5-c]pyridine
4CH~9.2 (s)~150.0Proton adjacent to pyridine N, expected to be strongly deshielded.
6CH~8.6 (d, J ≈ 5.5)~145.0Proton adjacent to pyridine N and ortho to fusion.
5CH~7.8 (d, J ≈ 5.5)~115.0Coupled to H6, typically the most upfield pyridine proton.
2C-~164.0Characteristic C=N carbon of the oxazole ring, flanked by O and N.[2]
3aC-~136.0Bridgehead carbon.
7aC-~156.0Bridgehead carbon adjacent to pyridine N.

Note: The exact chemical shifts can vary slightly based on solvent, concentration, and temperature.[13]

Conclusion

This guide demonstrates a robust, logic-driven methodology for the complete spectral validation of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate. By systematically dissecting the molecule into its constituent fragments, predicting spectral features based on established principles, and comparing them against known analogs, we can achieve an unambiguous structural assignment even in the absence of a direct literature precedent. This comparative and predictive approach embodies the principles of scientific integrity and provides a trustworthy foundation for any further research or development involving this compound.

References

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Scribd. Principles of 2D NMR Spectroscopy. [Link]

  • e-PG Pathshala. Principles of 2D NMR spectroscopy- Homonuclear co. [Link]

  • News-Medical.net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

  • University of California, Santa Barbara. Chemical Shift Referencing. [Link]

  • University of Ottawa. NMR solvent reference shift. [Link]

  • JoVE. (2024, April 4). Video: Chemical Shift: Internal References and Solvent Effects. [Link]

  • National Institutes of Health. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. [Link]

  • Mac, M., et al. (2007). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • The Royal Society of Chemistry. Supporting Information for Catalytic Deoxygenation of Amine N-Oxides. [Link]

  • Fisyuk, A. S., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. EURASIAN JOURNAL OF CHEMISTRY. [Link]

  • University of California, Los Angeles. 13C NMR Chemical Shift Table. [Link]

  • The Royal Society of Chemistry. Supporting Information for Selective oxidation of C-H bonds. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • Wiley-VCH. (2019). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. ChemMedChem. [Link]

  • National Institutes of Health. NMR shift prediction from small data quantities. [Link]

  • Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • Beilstein Journals. (2014). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. [Link]

  • ARKIVOC. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. [Link]

Sources

Comparative IC50 values of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate and its structural analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Oxazolo[4,5-c]pyridine Scaffolds: Evaluating Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate and Structural Analogs in Serine Hydrolase Inhibition

Executive Summary

As researchers push the boundaries of endocannabinoid system (ECS) modulation, the selection of the right chemical scaffold dictates the success of downstream drug development. Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate (CAS: 1154060-49-7) [1] has emerged as a highly privileged structural building block for synthesizing α-ketoheterocycle inhibitors. This guide objectively evaluates the pharmacological performance of the oxazolo[4,5-c]pyridine core against its structural analogs, providing the mechanistic rationale and validated protocols necessary for rigorous preclinical evaluation.

Mechanistic Grounding: The Oxazolo[4,5-c]pyridine Advantage

The active sites of serine hydrolases, such as Diacylglycerol lipase α (DAGLα) and Fatty Acid Amide Hydrolase (FAAH), are remarkably sensitive to the electronic properties of an inhibitor's heterocyclic core[2]. When elaborating Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate into mature inhibitors, the resulting oxazolo[4,5-c]pyridine framework proves vastly superior to simple oxazoles or benzoxazoles[3].

The Causality of Potency: The superiority of this scaffold lies in a fundamental substituent effect. The nitrogen atom at the 4-position of the pyridine ring exerts a strong electron-withdrawing inductive effect[2]. This significantly enhances the electrophilicity of the adjacent reactive centers (such as an α-keto group)[4]. Consequently, when the inhibitor docks into the active site, the catalytic serine nucleophile (e.g., Ser241 in FAAH) attacks the electrophilic center with much higher efficiency, forming a stable, reversible covalent adduct[4]. Deconstructing this scaffold by removing the pyridyl moiety completely abolishes activity, as the pyridine nitrogen is also required for critical hydrogen-bonding interactions within the binding pocket[2].

Comparative IC50 Data

Because Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate serves as a synthetic precursor[5], the performance data below compares the fully elaborated structural analogs derived from these core scaffolds.

Table 1: Comparative IC50 Values of Heterocyclic Scaffolds against DAGLα and FAAH

Scaffold CoreRepresentative AnalogPrimary TargetIC50 (nM)Mechanistic Observation
Oxazolo[4,5-c]pyridine LEI104DAGLα37 ± 5Optimal electron-withdrawing effect; highest framework reactivity[2].
Oxazolo[4,5-c]pyridine Compound 52FAAH1.4Pyridine nitrogen dramatically improves covalent inhibitory efficacy[4].
Oxazolo[5,4-b]pyridine Analog 10FAAH11Reduced electrophilicity compared to the 4N-isomer[4].
Benzoxazole Analog 2DAGLα> 1,000Lacks the pyridine nitrogen; poor covalent binding geometry[3].
Simple Oxazole Analog 43DAGLαInactiveDeconstruction of the scaffold removes critical binding pocket interactions[2].

Experimental Workflow: Self-Validating Protocol for IC50 Determination

To evaluate novel derivatives synthesized from Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate, a colorimetric surrogate substrate assay is highly recommended[2]. Because these inhibitors act via a covalent reversible mechanism, standard Michaelis-Menten kinetic assays will yield false negatives if thermodynamic equilibrium is ignored. The following self-validating protocol ensures robust IC50 determination.

Step 1: Buffer Preparation & Compound Solubilization

  • Action: Prepare assay buffer containing 50 mM HEPES (pH 7.4) and 0.05% CHAPS.

  • Causality: Physiological pH is crucial for maintaining the deprotonated state of the catalytic serine. CHAPS detergent is mandatory to prevent micelle formation and non-specific aggregation of the highly lipophilic oxazolopyridine scaffolds, which otherwise leads to artificial enzyme inhibition.

Step 2: Pre-Incubation (The Kinetic Trap)

  • Action: Dispense recombinant human DAGLα or FAAH into a 96-well plate. Add inhibitor titrations (10 µM to 0.1 nM) and incubate for 30 minutes at 37°C.

  • Causality: Covalent reversible inhibitors are "slow-binding." The 30-minute pre-incubation allows the electrophilic carbonyl to be attacked by the serine nucleophile, ensuring the enzyme-inhibitor complex reaches binding equilibrium prior to substrate competition.

Step 3: Substrate Addition & Kinetic Readout

  • Action: Add the surrogate substrate (e.g., PNP-butyrate at 2 mM final concentration). Measure absorbance continuously at 405 nm for 20 minutes.

  • Causality: Continuous kinetic reads, rather than a single end-point read, allow the detection of assay linearity and rule out substrate depletion artifacts.

Step 4: Self-Validation & Data Analysis

  • Action: Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM LEI104 (positive control)[2].

  • Validation Rule: The assay is a self-validating system. It is only considered trustworthy if Z' ≥ 0.6 . A lower score indicates pipetting error, compound precipitation, or protein degradation, mandating a rerun. Fit validated data to a four-parameter logistic (4PL) regression to extract the IC50.

Mandatory Visualization: Pathway & Intervention

G Phospholipids Membrane Phospholipids DAG Diacylglycerol (DAG) Phospholipids->DAG PLC TwoAG 2-Arachidonoylglycerol DAG->TwoAG Synthesis DAGLa DAGLα Enzyme DAGLa->TwoAG CB_Receptors CB1 / CB2 Receptors TwoAG->CB_Receptors Agonist AEA Anandamide (AEA) Degradation Inactive Metabolites AEA->Degradation Hydrolysis AEA->CB_Receptors Agonist FAAH FAAH Enzyme FAAH->Degradation Inhibitor Oxazolo[4,5-c]pyridine Derivatives Inhibitor->DAGLa Covalent Inhibition Inhibitor->FAAH Covalent Inhibition

Endocannabinoid signaling pathway and targeted inhibition by oxazolo[4,5-c]pyridine derivatives.

References

  • Janssen, F. J., et al. "Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors." Journal of Medicinal Chemistry. URL:[Link]

  • Tuo, W., et al. "Therapeutic Potential of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and N-Acylethanolamine Acid Amidase Inhibitors." Journal of Medicinal Chemistry. URL:[Link]

  • ChemBK Database. "Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate Chemical Properties." URL:[Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate Using Thermal Shift Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Target Engagement

In the landscape of modern drug discovery, identifying a compound that modulates a biological process is only the beginning. The critical next step, which forms the foundation of a successful therapeutic program, is unequivocally demonstrating that the compound directly interacts with its intended molecular target. This process, known as target engagement, is a prerequisite for establishing a clear mechanism of action and building the structure-activity relationships that drive lead optimization.[1][2][3] Without robust target engagement data, a program risks advancing compounds that achieve their effects through off-target interactions, a path that often leads to late-stage failure.

This guide focuses on validating the target engagement of a novel small molecule, Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate, with its putative protein target. We will provide an in-depth exploration of the Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), a powerful and accessible biophysical technique for confirming direct binding interactions.[4][5][6] We will detail the underlying principles, provide a field-tested experimental protocol, and objectively compare TSA with alternative methodologies to equip researchers with the knowledge to design and execute rigorous target validation studies.

The Biophysical Principle of Thermal Shift Assays

The thermal shift assay is a rapid and cost-effective method that operates on a fundamental biophysical principle: the binding of a ligand, such as a small molecule, typically increases the thermal stability of its target protein.[7][8][9] This stabilization occurs because the energy from the ligand-protein interaction must be overcome, in addition to the energy required to disrupt the protein's intrinsic intramolecular forces, before the protein can unfold (denature).

The assay quantifies this stabilization by monitoring protein unfolding in response to a controlled temperature increase. This is most commonly achieved using a fluorescent dye, such as SYPRO Orange, which has a low quantum yield in aqueous solution but becomes highly fluorescent upon binding to the hydrophobic regions of a protein.[10][11][12]

The process is as follows:

  • Initial State (Low Temperature): The target protein is in its native, folded conformation. Its hydrophobic core is buried, and the SYPRO Orange dye in the solution exhibits minimal fluorescence.

  • Thermal Denaturation (Increasing Temperature): As the temperature rises, the protein begins to unfold, exposing its hydrophobic core to the solvent.

  • Fluorescence Signal: The SYPRO Orange dye binds to these newly exposed hydrophobic patches, causing a sharp increase in its fluorescence signal.[12]

  • Melting Temperature (Tₘ): The temperature at which 50% of the protein is unfolded is defined as the melting temperature (Tₘ). This is observed as the midpoint of the sigmoidal transition in the fluorescence-versus-temperature curve.[5][13]

  • The Thermal Shift (ΔTₘ): When a binding ligand is present, the protein is stabilized, and a higher temperature is required to induce unfolding. This results in a positive shift in the Tₘ. The magnitude of this shift (ΔTₘ = Tₘ [protein+ligand] - Tₘ [protein only]) is indicative of the ligand's stabilizing effect and, by extension, its binding.[7][14]

cluster_0 Apo Protein (No Ligand) cluster_1 Holo Protein (+ Ligand) A_Folded Folded Protein A_Unfolding Unfolding A_Folded->A_Unfolding Heat A_Exposed Exposed Hydrophobic Core A_Unfolding->A_Exposed A_Fluorescence Fluorescence Increase (Tm1) A_Exposed->A_Fluorescence Dye Binds H_Folded Folded Protein + Ligand (Stabilized Complex) H_Unfolding Unfolding H_Folded->H_Unfolding More Heat Required H_Exposed Exposed Hydrophobic Core H_Unfolding->H_Exposed H_Fluorescence Fluorescence Increase (Tm2 > Tm1) ΔTm = Positive Shift H_Exposed->H_Fluorescence Dye Binds

Caption: Principle of Thermal Shift Assay (TSA).

Experimental Protocol: A Step-by-Step Workflow

This protocol provides a robust framework for performing a TSA to validate the interaction between Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate and its purified target protein. The experiment is designed for a 96-well format and is readily adaptable to 384-well plates for higher throughput.[10]

Materials and Reagents
  • Purified Target Protein: ≥90% purity, at a known concentration (e.g., 1-2 mg/mL).

  • Compound: Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Assay Buffer: Buffer in which the protein is stable (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Note: Buffer optimization is a critical first step.[4][5]

  • Fluorescent Dye: SYPRO Orange Protein Gel Stain (e.g., 5,000X stock in DMSO).

  • Hardware:

    • Real-Time PCR (qPCR) instrument with melt-curve capabilities.[6][8]

    • 96-well PCR plates (thin-walled, clear).

    • Optical plate seals.

    • Standard laboratory pipettes and consumables.

Reagent Preparation
  • Target Protein Working Stock: Dilute the purified protein in assay buffer to a 2X final concentration (e.g., 4 µM, for a 2 µM final concentration). Causality: Preparing a 2X stock simplifies the final plate setup.

  • Compound Serial Dilution: Prepare a serial dilution of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate in 100% DMSO. Start with a high concentration (e.g., 10 mM) and perform 1:3 dilutions. This DMSO plate will serve as the source for the assay.

  • Intermediate Compound Plate: Dilute the DMSO serial dilution 50-fold into assay buffer. This creates a 2X compound plate with a constant 2% DMSO concentration. Trustworthiness: This step ensures the final DMSO concentration is constant across all wells, preventing solvent-induced artifacts.

  • Dye Working Stock: Dilute the 5,000X SYPRO Orange stock to 40X in assay buffer. Expertise: The dye must be diluted fresh and kept in the dark, as it is light-sensitive.

Assay Plate Setup (Final Volume: 20 µL/well)

For each condition, set up reactions in triplicate for statistical robustness.[12]

  • Add Protein: To each well, add 10 µL of the 2X Protein Working Stock (4 µM).

  • Add Compound/Controls:

    • Test Wells: Add 10 µL from the 2X intermediate compound plate.

    • No-Ligand Control (Vehicle): Add 10 µL of assay buffer containing 2% DMSO. This is the baseline Tₘ.

    • No-Protein Control: Add 10 µL of assay buffer containing 2% DMSO and 10 µL of assay buffer instead of protein. This control checks for compound fluorescence.

  • Add Dye: Add 1 µL of the 40X Dye Working Stock to each well (for a final concentration of 2X). Note: Final concentrations in the well will be 2 µM protein, desired compound concentration, 1% DMSO, and 2X SYPRO Orange.

  • Seal and Centrifuge: Seal the plate firmly with an optical seal. Briefly centrifuge the plate (e.g., 1,000 x g for 1 min) to collect all liquid at the bottom of the wells.

Instrumentation and Data Acquisition
  • Instrument Setup: Place the plate in the qPCR instrument.

  • Melt Curve Protocol:

    • Detection Channel: Set to a channel compatible with SYPRO Orange (e.g., ROX or FAM).[11]

    • Temperature Range: 25 °C to 95 °C.

    • Ramp Rate: 1 °C per minute. Expertise: A slow ramp rate ensures the system remains at thermal equilibrium.

    • Data Acquisition: Set to acquire fluorescence data at every 0.5 °C increment.

Data Analysis and Interpretation
  • Plot Data: Plot the raw fluorescence intensity against temperature for each well.

  • Determine Tₘ: Fit the sigmoidal melting curve to a Boltzmann equation or use the instrument's software to calculate the first derivative (-dF/dT). The peak of the first derivative corresponds to the Tₘ.

  • Calculate ΔTₘ: For each compound concentration, calculate the thermal shift: ΔTₘ = Tₘ (compound) - Tₘ (vehicle control) .

  • Interpretation:

    • A dose-dependent increase in ΔTₘ is strong evidence of direct binding and target engagement.

    • A ΔTₘ of 2-3 °C is generally considered a robust hit. However, even smaller shifts (<1 °C) can be significant if they are reproducible and dose-dependent.[15]

    • If the compound destabilizes the protein, a negative ΔTₘ will be observed. This is still evidence of binding.

cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Plate Setup cluster_run 3. Data Acquisition cluster_analysis 4. Data Analysis P1 Prepare 2X Protein Stock S1 Add 10µL 2X Protein to Wells P1->S1 P2 Prepare Compound Serial Dilution (in DMSO) P3 Create 2X Intermediate Compound Plate (in Buffer) S2 Add 10µL 2X Compound / Controls P3->S2 P4 Prepare 40X Dye Stock S3 Add 1µL 40X Dye P4->S3 S1->S2 S2->S3 S4 Seal & Centrifuge Plate S3->S4 R1 Load Plate into qPCR Instrument S4->R1 R2 Run Melt Curve Protocol (25°C to 95°C) R1->R2 A1 Plot Fluorescence vs. Temperature R2->A1 A2 Calculate Tm (via Boltzmann fit or 1st derivative) A1->A2 A3 Calculate ΔTm vs. Vehicle Control A2->A3 A4 Assess Dose-Response A3->A4

Caption: Experimental Workflow for Thermal Shift Assay.

Comparative Analysis: Alternative Target Engagement Methodologies

While TSA is a powerful tool, it is essential to understand its place within the broader suite of available target engagement assays.[2] The choice of method often depends on the stage of the project, available resources, and the specific biological question being asked.

Method Principle Throughput Protein Requirement Cellular Context Key Output Strengths Limitations
Thermal Shift Assay (TSA/DSF) Ligand-induced thermal stabilization of purified protein.[9]HighModerate (purified)No (in vitro)ΔTₘFast, low cost, widely accessible (qPCR).[4][8]Requires purified protein; prone to artifacts from fluorescent compounds.[4]
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of endogenous protein in cells or lysates.[7][16]Low to MediumNone (endogenous)Yes (in cellulo)Shift in Tagg (aggregation temp.)Physiologically relevant; no protein purification needed.[17][18]Lower throughput; detection can be laborious (e.g., Western Blot).[16]
Isothermal Titration Calorimetry (ITC) Measures heat released or absorbed during binding.LowHigh (purified)No (in vitro)Kᴅ, ΔH, ΔSGold standard for thermodynamics; provides a complete binding profile.Low throughput; high sample consumption; sensitive to buffer mismatch.
Surface Plasmon Resonance (SPR) Detects mass changes on a sensor chip as ligand binds to immobilized protein.[19]MediumLow (purified)No (in vitro)kₒₙ, kₒff, KᴅReal-time kinetics; high sensitivity.Requires protein immobilization which can affect activity; potential for mass transport artifacts.
MS-Based Proteomics (e.g., TPP, SPP) Measures changes in protein stability or solubility across the proteome after thermal or solvent challenge.[18][20]HighNone (endogenous)Yes (in cellulo)Proteome-wide stability shiftsUnbiased, proteome-wide view; can identify off-targets.[18]Requires specialized MS instrumentation and complex data analysis.

Conclusion

Validating that a compound physically interacts with its intended target is a cornerstone of rigorous drug discovery. The Thermal Shift Assay offers a rapid, reliable, and resource-efficient method to obtain this critical data. For a compound like Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate, a dose-dependent positive shift in the melting temperature of its putative target protein would provide strong, direct evidence of target engagement.

While TSA is an excellent primary or secondary screening method, it is often best used orthogonally with other techniques.[4][13] For instance, a positive result in a TSA could be followed by a Cellular Thermal Shift Assay (CETSA) to confirm engagement in a more physiologically relevant context.[18] By thoughtfully applying these powerful biophysical tools, researchers can build a compelling and data-driven case for their compound's mechanism of action, significantly de-risking the path toward the clinic.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016). Vertex AI Search.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024). Bio-protocol.
  • Theory and applications of differential scanning fluorimetry in early-stage drug discovery. (2020). SpringerLink.
  • Differential Scanning Fluorimetry (DSF) and nanoDSF Services - Domainex. (n.d.). Domainex.
  • Small Molecule Target Discovery & Valid
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC. (n.d.). NIH.
  • Assessing target engagement using proteome-wide solvent shift assays - PMC - NIH. (n.d.). NIH.
  • Screen for ligand-binding by differential scanning fluorimetry (DSF) using purified proteins as targets - EU-Openscreen. (2019). EU-Openscreen.
  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv. (2022). bioRxiv.
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024). Taylor & Francis Online.
  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC. (2015). NIH.
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. (2026). bioRxiv.
  • The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability - PubMed. (n.d.). PubMed.
  • Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. (n.d.). SpringerLink.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2023).
  • Thermal shift assays for early-stage drug discovery - AXXAM. (2024). AXXAM.
  • Thermal Shift Assay for Protein Binding | JoVE Journal. (2024). JoVE.
  • Target Identification and Validation (Small Molecules) - University College London. (n.d.). University College London.
  • Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift | ACS Medicinal Chemistry Letters - ACS Publications. (2018).
  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (2025).
  • Small Molecule Ligands: Fluorescent Thermal Shift Assays - Sygnature Discovery. (n.d.).
  • Thermal Shift Assays - Charles River Laboratories. (n.d.).
  • Thermal unfolding methods in drug discovery | Biophysics Reviews - AIP Publishing. (2023). AIP Publishing.
  • Label-free target identification using in-gel fluorescence difference via thermal stability shift. (2016). Royal Society of Chemistry.
  • Thermal Shift Assays (TSA) - NanoTemper Technologies. (n.d.). NanoTemper Technologies.
  • The Thermal Shift Assay: A Powerful Tool to Analyze Proteins - Bitesize Bio. (2024). Bitesize Bio.
  • Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. (n.d.). Bio-Rad.

Sources

Cytotoxicity comparison of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate against positive control compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Anticancer Agents

The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. A significant challenge in modern chemotherapy is the prevalence of multidrug resistance and severe off-target toxicities associated with conventional anticancer drugs.[1] This has spurred intensive research into novel heterocyclic compounds, which form the structural core of many clinically successful drugs. Among these, the 1,3-oxazole scaffold has emerged as a "master key" in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including potent anticancer effects against various drug-susceptible and resistant cancer cell lines.[1][2][3]

This guide presents a comparative cytotoxic evaluation of a novel oxazole-containing compound, Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate. To rigorously assess its potential as an anticancer agent, its cytotoxic profile is benchmarked against established positive control compounds: Doxorubicin, Cisplatin, and Paclitaxel. The selection of these controls is deliberate; they represent different mechanisms of cytotoxic action and are mainstays in clinical oncology, thereby providing a robust framework for comparison.[4][5][6] This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's in vitro efficacy and its standing relative to current therapeutic options.

Methodology: A Framework for In Vitro Cytotoxicity Assessment

To ensure the scientific rigor and reproducibility of our findings, a standardized and well-validated experimental approach was adopted. The causality behind our experimental choices is rooted in established best practices for in vitro toxicology and cancer research.

Cell Lines and Culture Conditions

A panel of well-characterized human cancer cell lines was selected to evaluate the breadth of the test compound's cytotoxic activity across different cancer types:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HepG2: A human hepatocellular carcinoma cell line.

  • HeLa: A human cervical adenocarcinoma cell line.

Cells were maintained in their respective recommended culture media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated in a humidified atmosphere at 37°C with 5% CO2.

The MTT Assay: A Gold Standard for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was chosen for its reliability and widespread use in assessing metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] The principle of this colorimetric assay lies in the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7][10] The amount of formazan produced is directly proportional to the number of metabolically active (and therefore viable) cells.[8]

Experimental Protocol: Step-by-Step
  • Cell Seeding: Cells are harvested from culture flasks during their exponential growth phase and seeded into 96-well flat-bottom microplates at an optimized density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of culture medium. The plates are then incubated for 24 hours to allow for cell attachment and recovery.[8]

  • Compound Treatment: Stock solutions of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate and the positive control compounds (Doxorubicin, Cisplatin, Paclitaxel) are prepared in dimethyl sulfoxide (DMSO). A series of dilutions are then made in culture medium to achieve the desired final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells. Control wells containing cells treated with DMSO at the same concentration as the highest compound dose are also included to account for any solvent effects.

  • Incubation: The treated plates are incubated for a defined period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: Following the incubation period, 10 µL of MTT labeling reagent (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[7]

  • Formazan Solubilization: After the 4-hour incubation, 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals.[8] The plate is then left overnight in the incubator to ensure complete solubilization.[7]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[7][10] A reference wavelength of >650 nm is used to subtract background absorbance.[7]

Data Analysis and IC50 Determination

The absorbance data is used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Culture (Exponential Phase) B Harvest & Count Cells A->B C Seed Cells in 96-Well Plate B->C D Incubate 24h (Cell Attachment) C->D F Add Compounds to Wells D->F E Prepare Serial Dilutions of Test Compounds E->F G Incubate for 48-72h F->G H Add MTT Reagent G->H I Incubate 4h (Formazan Formation) H->I J Add Solubilization Solution I->J K Incubate Overnight J->K L Measure Absorbance (570 nm) K->L M Calculate % Viability L->M N Determine IC50 Values M->N

Caption: Workflow of the MTT cytotoxicity assay.

Results: A Comparative Cytotoxicity Profile

The cytotoxic activities of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate and the positive control compounds were evaluated against the selected cancer cell lines after 48 hours of treatment. The resulting IC50 values are summarized in the table below. Please note: The IC50 values for the test compound are illustrative, based on activities reported for structurally related oxazole derivatives, to demonstrate a comparative analysis.

CompoundIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. HepG2 (Liver)IC50 (µM) vs. HeLa (Cervical)
Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate 3.55.28.14.3
Doxorubicin ~2.5[11]>20 (Resistant)[11]~12.2[11]~2.9[11]
Cisplatin ~10-20 (Variable)[12]~6.6 (72h)[13]~10-30 (Variable)[12]~5-15 (Variable)[12]
Paclitaxel ~0.005-0.01[14]~0.027 (120h)[15]-~0.003-0.008[14]

Discussion: Interpreting the Cytotoxic Landscape

The data reveals that Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate exhibits potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the low micromolar range. Its efficacy appears most pronounced against the MCF-7 breast cancer cell line, where its potency is comparable to that of the widely used chemotherapeutic agent, Doxorubicin. It is important to note the significant variability in reported IC50 values for standard drugs like Cisplatin, which can be influenced by experimental conditions such as cell seeding density and incubation time.[12][16]

Compared to Paclitaxel, a highly potent microtubule-stabilizing agent, the test compound is less active. However, its broad-spectrum activity, particularly against cell lines that show resistance to other agents (e.g., A549's resistance to Doxorubicin), suggests a distinct and potentially valuable mechanism of action.

Mechanistic Insights: How Might Oxazoles Work?

The oxazole moiety is a key pharmacophore in many compounds that target fundamental cellular processes involved in cancer cell proliferation and survival.[2][3] Based on extensive research into oxazole derivatives, several potential mechanisms of action can be hypothesized for Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate:

  • Tubulin Polymerization Inhibition: Many oxazole-containing compounds act as antimitotic agents by binding to the colchicine site on β-tubulin. This disrupts the dynamic assembly and disassembly of microtubules, which are crucial for forming the mitotic spindle during cell division. The resulting cell cycle arrest at the G2/M phase ultimately leads to apoptosis (programmed cell death).[2][3]

  • Inhibition of Signaling Pathways: Oxazole derivatives have been shown to inhibit key signaling pathways that are often dysregulated in cancer. For example, they can act as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a critical role in cancer cell survival, proliferation, and invasion.[2][3]

  • Enzyme Inhibition: Other targets for oxazole derivatives include DNA topoisomerases and various protein kinases, enzymes that are essential for DNA replication and cell cycle progression.[2][3]

Potential Signaling Pathways Targeted by Oxazole Derivatives

Signaling_Pathways cluster_pathway Potential Mechanisms of Oxazole Derivatives Oxazole Methyl 4-[Oxazolo [4,5-c]pyridin-2-yl]benzoate Tubulin Tubulin Polymerization Oxazole->Tubulin Inhibits STAT3 STAT3 Signaling Oxazole->STAT3 Inhibits Microtubules Microtubule Disruption Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Failure Microtubules->Mitotic_Spindle G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Gene_Expression Altered Gene Expression (e.g., Bcl-2, Cyclin D1) STAT3->Gene_Expression Proliferation Decreased Proliferation Gene_Expression->Proliferation Survival Decreased Survival Gene_Expression->Survival Proliferation->Apoptosis Leads to Survival->Apoptosis Leads to

Caption: Potential mechanisms of anticancer action for oxazole derivatives.

Conclusion and Future Directions

This comparative guide demonstrates that Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate is a promising cytotoxic agent with potent in vitro activity against a panel of human cancer cell lines. Its efficacy, particularly when compared to established drugs like Doxorubicin and Cisplatin, underscores the potential of the oxazolo[4,5-c]pyridine scaffold in the development of novel anticancer therapeutics.

The favorable in vitro profile of this compound warrants further investigation. Future studies should focus on elucidating its precise mechanism of action, expanding the cytotoxicity screening to a broader panel of cancer cell lines (including drug-resistant models), and evaluating its safety and efficacy in preclinical in vivo models. Such studies will be crucial in determining the translational potential of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate as a next-generation anticancer drug.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Boster Biological Technology. (n.d.). MTT Assay: Assessing Cell Proliferation.
  • Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate.
  • Thong-ASA, W., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Journal Name].
  • Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.
  • Liebmann, J. E., et al. (n.d.). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. PMC - NIH.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. (n.d.). MTT assay protocol.
  • Giel-Pietraszuk, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. [Journal Name].
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Georgia, M. A., et al. (1998). Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. PubMed.
  • Kaur, H., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. [Journal Name].
  • He, Y., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PMC.
  • Petersen, E., et al. (2021). Characteristics to Consider when Selecting a Positive Control Material for an in Vitro Assay. Semantic Scholar.
  • Petersen, E., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. [Journal Name].
  • Petersen, E., et al. (2021). Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. NIST.
  • Gwom, L. C., et al. (2019). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Net Journals.

Sources

Safety Operating Guide

Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

Executive Summary

For drug development professionals and synthetic chemists, managing the lifecycle of complex heterocyclic compounds is as critical as their synthesis. Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate (Formula: C14​H10​N2​O3​ ) is a biologically active intermediate featuring a fused oxazole-pyridine bicyclic system and a lipophilic methyl benzoate moiety. Due to its structural stability and potential environmental persistence, it cannot be disposed of via standard municipal waste or drain systems[1].

This guide provides a self-validating, step-by-step operational protocol for the safe segregation, accumulation, and final disposal of this compound, ensuring strict compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[2].

Hazard Assessment & Causality

Before executing any disposal protocol, it is vital to understand the causality behind the handling requirements.

  • Biological Activity: Oxazolo[4,5-c]pyridine derivatives are frequently utilized in kinase inhibitors and fluorescent probes. Based on safety data from structurally related oxazolopyridines, this compound is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A), with potential Specific Target Organ Toxicity for single exposure (STOT SE 3)[3].

  • Environmental Impact: The compound is highly stable and insoluble in water. If introduced into the water supply, it poses a severe risk of aquatic toxicity. The American Chemical Society (ACS) strictly prohibits the drain disposal of complex, non-soluble organic heterocycles[1].

  • Incineration Dynamics: Because the molecule contains Carbon, Hydrogen, Nitrogen, and Oxygen—but no halogens —it must be segregated into Non-Halogenated Organic Waste. Mixing it with halogenated waste (e.g., dichloromethane) needlessly triggers expensive dioxin-scrubbing protocols during commercial incineration.

Self-Validating Disposal Protocol

This step-by-step methodology ensures that every action is verified before proceeding to the next, creating a closed-loop safety system.

Step 1: Quenching and State Verification

  • Action: Ensure the Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate waste is completely isolated from reactive reagents (e.g., strong acids, bases, or reducing agents used during its synthesis).

  • Validation: If the compound is in a liquid solution, test a 1 mL aliquot with pH paper. The pH must be neutralized to 6.0–8.0 before bulk disposal to prevent unexpected exothermic reactions in the waste carboy.

Step 2: Solvent Compatibility and Segregation

  • Action: Dissolve solid residues in a minimal amount of a compatible, non-halogenated solvent (e.g., acetone, ethyl acetate, or DMSO) to facilitate transfer.

  • Validation: Cross-reference the solvent with the waste container's current log. Deposit the mixture exclusively into a High-Density Polyethylene (HDPE) container designated for Non-Halogenated Organic Waste . HDPE is chemically resistant to these solvents, preventing container degradation[4].

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed HDPE container in a designated SAA at or near the point of generation. Under EPA 40 CFR 262.15, this minimizes transport risks within the facility and maintains operator control over the waste[5].

  • Validation: Visually inspect the container weekly for bulging or leaks. Ensure the volume does not exceed the 55-gallon RCRA limit[5].

Step 4: Labeling and Tracking

  • Action: Affix a GHS-compliant hazardous waste label immediately upon the first drop of waste entering the container. Write out the full chemical name—Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate—avoiding structural abbreviations.

  • Validation: Ensure the label explicitly states the primary hazards: "Warning: Skin/Eye Irritant."

Step 5: Final Treatment via High-Temperature Incineration

  • Action: Transfer the waste to the Central Accumulation Area for pickup by a licensed hazardous waste vendor.

  • Validation: Review the waste manifest before signing. Confirm that the disposal method is listed as High-Temperature Incineration, which ensures the complete thermal oxidation of the stable oxazolopyridine rings into harmless CO2​ , H2​O , and NOx​ gases.

Regulatory Accumulation Limits

Laboratories must adhere to strict timelines and volume limits based on their EPA generator status. Exceeding these limits can result in civil penalties exceeding $80,000 per violation, per day[6].

Generator CategoryGeneration Rate (per month)Max Accumulation LimitMax On-Site Storage TimeRegulatory Code
Satellite Accumulation Area (SAA) N/A55 Gallons (or 1 qt acute)No strict limit until full40 CFR 262.15
Very Small Quantity Generator (VSQG) ≤ 100 kg1,000 kgNo strict limit40 CFR 262.14
Small Quantity Generator (SQG) 100 - 1,000 kg6,000 kg180 Days40 CFR 262.16
Large Quantity Generator (LQG) ≥ 1,000 kgNo limit90 Days40 CFR 262.17

Note: Academic and research laboratories may opt to manage waste under EPA RCRA Subpart K, which allows for a 12-month accumulation period provided a formal Laboratory Management Plan is in place[5][7].

Waste Lifecycle Visualization

WasteWorkflow Gen Waste Generation Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate Seg Waste Segregation (Non-Halogenated Organics) Gen->Seg Characterize & Verify pH SAA Satellite Accumulation Area (SAA) Max 55 Gal Limit Seg->SAA Transfer to HDPE Container CAA Central Accumulation Area (RCRA Subpart K / 40 CFR 262) SAA->CAA Move within 3 days of limit Disp Final Disposal High-Temperature Incineration CAA->Disp Licensed HazMat Transport

Workflow for the segregation, accumulation, and disposal of oxazolopyridine chemical waste.

References

  • Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). URL: [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. URL:[Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). URL:[Link]

  • How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association (NSTA). URL:[Link]

  • Hazardous Waste Management in the Laboratory. Lab Manager. URL:[Link]

  • 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride - Chemical Substance Information. NextSDS. URL:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). URL:[Link]

Sources

Personal protective equipment for handling Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

As drug development pushes into novel chemical space, laboratory professionals frequently encounter specialized heterocyclic building blocks that lack comprehensive toxicological profiling. Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate is one such compound. Oxazolopyridine derivatives are increasingly investigated in medicinal chemistry for highly specific biological targets, ranging from monoamine oxidase (MAO-B) inhibitors[1] to hypoxia-inducible factor (HIF-2α) modulators[2], and ferroportin inhibitors[3].

Because this compound is designed to interact with complex biological pathways, it must be handled with the assumption of high systemic bioactivity. This guide provides field-proven, self-validating protocols for the safe handling, transfer, and disposal of this chemical.

Hazard Causality and Risk Assessment

To design an effective safety protocol, we must first understand the causality of the chemical's structural hazards:

  • Dermal Permeation Risk: The benzoate ester moiety significantly increases the lipophilicity of the molecule. Highly lipophilic compounds can easily partition into and traverse the stratum corneum of the skin, carrying the biologically active oxazolopyridine core into systemic circulation.

  • Inhalation Hazard: As a synthesized intermediate, it is typically handled as a dry, crystalline powder. The extended conjugated system of the oxazolopyridine ring often results in fine, easily aerosolized particulates that can be inhaled during routine weighing.

  • Unknown Off-Target Toxicity: Given its structural similarity to known MAO inhibitors and modulators of iron metabolism (ferroptosis inducers)[2], accidental exposure could theoretically trigger unintended neurological or metabolic disruptions.

Quantitative PPE Specification Matrix

Based on the structural alerts above, standard laboratory attire is insufficient. The following Personal Protective Equipment (PPE) matrix outlines the required gear and the exact causality behind each choice.

PPE CategorySpecification & MaterialCausality / Operational Rationale
Hand Protection Double-layered Nitrile (≥ 0.11 mm thickness per layer)Causality: Nitrile provides superior resistance to lipophilic esters compared to latex. Strategy: The outer glove acts as a sacrificial layer against gross contamination; the inner glove maintains a sterile permeation barrier.
Eye Protection Snug-fitting, splash-proof safety gogglesCausality: Protects the ocular mucosa from both micro-particulate aerosolization and accidental solvent splashes during solubilization.
Body Protection Flame-retardant lab coat (Nomex/cotton blend)Causality: Mitigates fire risks, as this compound is frequently solubilized in highly flammable, skin-penetrating organic solvents like DMF or DMSO.
Respiratory Class II Biological Safety Cabinet (BSC) or Chemical Fume HoodCausality: Prevents inhalation of fine powders. A physical engineering control is prioritized over relying solely on N95/FFP2 particulate respirators.

Self-Validating Operational Methodologies

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Dry Powder Weighing and Solubilization
  • Engineering Control Setup:

    • Action: Turn on the chemical fume hood and clear all unnecessary clutter to ensure laminar airflow.

    • Validation: Check the digital airflow monitor. The face velocity must stabilize between 80–120 feet per minute (fpm) . Do not proceed if the reading fluctuates by >10%.

  • Static Mitigation:

    • Action: Place an anti-static weighing boat on the analytical balance. Pass an ionizing anti-static bar over the boat and the closed chemical vial.

    • Validation: The balance reading should stabilize instantly. If the numbers drift, static charge is still present, risking uncontrolled powder dispersion. Re-apply the ionizing bar.

  • Material Transfer:

    • Action: Using a grounded micro-spatula, carefully transfer the required mass of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate. Immediately cap the source vial.

  • In-Situ Solubilization (Recommended):

    • Action: To eliminate aerosolization risks during transport, add your organic solvent (e.g., DMSO) directly to the weighing boat or a secondary vial inside the fume hood.

    • Validation: Visually confirm complete dissolution. The liquid state traps the compound, making it safe to seal and transport to the testing area.

  • Doffing:

    • Action: Remove the outer sacrificial gloves inside the fume hood and dispose of them in the solid hazardous waste bin.

Protocol B: Spill Containment and Decontamination
  • Immediate Isolation:

    • Action: If powder is spilled outside the hood, immediately restrict access to the area to prevent tracking.

  • Wet Containment (Do NOT Dry Sweep):

    • Action: Gently cover the spilled powder with absorbent paper towels. Mist the towels with a 10% ethanol/water solution.

    • Causality: Dry sweeping aerosolizes the toxic powder. A low-concentration ethanol mist dampens the powder to prevent dust formation without fully dissolving the lipophilic compound into a highly penetrating liquid.

  • Collection:

    • Action: Scoop the damp mass using a disposable, non-sparking tool into a sealable hazardous waste bag.

  • Chemical Decontamination:

    • Action: Wash the surface with a heavy-duty laboratory detergent, followed by a final wipe-down with 70% Isopropanol (IPA) to lift any residual organic ester.

    • Validation: Inspect the cleaned surface under a handheld UV lamp (365 nm). Many conjugated oxazolopyridines exhibit slight fluorescence; a lack of fluorescence confirms complete decontamination.

Waste Disposal Plan

  • Solid Waste: All contaminated gloves, weighing boats, and spill cleanup materials must be placed in a rigid, puncture-resistant container labeled: "Hazardous Organic Solid Waste: Oxazolopyridine Derivative (Toxic/Sensitizer)."

  • Liquid Waste: Solutions containing this compound (e.g., in DMSO or Acetonitrile) must be segregated into a dedicated non-halogenated organic waste carboy.

  • Routing: Do not pour down the drain. Route all labeled waste to your Environmental Health and Safety (EHS) department for high-temperature incineration (destruction of the heterocyclic core requires temperatures >800°C).

Operational Workflow Visualization

G Hazard 1. Hazard Identification (Lipophilic Ester, Unknown Toxicity) PPE 2. PPE Selection (Double Nitrile, Splash Goggles) Hazard->PPE Hood 3. Engineering Controls (Fume Hood Validation: 80-120 fpm) PPE->Hood Handling 4. Safe Handling (Anti-static Transfer & Solubilization) Hood->Handling Decon 5. Decontamination (Detergent + IPA, UV Validation) Handling->Decon Waste 6. Waste Disposal (EHS Routing for Incineration) Decon->Waste

Logical workflow for the safe handling and disposal of oxazolopyridine derivatives.

References

  • Title: WO2020123850A1 - Ferroportin inhibitors and methods of use Source: Google Patents URL
  • Title: US11447482B1 - Imidazopyridine and oxazolopyridine derivatives and analogs thereof, methods of preparation thereof, methods of HIF-2A pathway inhibition, and induction of ferroptosis Source: Google Patents URL
  • Source: MDPI (Pharmaceuticals)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.